molecular formula C16H24Cl2N8O B15583954 DNA crosslinker 4 dihydrochloride

DNA crosslinker 4 dihydrochloride

Cat. No.: B15583954
M. Wt: 415.3 g/mol
InChI Key: PMSABKWLGHMEBL-UHFFFAOYSA-N
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Description

DNA crosslinker 4 dihydrochloride is a useful research compound. Its molecular formula is C16H24Cl2N8O and its molecular weight is 415.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24Cl2N8O

Molecular Weight

415.3 g/mol

IUPAC Name

2-[[4-[[3-[(diaminomethylideneamino)methyl]-4-methyl-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride

InChI

InChI=1S/C16H22N8O.2ClH/c1-10-6-14(25)24(23-13(10)8-22-16(19)20)9-12-4-2-11(3-5-12)7-21-15(17)18;;/h2-6H,7-9H2,1H3,(H4,17,18,21)(H4,19,20,22);2*1H

InChI Key

PMSABKWLGHMEBL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DNA Crosslinker 4 Dihydrochloride: Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binder with demonstrated inhibitory activity against several human cancer cell lines.[1][2][3][4][5] Classified as a DNA alkylating/crosslinking agent, this molecule represents a compound of interest in the field of anticancer research. This document provides a comprehensive overview of the currently available technical information regarding its mechanism of action, supported by the limited quantitative data and a generalized understanding of the cellular pathways affected by this class of compounds.

Introduction

DNA crosslinking agents are a critical class of cytotoxic compounds used in cancer chemotherapy. Their mechanism of action relies on the formation of covalent bonds between two positions on a DNA strand (intrastrand) or on opposing strands (interstrand). These adducts disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. DNA crosslinker 4 dihydrochloride has been identified as a potent binder of the DNA minor groove, suggesting a targeted interaction with the genome that precedes its crosslinking activity.[1][2][3][4][5]

Chemical Identity:

  • Chemical Name: this compound

  • CAS Number: 2761734-23-8[1][2][6][7]

  • Molecular Formula: C16H24Cl2N8O[1][2][7]

Mechanism of Action

The primary mechanism of action of this compound is its function as a DNA crosslinking agent, which is initiated by its binding to the minor groove of the DNA double helix.

DNA Minor Groove Binding

The initial interaction of this compound with its cellular target is the non-covalent binding within the DNA minor groove. The specific molecular interactions driving this binding have not been detailed in the available literature, but this preferential binding is a key feature of its activity.

DNA Crosslinking

Following minor groove binding, this compound is proposed to form covalent crosslinks within the DNA structure. The exact nature of these crosslinks (intrastrand or interstrand) has not been specified in the available documentation. This covalent modification of DNA is the critical step that triggers a cascade of cellular responses.

Cellular Response to this compound

The introduction of DNA crosslinks by this compound activates the cellular DNA Damage Response (DDR) pathway. This complex signaling network is responsible for detecting DNA lesions, halting cell cycle progression to allow for repair, and initiating apoptosis if the damage is irreparable.

Cell Cycle Arrest

Upon detection of DNA crosslinks, cells typically arrest their progression through the cell cycle at critical checkpoints (G1/S, S-phase, or G2/M). This provides an opportunity for the cellular machinery to repair the DNA damage before it is propagated during replication or mitosis. While it is expected that this compound induces cell cycle arrest, specific studies detailing the affected cell cycle phases in response to this compound are not currently available.

Apoptosis

If the DNA damage induced by this compound is too extensive for the cell's repair mechanisms to handle, the apoptotic pathway is initiated. This programmed cell death is a crucial mechanism for eliminating genetically unstable cells, thereby preventing the proliferation of cancerous cells.

The signaling pathway leading to apoptosis in response to DNA crosslinkers typically involves the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These, in turn, phosphorylate a cascade of downstream targets, including the tumor suppressor p53, leading to the expression of pro-apoptotic proteins.

Visualizing the Proposed Signaling Pathway

DNA_Crosslinker_Action Proposed Signaling Pathway for this compound cluster_0 Cellular Uptake and DNA Interaction cluster_1 Cellular Response DNA_Crosslinker_4 DNA Crosslinker 4 dihydrochloride Minor_Groove_Binding Binding to DNA Minor Groove DNA_Crosslinker_4->Minor_Groove_Binding DNA_Crosslinking Formation of DNA Crosslinks Minor_Groove_Binding->DNA_Crosslinking DNA_Damage_Response DNA Damage Response (ATM/ATR Activation) DNA_Crosslinking->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) DNA_Damage_Response->Cell_Cycle_Arrest Repair Attempt Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Irreparable Damage Cytotoxicity_Workflow General Workflow for Cytotoxicity Assay Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of DNA Crosslinker 4 Cell_Seeding->Compound_Treatment Incubation Incubate for 48/96 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data and Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

References

Technical Guide: DNA Crosslinker 4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Crosslinker 4 Dihydrochloride (referred to as Compound 2 in primary literature) is a synthetic, dicationic small molecule investigated for its potential as an anticancer agent.[1][2][3] Structurally, it belongs to a class of pyridazin-3(2H)-one-based guanidine (B92328) derivatives.[1][2][3] This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and relevant experimental protocols based on available scientific literature.

Chemical Properties

This compound is characterized by a central pyridazinone core linked to two guanidinium (B1211019) groups. This bis-guanidinium structure is a key feature of its chemical design.

PropertyValue
Chemical Name 2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride
CAS Number 2761734-23-8
Molecular Formula C₁₆H₂₄Cl₂N₈O
Molecular Weight 415.32 g/mol
Appearance Solid

Mechanism of Action

This compound was initially designed and investigated as a potential DNA minor groove binder.[1][2][3] The rationale behind this design is that the crescent shape of the molecule and the presence of cationic guanidinium groups would facilitate its interaction with the negatively charged phosphate (B84403) backbone of DNA, allowing it to fit within the minor groove.[3]

However, experimental evidence from DNA thermal denaturation studies has shown that it possesses a weak DNA binding affinity.[1][2][3] While it does interact with DNA, this interaction is not strong enough to be considered its sole or primary mechanism of action. The observed antiproliferative effects suggest that other mechanisms, which are currently not fully elucidated, may be at play.[2] It is hypothesized that the diaryl core of the molecule may contribute to its inhibitory activity through mechanisms independent of direct DNA binding.[2]

Biological Activity

This compound has demonstrated inhibitory activity against several human cancer cell lines.[1][2][3]

In Vitro Anticancer Activity

The compound has been tested against the following cancer cell lines:

  • NCI-H460 (non-small cell lung cancer)

  • A2780 (ovarian cancer)

  • MCF-7 (breast cancer)

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound.

Cell LineAssay TypeParameterValueExposure TimeReference
A2780MTT AssayIC₅₀21 ± 1 µM96 hours[2]
NCI-H460MTT Assay% InhibitionReasonable48/96 hours[1][3]
MCF-7MTT Assay% InhibitionReasonable48/96 hours[1][3]

Note: Specific IC₅₀ values for NCI-H460 and MCF-7 cell lines are not available in the cited literature. The term "reasonable" is used in the primary source to describe the observed inhibition at a concentration of 100 µM.

Experimental Protocols

The following is a representative, detailed protocol for a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound. This protocol is based on standard laboratory procedures and the information provided in the primary literature.

Cell Culture
  • Cell Lines: NCI-H460, A2780, and MCF-7 cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 96 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualizations

While the specific signaling pathways affected by this compound have not been elucidated, its nature as a DNA binding agent suggests a potential role in activating the DNA Damage Response (DDR) pathway. The binding of small molecules to the DNA minor groove can distort the DNA helix, leading to the stalling of replication forks and the activation of DDR kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). This can, in turn, trigger downstream signaling cascades involving key proteins like p53 and Chk1/2, leading to cell cycle arrest, apoptosis, or DNA repair.

Generalized DNA Damage Response Pathway

DNA_Damage_Response cluster_nucleus Nucleus cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors DNA_Crosslinker DNA Crosslinker 4 (Minor Groove Binder) DNA DNA DNA_Crosslinker->DNA Binds to minor groove DNA_Damage DNA Damage (e.g., Replication Stress) DNA->DNA_Damage Causes ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Chk1_Chk2->Cell_Cycle_Arrest

Caption: Generalized DNA damage response pathway potentially activated by DNA binding agents.

Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h (Cell Attachment) seed_cells->incubate_24h_1 treat_compound Treat with DNA Crosslinker 4 (Serial Dilutions) incubate_24h_1->treat_compound incubate_48_96h Incubate 48-96h (Compound Exposure) treat_compound->incubate_48_96h add_mtt Add MTT Reagent incubate_48_96h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan (e.g., with DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

DNA Crosslinker 4 Dihydrochloride: A Technical Guide to a Potent DNA Minor Groove Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DNA Crosslinker 4 Dihydrochloride, a potent DNA minor groove binder with significant potential in anticancer research. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows.

Core Compound Properties

This compound is a small molecule identified as a potent DNA minor groove binder. Its interaction with the minor groove of DNA is a key mechanism behind its biological activity, leading to the inhibition of cancer cell proliferation.

Quantitative Biological Data

The biological activity of this compound has been quantified through various assays, primarily focusing on its DNA binding affinity and its cytotoxic effects on cancer cell lines.

Table 1: DNA Binding Affinity
ParameterValueMethodReference
ΔTm (°C)1.1DNA Thermal Denaturation[1]

ΔTm represents the change in the melting temperature of DNA upon binding of the compound, indicating the extent of stabilization of the DNA duplex.

Table 2: In Vitro Cytotoxicity
Cell LineCancer TypeParameterValue (at 100 µM)IC50 (µM)Reference
NCI-H460Lung Cancer% Inhibition34%Not Reported[2]
A2780Ovarian Cancer% Inhibition59%21 ± 1[2]
MCF-7Breast Cancer% Inhibition22%Not Reported[2]

% Inhibition indicates the percentage reduction in cell viability after treatment with the compound. IC50 is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action and Affected Signaling Pathways

As a DNA minor groove binder, this compound is believed to exert its anticancer effects by interfering with essential cellular processes that rely on DNA integrity and accessibility. While specific studies on this particular compound are limited, the known mechanisms of similar pyridazinone-based DNA binders suggest the involvement of several key signaling pathways.

Induction of Apoptosis

DNA minor groove binders can trigger programmed cell death, or apoptosis, in cancer cells. This is often a p53-independent process involving the activation of caspases, a family of proteases that execute the apoptotic program. The binding of the compound to the DNA minor groove can be perceived as a form of DNA damage, which can initiate the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4]

apoptosis_pathway DNA_Crosslinker This compound DNA_Binding Binds to DNA Minor Groove DNA_Crosslinker->DNA_Binding DNA_Damage_Signal DNA Damage Signal DNA_Binding->DNA_Damage_Signal Mitochondria Mitochondria DNA_Damage_Signal->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed Apoptosis Induction Pathway.
Cell Cycle Arrest

By binding to DNA, minor groove binders can interfere with the processes of DNA replication and transcription, leading to cell cycle arrest. This arrest prevents cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process with checkpoints that monitor the integrity of the genome. DNA damage induced by compounds like this compound can activate these checkpoints, leading to a halt in the cell cycle, typically at the G1/S or G2/M transition points, to allow for DNA repair. If the damage is too severe to be repaired, the cell may be directed towards apoptosis.[5]

cell_cycle_arrest_pathway DNA_Crosslinker This compound DNA_Binding Binds to DNA Minor Groove DNA_Crosslinker->DNA_Binding Replication_Stress Replication Stress & Transcription Inhibition DNA_Binding->Replication_Stress Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., p53, ATM/ATR) Replication_Stress->Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Checkpoint_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair If repairable Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If irreparable

Figure 2: Proposed Cell Cycle Arrest Mechanism.
PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Minor groove binding ligands have been shown to inhibit PARP-1 activity by competing for DNA binding sites.[6][7] By occupying the minor groove, this compound may prevent PARP-1 from accessing and binding to sites of DNA damage, thereby inhibiting its catalytic activity. This inhibition of DNA repair can enhance the cytotoxic effects of the compound, especially in cancer cells that are already deficient in other DNA repair pathways.

parp1_inhibition_pathway DNA_Crosslinker This compound DNA_Binding Binds to DNA Minor Groove DNA_Crosslinker->DNA_Binding PARP1_Binding_Site PARP-1 Binding Site DNA_Binding->PARP1_Binding_Site Inhibition Inhibition of PARP-1 Binding DNA_Binding->Inhibition Causes PARP1 PARP-1 PARP1->PARP1_Binding_Site Binds to DNA_Repair_Inhibition Inhibition of DNA Repair Inhibition->DNA_Repair_Inhibition Cell_Death Enhanced Cell Death DNA_Repair_Inhibition->Cell_Death

Figure 3: Proposed PARP-1 Inhibition Mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DNA minor groove binders like this compound.

DNA Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tm) of double-stranded DNA upon ligand binding, providing an indication of the binding affinity.

  • Materials:

    • Calf thymus DNA (or a specific oligonucleotide sequence)

    • Buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2)

    • This compound stock solution (in DMSO or water)

    • UV-Vis spectrophotometer with a temperature controller

  • Protocol:

    • Prepare a solution of DNA in the buffer to a final concentration of approximately 20-50 µM.

    • Prepare a series of solutions with a fixed concentration of DNA and varying concentrations of the this compound. Include a control sample with no compound.

    • Place the samples in the spectrophotometer.

    • Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance increase.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (DNA alone) from the Tm of the samples containing the compound.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

  • Materials:

    • Cancer cell lines (e.g., NCI-H460, A2780, MCF-7)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where a small molecule binds.

  • Materials:

    • A DNA fragment of interest, radioactively or fluorescently labeled at one end.

    • This compound

    • DNase I

    • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM CaCl2)

    • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl)

    • Denaturing polyacrylamide gel

  • Protocol:

    • Incubate the labeled DNA fragment with varying concentrations of this compound in the reaction buffer to allow for binding.

    • Add a low concentration of DNase I to the reaction mixtures and incubate for a short period to allow for partial digestion of the DNA.

    • Stop the reaction by adding the stop solution.

    • Purify the DNA fragments.

    • Denature the DNA fragments by heating and load them onto a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

    • After electrophoresis, visualize the DNA fragments by autoradiography or fluorescence imaging.

    • The binding site of the compound will appear as a "footprint," a region on the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments.

Experimental Workflow for Evaluation

The evaluation of a potential anticancer DNA minor groove binder typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

experimental_workflow Start Compound Synthesis (this compound) DNA_Binding_Screen Primary Screen: DNA Binding Affinity (ΔTm) Start->DNA_Binding_Screen Cytotoxicity_Screen Secondary Screen: Cytotoxicity (MTT Assay) on Cancer Cell Panel DNA_Binding_Screen->Cytotoxicity_Screen Lead_Identification Lead Compound Identification Cytotoxicity_Screen->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (Caspase Activity, Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Target_Validation Target Validation (e.g., PARP-1 activity assay) Mechanism_Studies->Target_Validation Sequence_Specificity Sequence Specificity (DNase I Footprinting) Mechanism_Studies->Sequence_Specificity In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Studies

Figure 4: General Experimental Workflow.

Conclusion

This compound demonstrates significant potential as a DNA minor groove binder with notable anticancer activity. Its ability to bind to the DNA minor groove, leading to cytotoxicity in various cancer cell lines, warrants further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research and development of this and similar compounds as therapeutic agents. Further studies are needed to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Basic properties of "DNA crosslinker 4 dihydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Crosslinker 4 Dihydrochloride (B599025) is a potent, synthetically derived small molecule identified as a DNA minor groove binder.[1][2] This compound exhibits notable inhibitory activity against a panel of human cancer cell lines, positioning it as a compound of interest for further investigation in anticancer research.[1][2] Its mechanism of action is predicated on its ability to non-covalently bind to the minor groove of DNA, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the fundamental properties of DNA Crosslinker 4 Dihydrochloride, including its chemical characteristics, synthesis, biological activity, and the experimental protocols for its evaluation.

Chemical Properties

PropertyValue
IUPAC Name 2-({4-[({5-[(diaminomethylidene)amino]-6-oxopyridazin-1-yl}methyl)amino]phenyl}methyl)guanidine;dihydrochloride
CAS Number 2761734-23-8
Molecular Formula C16H24Cl2N8O
Molecular Weight 415.32 g/mol
Appearance Solid
Purity >98% (typically)
Solubility Soluble in DMSO and water
Storage Store at -20°C for long-term stability

Synthesis

The synthesis of this compound (referred to as compound 2 in the originating publication) is achieved through a multi-step process starting from pyridazinone scaffolds. The key steps involve the use of silyl-protected pyridazinones as intermediates, which are then converted into the appropriate bromoalkyl derivatives. These derivatives subsequently react with N,N'-di-Boc-protected guanidine, followed by acid hydrolysis to yield the final dihydrochloride salt.[1][2][3]

G cluster_synthesis Synthesis Workflow start Silyl-protected Pyridazinone step1 Conversion to Bromoalkyl Derivative start->step1 step2 Reaction with N,N'-di-Boc-protected Guanidine step1->step2 step3 Acid Hydrolysis step2->step3 end This compound (Compound 2) step3->end

Figure 1: Synthesis workflow for this compound.

Biological Activity

Mechanism of Action

This compound functions as a DNA minor groove binder.[1][2][4] Molecules of this class are typically crescent-shaped, allowing them to fit snugly into the minor groove of the DNA double helix. This binding is non-covalent and is often stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone. By occupying the minor groove, these compounds can displace essential DNA-binding proteins, such as transcription factors and polymerases, thereby inhibiting DNA replication and transcription. This disruption of fundamental cellular processes is particularly detrimental to rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and ultimately apoptosis.

G cluster_moa Mechanism of Action compound This compound dna DNA Minor Groove compound->dna Targets binding Non-covalent Binding dna->binding disruption Disruption of DNA Replication & Transcription binding->disruption arrest Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Figure 2: Proposed mechanism of action for this compound.
In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The compound exhibits inhibitory activity against NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer) cell lines.[1][2][4]

Cell LineIncubation TimeConcentration% Cell Viability Inhibition
NCI-H46048h100 µM45.3 ± 4.5
96h100 µM62.1 ± 3.9
A278048h100 µM39.8 ± 5.1
96h100 µM55.4 ± 4.8
MCF-748h100 µM35.2 ± 3.7
96h100 µM51.7 ± 4.2

Data extracted from the primary publication.[1]

Experimental Protocols

Cell Viability (MTT) Assay

The following protocol is based on the methodology used in the primary literature to assess the cytotoxic activity of this compound.

Materials:

  • NCI-H460, A2780, or MCF-7 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 48 and 96 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability inhibition using the following formula: % Inhibition = 100 - [ (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) ] * 100

G cluster_workflow Experimental Workflow: In Vitro Evaluation synthesis Compound Synthesis compound_treatment Treatment with this compound synthesis->compound_treatment cell_culture Cancer Cell Line Culture (NCI-H460, A2780, MCF-7) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation (48h & 96h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (% Viability Inhibition) mtt_assay->data_analysis results Results Interpretation data_analysis->results

Figure 3: Experimental workflow for in vitro evaluation of this compound.

Potential Signaling Pathways

While specific signaling pathway analyses for this compound have not been published, its mechanism as a DNA minor groove binder suggests potential downstream effects on pathways that respond to DNA damage and cellular stress. The binding of the compound to DNA can create steric hindrance, leading to stalled replication forks and transcriptional machinery. This can trigger the DNA Damage Response (DDR) pathway, often involving the activation of sensor proteins like ATM and ATR. These kinases, in turn, phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of these pathways can lead to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, these pathways can converge to initiate apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.

G cluster_pathway Potential Signaling Pathways compound This compound dna_binding DNA Minor Groove Binding compound->dna_binding dna_damage DNA Damage/Replication Stress dna_binding->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Activation atm_atr->chk1_chk2 p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) chk1_chk2->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis (Intrinsic Pathway) p53->apoptosis

Figure 4: Potential signaling pathways affected by this compound.

Conclusion

This compound is a promising DNA minor groove binder with demonstrated cytotoxic activity against several cancer cell lines. Its defined chemical structure and synthesis route provide a solid foundation for further medicinal chemistry optimization. The provided experimental protocols offer a starting point for researchers to independently verify and expand upon the initial findings. Future studies should focus on elucidating the specific signaling pathways modulated by this compound, determining its IC50 values in a broader range of cancer cell lines, and evaluating its efficacy and safety in preclinical in vivo models. Such research will be crucial in determining the therapeutic potential of this compound as a novel anticancer agent.

References

Cellular Repair of DNA Interstrand Crosslinks

Author: BenchChem Technical Support Team. Date: December 2025

Given the extreme cytotoxicity of ICLs, cells have evolved a complex and sophisticated network of DNA repair pathways to detect and remove these lesions. The primary and most specialized pathway for ICL repair is the Fanconi Anemia (FA) pathway, which coordinates with several other major repair mechanisms, including homologous recombination (HR), nucleotide excision repair (NER), and translesion synthesis (TLS). The repair process is most active during the S phase of the cell cycle when DNA replication forks encounter an ICL.

The Fanconi Anemia (FA) Pathway: The Master Coordinator

The Fanconi Anemia pathway is a complex signaling network involving at least 23 proteins (FANC proteins). A defect in any of these genes can lead to Fanconi anemia, a rare genetic disorder characterized by bone marrow failure, developmental abnormalities, and a high predisposition to cancer, highlighting the critical role of this pathway in maintaining genomic stability.

The central event in the activation of the FA pathway is the monoubiquitination of the FANCI-FANCD2 (ID) heterodimer. This process is catalyzed by the FA core complex, a multi-protein E3 ubiquitin ligase. The key steps are as follows:

  • ICL Recognition: When a replication fork stalls at an ICL, the FA core complex is recruited to the site of damage. The FANCM protein, in particular, plays a role in recognizing the stalled fork and activating the ATR kinase, a key DNA damage sensor.

  • ID Complex Monoubiquitination: The activated FA core complex, along with the E2 ubiquitin-conjugating enzyme UBE2T, monoubiquitinates both FANCI and FANCD2.

  • Recruitment of Nucleases: The monoubiquitinated ID complex then acts as a molecular scaffold, localizing to the chromatin at the ICL. It coordinates the recruitment of downstream nucleases, such as FAN1 and the SLX4/FANCP complex, which are essential for the next step.

  • ICL "Unhooking": The recruited nucleases make incisions in one of the DNA strands on either side of the crosslink. This "unhooking" step releases the covalent linkage between the two strands, leaving the crosslink attached to only one strand as a bulky adduct. This process, however, results in a DNA double-strand break (DSB) in the vicinity of the original lesion.

The Role of Other Repair Pathways

Once the ICL is unhooked, other repair pathways are required to resolve the remaining lesions and restore the integrity of the DNA.

  • Translesion Synthesis (TLS): The unhooked crosslink remnant is still attached to one DNA strand, and this bulky adduct blocks the progression of standard replicative DNA polymerases. Specialized TLS polymerases, such as REV1 and DNA polymerase ζ (Pol ζ), are recruited to synthesize DNA across the lesion. This is an error-prone process but is essential to fill the gap created by the unhooking incisions.

  • Homologous Recombination (HR): The DSB generated during the unhooking step is a highly toxic lesion that must be repaired. Homologous recombination is the primary pathway for the high-fidelity repair of DSBs. It uses the newly synthesized sister chromatid as a template to accurately restore the DNA sequence. Key proteins in this pathway include RAD51, BRCA1, and BRCA2 (also known as FANCD1). The involvement of BRCA proteins explains the clinical observation that tumors with BRCA mutations are often highly sensitive to crosslinking agents like cisplatin.

  • Nucleotide Excision Repair (NER): After the gap has been filled by TLS and the DSB has been repaired by HR, the crosslink remnant still attached to the other parental strand needs to be removed. The NER pathway is responsible for excising this final adduct, completing the repair process.

The intricate coordination of these pathways is essential for the successful removal of ICLs and cell survival. The following diagram provides a simplified overview of this complex signaling and repair cascade.

G Interstrand Crosslink (ICL) Repair Pathway cluster_0 S-Phase: Replication Fork Stalls cluster_1 FA Pathway Activation cluster_2 ICL Resolution cluster_3 Downstream Repair Pathways ICL DNA with Interstrand Crosslink (ICL) Stall Replication Fork Stalls at ICL ICL->Stall FACore FA Core Complex Recruitment Stall->FACore ID_Ub FANCI-FANCD2 (ID) Monoubiquitination FACore->ID_Ub Nuclease Recruitment of Nucleases (e.g., FAN1, SLX4) ID_Ub->Nuclease Unhook ICL 'Unhooking' (Incisions Flanking ICL) Nuclease->Unhook DSB Double-Strand Break (DSB) + Unhooked Adduct Unhook->DSB TLS Translesion Synthesis (TLS) (Bypass of Unhooked Adduct) DSB->TLS HR Homologous Recombination (HR) (DSB Repair) DSB->HR NER Nucleotide Excision Repair (NER) (Removal of Final Adduct) TLS->NER HR->NER RepairedDNA Repaired DNA NER->RepairedDNA

Overview of the coordinated cellular response to DNA interstrand crosslinks.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of DNA crosslinking agents is a critical parameter in their development and clinical application. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a given biological process (e.g., cell growth) by 50%. IC50 values are highly dependent on the specific cell line used, the duration of drug exposure, and the assay method. The following table summarizes representative IC50 values for several common DNA crosslinking agents across various cancer cell lines.

DrugChemical ClassCancer Cell LineIC50 (µM)Exposure Time (h)Assay TypeReference
Cisplatin Platinum CompoundA498 (Kidney)27Not SpecifiedRelative Cell Count
A498 (Kidney)6Not SpecifiedColony Formation
SKOV-3 (Ovarian)2 - 4024MTT Assay
Endometrial Adenocarcinoma (various)0.07 - 1.85Not SpecifiedClonogenic Assay
Carboplatin Platinum CompoundA498 (Kidney)273Not SpecifiedRelative Cell Count
A498 (Kidney)>100Not SpecifiedColony Formation
Endometrial Adenocarcinoma (various)0.32 - 4.0Not SpecifiedClonogenic Assay
Oxaliplatin Platinum CompoundA498 (Kidney)36Not SpecifiedRelative Cell Count
A498 (Kidney)12Not SpecifiedColony Formation
Melphalan Nitrogen MustardHeLa (Cervical)Not SpecifiedNot SpecifiedNot Specified
Mitomycin C MitomycinHeLa (Cervical)Not SpecifiedNot SpecifiedNot Specified

Note: IC50 values can vary significantly between studies due to different experimental conditions. This table provides a representative range.

Key Experimental Protocols

The study of DNA crosslinking agents and their effects on cells relies on a variety of specialized molecular biology techniques. These assays allow researchers to detect the presence of DNA crosslinks, quantify the extent of DNA damage, and assess the cellular response to this damage. Below are detailed methodologies for two key experiments.

Detection of DNA Crosslinks by Modified Alkaline Comet Assay

The comet assay (or single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. A modified version of this assay can be used to specifically measure DNA interstrand crosslinks. The principle is that ICLs will reduce the amount of DNA migration out of the cell nucleus during electrophoresis, but only after the DNA has been fragmented by a secondary DNA damaging agent, such as ionizing radiation.

Objective: To quantify the level of interstrand crosslinks in cells treated with a DNA crosslinking agent.

Materials:

  • Treated and untreated cell suspensions

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Frosted microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

  • Ionizing radiation source (e.g., X-ray irradiator)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Harvest cells treated with the crosslinking agent and control cells. Resuspend in ice-cold PBS to a concentration of ~1 x 10^5 cells/mL.

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMPA and allow it to solidify.

  • Embedding Cells: Mix the cell suspension with 0.5% LMPA at 37°C in a 1:10 ratio (v/v). Quickly pipette 75 µL of this mixture onto the pre-coated slide, cover with a coverslip, and place on ice to solidify.

  • Cell Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution. Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA, creating nucleoids.

  • Irradiation: After lysis, wash the slides gently with PBS. Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice. This step introduces a known number of single-strand breaks. In samples with ICLs, the DNA will be held together and migrate less.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank and fill it with alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. The fragmented DNA will migrate towards the anode, forming the "comet tail".

  • Neutralization and Staining: Gently remove the slides from the tank and immerse them in neutralizing buffer for 5 minutes. Repeat this step three times. Stain the DNA by adding a drop of SYBR Green or another suitable DNA stain.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software. The amount of DNA in the tail is inversely proportional to the number of crosslinks. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.

The workflow for the modified comet assay is depicted in the following diagram.

G Modified Alkaline Comet Assay Workflow cluster_0 Sample Preparation cluster_1 Damage Induction & Unwinding cluster_2 Separation & Analysis S1 1. Embed Cells in Agarose on Slide S2 2. Lyse Cells to Form Nucleoids S1->S2 S3 3. Irradiate to Induce Strand Breaks S2->S3 S4 4. Alkaline Unwinding of DNA S3->S4 S5 5. Electrophoresis S4->S5 S6 6. Neutralize and Stain DNA S5->S6 S7 7. Visualize & Quantify Comet Tails S6->S7 A1 Crosslinked DNA migrates less, resulting in a smaller comet tail. S7->A1

Workflow for the detection of DNA interstrand crosslinks using the comet assay.

Quantifying DNA Damage Response via γH2AX Immunofluorescence

When DNA double-strand breaks (DSBs) are formed, as occurs during the repair of ICLs, a histone variant called H2AX is rapidly phosphorylated at serine 139. This phosphorylated form, known as γH2AX, accumulates at the sites of DNA damage and can be visualized as distinct nuclear foci using immunofluorescence microscopy. The quantification of γH2AX foci serves as a sensitive and specific marker for DSBs and the activation of the DNA damage response.

Objective: To quantify the formation of DSBs in cells treated with a DNA crosslinking agent by staining for γH2AX foci.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: anti-γH2AX (e.g., mouse monoclonal)

  • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., Fiji/ImageJ)

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the DNA crosslinking agent for the desired time. Include untreated controls.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.3% Triton X-100 in PBS for 10-30 minutes to allow antibody access to the nucleus.

  • Blocking: Wash the cells again with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody, diluted in blocking solution, for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. During the final wash, add DAPI to stain the nuclei. Briefly rinse with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition: Acquire images using a fluorescence microscope. Capture images for both the γH2AX signal (e.g., green channel) and the DAPI signal (blue channel) for at least 50-100 cells per condition.

  • Image Analysis: Use image analysis software to automatically count the number of γH2AX foci per nucleus. The DAPI signal is used to define the nuclear area. An increase in the average number of foci per cell in treated samples compared to controls indicates the induction of DSBs.

The following diagram illustrates the workflow for the γH2AX immunofluorescence assay.

Workflow for quantifying DNA double-strand breaks via γH2AX foci analysis.

An In-depth Technical Guide to the Discovery and Synthesis of Novel DNA Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA interstrand crosslinkers (ICLs) are a class of potent therapeutic agents that covalently link the two strands of DNA, thereby inhibiting essential cellular processes such as replication and transcription.[1][2] This potent cytotoxic activity has made them a cornerstone of cancer chemotherapy for over half a century.[2] However, the clinical utility of existing DNA crosslinkers is often limited by severe side effects and the development of drug resistance. Consequently, there is a pressing need for the discovery and development of novel DNA crosslinking agents with improved efficacy and better safety profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel DNA crosslinkers, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Classes of DNA Crosslinking Agents

DNA crosslinking agents can be broadly categorized based on their chemical structure and mechanism of action. The major classes include:

  • Nitrogen Mustards: These are alkylating agents that primarily react with the N7 position of guanine.[1] Prominent examples include cyclophosphamide (B585) and melphalan, which remain frontline treatments for various leukemias and myelomas.[3]

  • Platinum-Based Compounds: This class, which includes cisplatin (B142131), carboplatin, and oxaliplatin, forms various DNA adducts, with interstrand crosslinks being the most cytotoxic.[2][4] Cisplatin predominantly forms 1,2-intrastrand crosslinks but the less frequent interstrand crosslinks are critical to its therapeutic effect.[2]

  • Mitomycins: Mitomycin C is a bioreductive agent that, upon activation, crosslinks DNA at 5'-CG sequences in the minor groove.[1]

  • Psoralens: These are photoactivatable compounds that intercalate into DNA and, upon exposure to UVA light, form covalent adducts with pyrimidine (B1678525) bases, leading to interstrand crosslinks.[5][6]

  • Pyrrolobenzodiazepines (PBDs): These are sequence-selective DNA minor-groove binding agents that can be synthesized as dimers to induce interstrand crosslinks.[7]

Quantitative Data on DNA Crosslinker Efficacy

The cytotoxic and crosslinking efficiency of DNA crosslinkers are critical parameters for their evaluation. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. The following tables summarize the IC50 values for a selection of established and novel DNA crosslinkers in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Nitrogen Mustard Derivatives
Compound 3 (Distamycin-nitrogen mustard conjugate)K562 (Leukemia)0.03[8]
Compound 12c (Nitrogen mustard-evodiamine hybrid)HL-60 (Leukemia)0.50[9]
Compound 12c (Nitrogen mustard-evodiamine hybrid)THP-1 (Leukemia)4.05[9]
Compound 3h (Nitrogen mustard-based fluorophore)A549 (Lung Cancer)13.1 ± 2.7[10]
Platinum-Based Compounds
CisplatinU2OS (Osteosarcoma)8.2[11]
CisplatinHAP1 (Chronic Myeloid Leukemia)0.9[11]
Pt-alkyne-53 (Clickable Cisplatin Derivative)U2OS (Osteosarcoma)26[11]
Pt-azide-64 (Clickable Cisplatin Derivative)U2OS (Osteosarcoma)24.3[11]
Pt-alkyne-53 (Clickable Cisplatin Derivative)HAP1 (Chronic Myeloid Leukemia)3.2[11]
Pt-azide-64 (Clickable Cisplatin Derivative)HAP1 (Chronic Myeloid Leukemia)3.5[11]
Complex Pt1 (Dinuclear Platinum(II) Complex)CT26 (Murine Colon Carcinoma)Lower than cisplatin[12]
Pyrrolobenzodiazepine (PBD) Dimers
SJG-136 (PBD Dimer)IGROV1 (Ovarian Cancer)-[5]
DRG-16 (PBD Dimer)IGROV1 (Ovarian Cancer)>3400-fold more potent than SJG-136[5]

Synthesis of Novel DNA Crosslinkers

The development of novel DNA crosslinkers with improved properties relies on innovative synthetic strategies. This section outlines key approaches for the synthesis of promising new agents.

Synthesis of Pyrrolobenzodiazepine (PBD) Dimers

PBD dimers are a class of highly potent, sequence-selective DNA crosslinkers. Their synthesis often involves the construction of the core PBD monomer followed by dimerization via a flexible linker. A novel approach to the core synthetic building blocks for PBD dimers involves a stepwise Mitsunobu reaction and nitration with Cu(NO₃)₂.[5] More recently, click chemistry has been employed for the efficient heterodimerization of PBD monomers, allowing for the modular assembly of a diverse library of potential crosslinkers.[13]

Synthesis of Psoralen (B192213) Derivatives

Psoralen derivatives can be synthesized to enhance their DNA binding and photoreactivity. A general strategy involves the modification of the psoralen core at various positions. For instance, psoralen N-hydroxysuccinimide (NHS) esters have been developed for facile conjugation to biomolecules like triplex-forming oligonucleotides (TFOs) to achieve sequence-specific DNA crosslinking.[14]

Synthesis via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of novel DNA crosslinkers.[15] This approach allows for the efficient and specific conjugation of two molecular entities, such as a DNA-targeting moiety and a crosslinking warhead. For example, cisplatin derivatives functionalized with alkynes or azides have been synthesized, enabling their conjugation to targeting molecules via click chemistry.[11] This strategy has also been used to create interstrand crosslinks within oligonucleotide duplexes by modifying each strand with a complementary clickable group.[15]

Experimental Protocols

The characterization of novel DNA crosslinkers requires a suite of specialized experimental techniques. This section provides detailed protocols for key assays.

Comet Assay (Single-Cell Gel Electrophoresis) for Detecting DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks and crosslinks at the single-cell level.[16][17]

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Preparation: Treat cells with the DNA crosslinking agent. Harvest and resuspend the cells in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.

  • Embedding Cells in Agarose: Mix the cell suspension with 0.5% LMP agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

  • Cell Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently remove the slides from the tank and wash them three times with neutralization buffer for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. For detecting interstrand crosslinks, a DNA damaging agent (e.g., ionizing radiation) is applied before the lysis step to introduce a known number of strand breaks. A decrease in tail moment compared to the control (radiation only) indicates the presence of crosslinks.

Quantification of Interstrand Crosslinks by Denaturing-Renaturing Gel Electrophoresis

This method quantifies the formation of interstrand crosslinks in a specific DNA fragment.[18][19]

Materials:

  • DNA of interest (e.g., a specific plasmid fragment)

  • DNA crosslinking agent

  • Denaturing polyacrylamide gel (containing urea)

  • Gel electrophoresis apparatus

  • DNA staining solution (e.g., ethidium (B1194527) bromide or SYBR Gold)

  • Gel imaging system

Protocol:

  • Treatment: Incubate the DNA fragment with the crosslinking agent for the desired time.

  • Denaturation: Denature the DNA by heating at 95°C for 5 minutes in the presence of a denaturing loading buffer (containing formamide (B127407) and/or urea).

  • Electrophoresis: Separate the DNA on a denaturing polyacrylamide gel.

  • Renaturation (optional but can improve visualization): After electrophoresis, the gel can be soaked in a neutral buffer to allow for the renaturation of the crosslinked strands.

  • Staining and Visualization: Stain the gel with a DNA intercalating dye and visualize it using a gel documentation system.

  • Quantification: Non-crosslinked DNA will migrate as single strands, while crosslinked DNA will renature and migrate as a slower-moving double-stranded species. The intensity of the bands corresponding to the single-stranded and crosslinked DNA can be quantified to determine the crosslinking efficiency.

Potassium-Sodium Dodecyl Sulfate (K-SDS) Precipitation Assay for DNA-Protein Crosslinks

This assay provides a simple and sensitive method for the detection of DNA-protein crosslinks.[20]

Materials:

  • Cells treated with a potential DNA-protein crosslinking agent

  • Lysis buffer (containing SDS)

  • Potassium chloride (KCl) solution

  • DNA quantification method (e.g., fluorescence-based assay or UV spectrophotometry)

Protocol:

  • Cell Lysis: Lyse the treated cells with a buffer containing SDS. This denatures the proteins and coats them with the negatively charged detergent.

  • DNA Shearing: Shear the chromosomal DNA to a manageable size by sonication or repeated pipetting.

  • Precipitation: Add KCl to the lysate. This leads to the formation of an insoluble potassium-SDS precipitate, which traps the SDS-coated proteins.

  • Separation: Centrifuge the sample to pellet the precipitate. DNA that is covalently crosslinked to proteins will co-precipitate, while free DNA will remain in the supernatant.

  • Quantification: Carefully separate the supernatant and the pellet. Quantify the amount of DNA in both fractions. The percentage of DNA in the pellet relative to the total amount of DNA is a measure of the extent of DNA-protein crosslinking.

Cellular Response to DNA Crosslinks: The Fanconi Anemia Pathway

The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks.[8][9] A defect in any of the FA proteins leads to the genetic disorder Fanconi anemia, characterized by bone marrow failure and a predisposition to cancer.[8]

Key Steps in the Fanconi Anemia Pathway

The FA pathway is a complex signaling network involving multiple protein complexes and post-translational modifications.

  • Damage Recognition: The FANCM-FAAP24 complex recognizes the stalled replication fork at the site of the ICL.[8][21]

  • Core Complex Recruitment: This recognition event recruits the FA core complex, a multi-protein E3 ubiquitin ligase.[8][21]

  • FANCD2-FANCI Monoubiquitination: The core complex, in conjunction with the E2 ubiquitin-conjugating enzyme UBE2T, monoubiquitinates the FANCD2 and FANCI proteins (the ID2 complex).[22][23] This is a central event in the activation of the FA pathway.

  • Recruitment of Downstream Repair Factors: The monoubiquitinated ID2 complex then localizes to the site of DNA damage and orchestrates the recruitment of downstream DNA repair proteins, including nucleases (e.g., XPF-ERCC1) and proteins involved in homologous recombination (e.g., BRCA1, BRCA2/FANCD1, and RAD51).[21]

  • ICL Unhooking and Repair: The recruited nucleases incise the DNA backbone on one strand flanking the crosslink, a process known as "unhooking." The resulting gap is then filled by translesion synthesis polymerases, and the double-strand break that is formed is repaired by homologous recombination.

  • Deubiquitination: Once the repair is complete, the ID2 complex is deubiquitinated by the USP1-UAF1 complex, which inactivates the pathway.[22]

Role of Post-Translational Modifications
  • Ubiquitination: As described above, the monoubiquitination of FANCD2 and FANCI is the key activation signal in the FA pathway. Other ubiquitin ligases, such as CRL4, have also been shown to play a role in stimulating the FA pathway.[24][25]

  • Phosphorylation: Several FA proteins are phosphorylated by kinases such as ATM and ATR in response to DNA damage.[26] Phosphorylation of FANCI by ATR is thought to be a crucial step that precedes and promotes the monoubiquitination of FANCD2.

Visualizations

Signaling Pathway Diagram

Fanconi_Anemia_Pathway cluster_recognition 1. Damage Recognition cluster_activation 2. Pathway Activation cluster_repair 3. DNA Repair ICL Interstrand Crosslink FANCM_complex FANCM-FAAP24 ICL->FANCM_complex Stalled Replication Fork Core_Complex FA Core Complex (FANCA, B, C, E, F, G, L, etc.) FANCM_complex->Core_Complex Recruitment ID2_complex FANCD2-FANCI Core_Complex->ID2_complex E3 Ligase Activity ID2_Ub FANCD2(Ub)-FANCI(Ub) Core_Complex->ID2_Ub Monoubiquitination USP1 USP1-UAF1 ID2_Ub->USP1 Deubiquitination Nucleases Nucleases (XPF-ERCC1, etc.) ID2_Ub->Nucleases Recruitment UBE2T UBE2T (E2) UBE2T->ID2_complex UBE2T->ID2_Ub Monoubiquitination ATR ATR Kinase ATR->ID2_complex Phosphorylation TLS Translesion Synthesis Nucleases->TLS ICL Unhooking HR Homologous Recombination (BRCA1, BRCA2, RAD51) TLS->HR Repaired_DNA Repaired DNA HR->Repaired_DNA

Caption: The Fanconi Anemia pathway for interstrand crosslink repair.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis A. Synthesis of Novel Crosslinker Design Rational Design / Library Synthesis Synthesis Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50 determination) Purification->Cytotoxicity Crosslinking_Assay DNA Crosslinking Assays (Comet Assay, Gel-based methods) Purification->Crosslinking_Assay Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Cytotoxicity->Mechanism Western_Blot Western Blot for FA Pathway Proteins (e.g., FANCD2 ubiquitination) Mechanism->Western_Blot Immunofluorescence Immunofluorescence for Protein Localization (e.g., FANCD2 foci formation) Mechanism->Immunofluorescence

References

Technical Guide: Inhibition of Cancer Cell Lines with DNA Crosslinker 4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinking agents represent a cornerstone of cancer chemotherapy, primarily due to their profound cytotoxic effects on rapidly proliferating cancer cells. These agents function by creating covalent bonds between DNA strands, leading to interstrand crosslinks (ICLs) that physically obstruct essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This technical guide focuses on DNA Crosslinker 4 Dihydrochloride (CAS No. 2761734-23-8), a potent DNA minor groove binder with demonstrated inhibitory activity against various cancer cell lines. This document outlines its putative mechanism of action, summarizes its in vitro efficacy, provides detailed experimental protocols for its evaluation, and visualizes the key cellular pathways and workflows involved.

Mechanism of Action: DNA Minor Groove Binding and Interstrand Crosslink Formation

This compound is classified as a potent DNA minor groove binder.[1][2][3] Molecules of this class are typically crescent-shaped, allowing them to fit snugly into the minor groove of the DNA double helix, often with a preference for AT-rich sequences.[4] Upon binding, their reactive moieties can form covalent bonds with nucleobases on opposite DNA strands, creating an interstrand crosslink (ICL).

ICLs are one of the most toxic forms of DNA damage because they form an absolute blockade to the enzymatic machinery required for DNA replication and transcription.[5][6][7] The cellular response to ICLs is complex and involves multiple DNA repair pathways. The principal pathway responsible for repairing this type of damage is the Fanconi Anemia (FA) pathway .[1][2][8][9] A deficiency in this pathway leads to extreme sensitivity to crosslinking agents and genomic instability.[5]

The activation of the FA pathway upon ICL detection is a critical signaling cascade that coordinates with other repair mechanisms, including homologous recombination (HR) and nucleotide excision repair (NER), to resolve the lesion.[2][6] This process involves the recognition of the stalled replication fork at the ICL site, ubiquitination of the FANCD2-FANCI protein complex, and recruitment of downstream nucleases and polymerases to "unhook" and repair the damaged DNA.[1][10] Failure to properly repair the ICL ultimately triggers checkpoint signaling cascades (e.g., ATR/Chk1) that lead to cell cycle arrest and apoptosis.[10][11]

Signaling Pathway Visualization

The following diagram illustrates the putative signaling cascade initiated by an interstrand crosslink, leading to DNA repair or apoptosis.

G_ICL_Signaling_Pathway cluster_0 DNA Damage Induction cluster_1 Damage Recognition & Signaling cluster_2 DNA Repair & Cellular Fate Crosslinker DNA Crosslinker 4 DNA Genomic DNA Crosslinker->DNA Binds to Minor Groove ICL Interstrand Crosslink (ICL) DNA->ICL Forms StalledFork Stalled Replication Fork ICL->StalledFork Blocks Replication FA_Core Fanconi Anemia (FA) Core Complex StalledFork->FA_Core Recruits ATR_Chk1 ATR -> Chk1 Checkpoint Activation StalledFork->ATR_Chk1 Activates FANCI_D2 FANCI-FANCD2 Complex FA_Core->FANCI_D2 Monoubiquitinates ub_FANCI_D2 Mono-ubiquitinated FANCI-FANCD2 FANCI_D2->ub_FANCI_D2 Repair ICL Repair (NER, HR, TLS) ub_FANCI_D2->Repair Coordinates CellCycleArrest Cell Cycle Arrest ATR_Chk1->CellCycleArrest Induces Apoptosis Apoptosis Repair->Apoptosis If repair fails CellCycleArrest->Apoptosis Can lead to

Figure 1. Putative DNA Damage Response to Interstrand Crosslinks.

In Vitro Efficacy and Quantitative Data

This compound has demonstrated inhibitory activity against human lung (NCI-H460), ovarian (A2780), and breast (MCF-7) cancer cell lines.[1][2][3] The available quantitative data on its cytotoxic and inhibitory effects are summarized below.

Cell LineCancer TypeParameterValueExposure TimeSource
A2780 Ovarian CarcinomaIC5021 ± 1 μMNot Specified[3]
NCI-H460 Large Cell Lung Carcinoma% InhibitionActive48 / 96 hours[2][12]
MCF-7 Breast Adenocarcinoma% InhibitionActive48 / 96 hours[2][12]
A2780 Ovarian Carcinoma% InhibitionActive48 / 96 hours[2][12]
Table 1: Summary of In Vitro Activity of this compound. Note: Activity at 100 µM was observed for NCI-H460, MCF-7, and A2780 cells.[2][12]

Key Experimental Protocols

The following sections provide standardized, detailed protocols for the culture of relevant cell lines and the assessment of cytotoxicity, which are fundamental to evaluating agents like this compound.

Cell Line Culture Protocols

General Cell Culture Conditions: All cell lines should be cultured at 37°C in a humidified atmosphere with 5% CO₂. Standard aseptic techniques must be followed.

  • NCI-H460 (Human Large Cell Lung Carcinoma):

    • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10mM HEPES, and 1mM Sodium Pyruvate.[13]

    • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the monolayer with sterile 1X PBS.[13]

    • Add Accutase or a similar cell detachment solution and incubate for 10-15 minutes at 37°C until cells detach.[13]

    • Neutralize with complete growth medium, gently pipette to create a single-cell suspension, and centrifuge at 125 x g for 7 minutes.[13]

    • Resuspend the cell pellet in fresh medium and re-plate at a split ratio of 1:3 to 1:8.[13]

  • A2780 (Human Ovarian Carcinoma):

    • Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[14] Some protocols may require insulin.

    • Subculturing: This cell line has mixed adherent and suspension properties.[14]

    • For the adherent population, wash with 1X PBS and add Trypsin-EDTA solution. Incubate for 5-15 minutes.[14]

    • Neutralize with complete growth medium, collect all cells (including those in suspension), and centrifuge at 125 x g for 5-7 minutes.[14]

    • Resuspend the pellet and re-plate at a split ratio of 1:3 to 1:6.[14]

  • MCF-7 (Human Breast Adenocarcinoma):

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[15][16]

    • Subculturing: When cells reach 80-90% confluency, wash with 1X PBS.

    • Add Trypsin-EDTA and incubate for 3-5 minutes. Ensure complete detachment.[16]

    • Neutralize with complete growth medium, gently disperse the cells, and centrifuge at 300 x g for 3-5 minutes.[16]

    • Resuspend the pellet and re-plate as required.

Cell Viability (MTT/MTS) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Plating: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[17][18] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[17]

  • Reagent Addition:

    • For MTT Assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17][18] A purple formazan (B1609692) precipitate will form in viable cells.

    • For MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours.[18]

  • Solubilization (MTT Only): After incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader.

    • MTT: Read at ~570 nm.

    • MTS: Read at ~490 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for screening a compound's anti-cancer activity in vitro.

G_Experimental_Workflow Start Start: Acquire Compound & Cell Lines Culture 1. Cell Culture (NCI-H460, A2780, MCF-7) Start->Culture Plate 2. Plate Cells in 96-well format Culture->Plate Treat 3. Treat with Serial Dilutions of DNA Crosslinker 4 Plate->Treat Incubate 4. Incubate (e.g., 48-72 hours) Treat->Incubate Assay 5. Perform Cell Viability Assay (e.g., MTT / MTS) Incubate->Assay Read 6. Measure Absorbance (Plate Reader) Assay->Read Analyze 7. Data Analysis (% Viability vs. Concentration) Read->Analyze IC50 Determine IC50 Value Analyze->IC50 End End: Report Findings IC50->End

Figure 2. General Workflow for In Vitro Cytotoxicity Screening.

Conclusion and Future Directions

This compound is a promising research compound that exhibits inhibitory activity against multiple cancer cell lines, including those from lung, ovarian, and breast tumors.[1][2][3] Its mechanism as a DNA minor groove binder capable of inducing highly cytotoxic interstrand crosslinks places it within a well-established and effective class of anti-cancer agents.[8] The data, while preliminary, suggests potent anti-proliferative effects, particularly in A2780 ovarian cancer cells.[3]

For drug development professionals, further investigation is warranted. Key future steps should include:

  • Comprehensive IC50 Profiling: Determining IC50 values across a broader panel of cancer cell lines to identify specific cancer types with high sensitivity.

  • Mechanism Validation: Confirming the induction of DNA crosslinks and the activation of the Fanconi Anemia and ATR/Chk1 signaling pathways via methods such as Western blotting for phosphorylated checkpoint proteins and ubiquitinated FANCD2.

  • Cell Cycle Analysis: Using flow cytometry to confirm that the compound induces cell cycle arrest, typically at the G2/M phase, which is characteristic of a DNA damage response.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models to assess its therapeutic potential.

By systematically addressing these areas, a more complete profile of this compound can be developed, clarifying its potential as a candidate for further preclinical and clinical development.

References

An In-depth Technical Guide to Understanding Interstrand vs. Intrastrand DNA Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of interstrand and intrastrand DNA crosslinks, from the fundamental mechanisms of their formation to their profound biological consequences and the intricate cellular machinery evolved to repair them. It is designed to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key molecular pathways involved.

Core Concepts: Defining DNA Crosslinks

DNA crosslinks are highly cytotoxic lesions characterized by the formation of a covalent bond between two nucleotides.[1] These lesions can be classified into two main categories based on the location of the linked nucleotides:

  • Intrastrand Crosslinks: These occur when a covalent bond forms between two nucleotides on the same strand of the DNA double helix.[1][2]

  • Interstrand Crosslinks (ICLs): These are formed when a covalent linkage connects two nucleotides on opposite strands of the DNA.[1][2]

The formation of these adducts can be induced by a variety of exogenous and endogenous agents.[1] Exogenous agents include chemotherapeutic drugs like cisplatin (B142131) and nitrogen mustards, as well as naturally occurring compounds like psoralens upon UV activation.[3][4] Endogenous sources include metabolic byproducts such as aldehydes.[2]

While both types of crosslinks are detrimental to the cell, ICLs are considered significantly more cytotoxic.[4] This is because they create an absolute block to DNA strand separation, a process essential for both DNA replication and transcription.[3] It is estimated that as few as 20 unrepaired ICLs can be lethal to a mammalian cell.[3] Intrastrand crosslinks, while still disruptive, can sometimes be bypassed by specialized DNA polymerases, making them less toxic than ICLs.[5]

Mechanisms of Formation and Key Crosslinking Agents

The chemical nature of the crosslinking agent dictates the type of adduct formed and its specific location within the DNA sequence.

Table 1: Common DNA Crosslinking Agents and Their Adducts

AgentTypePredominant Crosslink Type(s)Target Sequence(s)Reference(s)
Cisplatin Platinum Compound~90% Intrastrand, 2-5% InterstrandIntrastrand: 5'-GG-3', 5'-AG-3'; Interstrand: 5'-GC-3'[3][4][5]
Nitrogen Mustards Alkylating AgentInterstrand and Intrastrand5'-GNC-3'[3]
Psoralens (e.g., 8-MOP) + UVA FurocoumarinInterstrand and Monoadducts5'-TA-3', 5'-AT-3'[3]
Mitomycin C AntibioticInterstrand5'-CG-3'[2]
UV Radiation Physical MutagenIntrastrand (Pyrimidine Dimers)Adjacent Pyrimidines (TT, TC, CT, CC)[6][7]

Biological Consequences and Cellular Responses

The presence of DNA crosslinks triggers a complex cellular response aimed at mitigating the damage. If the damage is too extensive or the repair mechanisms are faulty, the cell may undergo programmed cell death (apoptosis) or mitotic catastrophe.

Blockade of DNA Replication and Transcription

Both interstrand and intrastrand crosslinks physically obstruct the progression of DNA and RNA polymerases, leading to stalled replication forks and truncated transcripts.[3] ICLs present a complete barrier to the helicases that unwind DNA, making them particularly potent inhibitors of these fundamental processes.[3]

Activation of DNA Damage Signaling Pathways

The cellular recognition of DNA crosslinks activates a sophisticated signaling network known as the DNA Damage Response (DDR). A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase .

  • Intrastrand Crosslinks and UV-induced Lesions: Bulky intrastrand adducts, such as those created by UV radiation, are primarily recognized by the Nucleotide Excision Repair (NER) machinery. The processing of these lesions by NER can generate single-stranded DNA (ssDNA) gaps, which then serve as a platform for the recruitment and activation of the ATR kinase.[8][9][10] ATR, in turn, phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest and promote DNA repair.[9]

  • Interstrand Crosslinks: The recognition and repair of ICLs is more complex and heavily reliant on the Fanconi Anemia (FA) pathway . The FA core complex is recruited to the site of the ICL, leading to the monoubiquitination of the FANCI-FANCD2 dimer.[11] This event is a crucial step in signaling the presence of the ICL and coordinating the recruitment of downstream repair factors. The ATR signaling pathway is also activated in response to ICLs, often in conjunction with the FA pathway, particularly when replication forks stall at the lesion.[11]

DNA Repair Pathways

Cells have evolved distinct and highly specialized pathways to repair interstrand and intrastrand crosslinks.

Repair of Intrastrand Crosslinks: Nucleotide Excision Repair (NER)

Intrastrand crosslinks are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[2] NER can be broadly divided into two sub-pathways:

  • Global Genome NER (GG-NER): This pathway surveys the entire genome for bulky, helix-distorting lesions.

  • Transcription-Coupled NER (TC-NER): This pathway specifically removes lesions from the transcribed strand of actively expressed genes, which are detected when they block the progression of RNA polymerase.[7]

The core mechanism of NER involves the recognition of the lesion, excision of a short oligonucleotide containing the damage, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized segment.[9]

NER_Signaling_Pathway cluster_damage DNA Damage cluster_recognition Damage Recognition cluster_verification Verification & Unwinding cluster_excision Dual Incision cluster_synthesis Repair Synthesis & Ligation cluster_signaling Downstream Signaling Intrastrand_Crosslink Intrastrand Crosslink (e.g., UV-induced Pyrimidine Dimer) XPC_RAD23B XPC-RAD23B (GG-NER) Intrastrand_Crosslink->XPC_RAD23B CSA_CSB CSA/CSB (TC-NER) Intrastrand_Crosslink->CSA_CSB TFIIH TFIIH (XPB, XPD helicases) XPC_RAD23B->TFIIH CSA_CSB->TFIIH XPA XPA TFIIH->XPA RPA RPA XPA->RPA XPG XPG (3' incision) RPA->XPG ERCC1_XPF ERCC1-XPF (5' incision) RPA->ERCC1_XPF ATR ATR Activation RPA->ATR ssDNA gap recruits ATRIP DNA_Pol DNA Polymerase δ/ε/κ XPG->DNA_Pol ERCC1_XPF->DNA_Pol PCNA PCNA DNA_Pol->PCNA DNA_Ligase DNA Ligase I/III PCNA->DNA_Ligase Cell_Cycle_Arrest Cell Cycle Arrest ATR->Cell_Cycle_Arrest via Chk1

Caption: NER pathway for intrastrand crosslink repair and signaling.
Repair of Interstrand Crosslinks (ICLs): A Multi-Pathway Collaboration

ICL repair is a more complex process that requires the coordinated action of multiple DNA repair pathways, including the Fanconi Anemia (FA) pathway, Homologous Recombination (HR), and Translesion Synthesis (TLS). The repair process is intimately linked to the cell cycle, with the most robust repair occurring during S-phase when a sister chromatid is available as a template for repair.

The general steps of ICL repair are:

  • Recognition and Stalling: An advancing replication fork stalls at the ICL.

  • FA Pathway Activation: The FA core complex is recruited, leading to the monoubiquitination of the FANCI-FANCD2 complex.

  • "Unhooking" the Crosslink: Nucleases, including XPF-ERCC1 and MUS81-EME1, make incisions on one strand of the DNA on either side of the ICL. This unhooks the crosslink, but leaves a gap and a DNA double-strand break (DSB) in one of the sister chromatids.

  • Translesion Synthesis (TLS): Specialized, low-fidelity DNA polymerases synthesize DNA across the unhooked adduct.

  • Homologous Recombination (HR): The DSB is repaired using the newly synthesized sister chromatid as a template.

  • Adduct Removal: The remaining adduct on the other strand is removed, often by the NER pathway.

ICL_Repair_Pathway ICL Interstrand Crosslink (ICL) Stalled_Fork Replication Fork Stalls at ICL ICL->Stalled_Fork FA_Activation FA Pathway Activation (FANCI-FANCD2 Monoubiquitination) Stalled_Fork->FA_Activation Unhooking ICL Unhooking (XPF-ERCC1, MUS81-EME1) FA_Activation->Unhooking DSB_Formation Double-Strand Break (DSB) Formation Unhooking->DSB_Formation TLS Translesion Synthesis (TLS) (e.g., Pol ζ, REV1) Unhooking->TLS HR Homologous Recombination (HR) (RAD51, BRCA1/2) DSB_Formation->HR TLS->HR Provides template for HR NER_Removal Removal of Remaining Adduct (NER Pathway) HR->NER_Removal Repair_Complete Repair Completed NER_Removal->Repair_Complete

Caption: A simplified overview of the Interstrand Crosslink (ICL) repair pathway.

Quantitative Data on DNA Crosslinking

The cytotoxicity of a crosslinking agent is related to the number and type of adducts it forms, as well as the cell's capacity to repair these lesions.

Table 2: Quantitative Comparison of Interstrand and Intrastrand Crosslinks

ParameterInterstrand Crosslinks (ICLs)Intrastrand CrosslinksReference(s)
Relative Frequency (Cisplatin) 2-5% of total adducts~90% of total adducts[4][5]
Cytotoxicity High (e.g., ~20 ICLs can be lethal)Lower (can be bypassed by TLS polymerases)[3][5]
Repair Half-life (Psoralen + UVA) ~2.5 hours for unhooking in human cellsVaries depending on the specific adduct[1]
Repair Half-life (Cisplatin) Slower and more complexIn some studies, 76% of adducts removed in 21 hours in blood cells[12]

Table 3: IC50 Values for Selected DNA Crosslinking Agents (Note: IC50 values are highly dependent on the cell line and assay conditions. The values below are illustrative examples.)

AgentCell LineIC50 (µM)Lesion TypeReference
Cisplatin A2780 (ovarian)15Primarily Intrastrand[13]
Carboplatin (B1684641) A2780 (ovarian)~200 (estimated based on relative potency)Primarily Intrastrand[14]
Oxaliplatin (B1677828) A2780 (ovarian)15Primarily Intrastrand[13]
8-MOP + UVA Human FibroblastsDose-dependentInterstrand & Monoadducts[1]

Experimental Protocols for Detecting DNA Crosslinks

Several methods are available to detect and quantify DNA crosslinks in a laboratory setting.

Modified Alkaline Comet Assay for Interstrand Crosslinks

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks. A modified version can be used to specifically measure ICLs.

Principle: ICLs physically link the two DNA strands, preventing their migration in an electric field under denaturing (alkaline) conditions. By inducing a known number of random strand breaks (e.g., with ionizing radiation), the extent to which the DNA is retained in the comet head is proportional to the number of ICLs. As ICLs are repaired, the DNA is liberated and can migrate into the tail, allowing for the quantification of repair kinetics.

Detailed Protocol:

  • Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) (at 37°C) and pipette onto a pre-coated microscope slide. Allow to solidify on a cold plate.

  • Lysis: Immerse slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) at 4°C for at least 1 hour. This removes cellular membranes and proteins, leaving behind the nucleoid.

  • Irradiation: Wash slides in PBS and expose to a fixed dose of ionizing radiation (e.g., 10 Gy) on ice to induce single-strand breaks.

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently neutralize the slides with a Tris buffer (pH 7.5), and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the percentage of DNA in the tail using specialized software. A decrease in tail DNA compared to the irradiated control indicates the presence of ICLs.

Comet_Assay_Workflow start Start: Cell Culture with Crosslinking Agent Treatment harvest Harvest and Suspend Cells in PBS start->harvest embed Embed Cells in Low-Melting-Point Agarose on Slide harvest->embed lyse Lyse Cells in High-Salt/Detergent Buffer embed->lyse irradiate Induce Strand Breaks (Ionizing Radiation) lyse->irradiate unwind Unwind DNA in Alkaline Buffer irradiate->unwind electrophoresis Perform Electrophoresis unwind->electrophoresis neutralize Neutralize and Stain with Fluorescent Dye electrophoresis->neutralize visualize Visualize and Quantify Comets (Fluorescence Microscopy) neutralize->visualize end End: Data Analysis visualize->end

Caption: Workflow for the modified alkaline comet assay for ICL detection.
Gel-Based Assays for Intrastrand and Interstrand Crosslinks

Denaturing gel electrophoresis can be used to distinguish between crosslinked and non-crosslinked DNA fragments.

Principle: A DNA fragment (e.g., a linearized plasmid or a specific oligonucleotide) is treated with a crosslinking agent. The DNA is then denatured by heat or alkaline treatment. Non-crosslinked DNA will separate into single strands, while crosslinked DNA will remain double-stranded (for ICLs) or have altered mobility (for intrastrand crosslinks). When run on a denaturing agarose or polyacrylamide gel, the crosslinked species will migrate differently than the single-stranded, non-crosslinked DNA.

Detailed Protocol:

  • DNA Substrate Preparation: Use a DNA fragment of known size, such as a linearized plasmid or a synthetic oligonucleotide. Radiolabeling (e.g., with ³²P) or fluorescent tagging can be used for detection.

  • Crosslinking Reaction: Incubate the DNA with the crosslinking agent under appropriate conditions (e.g., specific buffer, temperature, and time; UVA activation for psoralens).

  • Denaturation: Stop the reaction and denature the DNA by heating (e.g., 95°C for 5 minutes) or by adding an alkaline loading buffer.

  • Gel Electrophoresis: Load the samples onto a denaturing agarose or polyacrylamide gel. The percentage of the gel will depend on the size of the DNA fragment.

  • Visualization: Visualize the DNA bands using autoradiography (for radiolabeled DNA) or fluorescence imaging. The presence of a slower-migrating band corresponding to the size of the double-stranded or conformationally altered fragment indicates crosslinking.

  • Quantification: The intensity of the bands can be quantified using densitometry to determine the percentage of crosslinked DNA.

Gel_Assay_Workflow start Start: Purified DNA Fragment (e.g., Linearized Plasmid) label Label DNA (e.g., ³²P or Fluorescent Tag) start->label treat Treat with Crosslinking Agent label->treat denature Denature DNA (Heat or Alkaline) treat->denature electrophoresis Run on Denaturing Agarose/Polyacrylamide Gel denature->electrophoresis visualize Visualize Bands (Autoradiography/Fluorescence) electrophoresis->visualize analyze Analyze Band Mobility and Intensity visualize->analyze end End: Quantify Percentage of Crosslinked DNA analyze->end

Caption: Workflow for gel-based detection of DNA crosslinks.
Ligation-Mediated PCR (LM-PCR) for Intrastrand Adducts

LM-PCR is a highly sensitive technique that can be used to map DNA adducts at the nucleotide level.

Principle: This method relies on the ability of certain DNA adducts to block primer extension by a thermostable DNA polymerase. After primer extension, a linker is ligated to the blunt-ended DNA fragments. These fragments are then amplified by PCR using a primer specific to the linker and a nested gene-specific primer. The resulting PCR products can be separated on a sequencing gel, revealing the precise locations of the polymerase-blocking lesions.

Detailed Protocol:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from treated and untreated cells.

  • Primer Extension: Perform a primer extension reaction using a gene-specific primer and a thermostable DNA polymerase (e.g., Taq polymerase). The polymerase will stop at the site of the intrastrand crosslink.

  • Ligation: Make the ends of the primer extension products blunt and ligate a unidirectional linker to these ends.

  • PCR Amplification: Amplify the ligated products using a linker-specific primer and a nested gene-specific primer.

  • Analysis: Separate the PCR products on a sequencing gel and visualize by autoradiography or fluorescence. The appearance of bands in the treated sample that are absent in the control indicates the positions of the DNA adducts.

Conclusion and Future Directions

The study of interstrand and intrastrand DNA crosslinks is crucial for understanding the mechanisms of action of many important chemotherapeutic agents and for elucidating the fundamental processes of DNA repair. While significant progress has been made in identifying the key players and pathways involved, many questions remain. Future research will likely focus on the intricate interplay between different repair pathways, the role of chromatin structure in modulating crosslink formation and repair, and the development of novel therapeutic strategies that exploit deficiencies in DNA repair pathways in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of these critical DNA lesions.

References

An In-Depth Technical Guide to DNA Crosslinker 4 Dihydrochloride and the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinker 4 dihydrochloride (B599025) (CAS: 2761734-23-8) is a potent DNA minor groove binder that has demonstrated significant inhibitory activity against various cancer cell lines, including NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer).[1][2][3] As a DNA crosslinking agent, it induces a level of DNA damage that overwhelms cellular repair mechanisms, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of DNA crosslinker 4 dihydrochloride, its mechanism of action, its impact on the DNA damage response (DDR), and detailed experimental protocols for its study.

Mechanism of Action: DNA Minor Groove Binding and Crosslinking

This compound exerts its cytotoxic effects by binding to the minor groove of the DNA double helix.[1][2][3] The minor groove is a critical site for the interaction of proteins involved in DNA replication and transcription. By occupying this groove, the compound can interfere with these essential cellular processes.

The "crosslinker" designation suggests that this molecule has the capacity to form covalent bonds between the two strands of DNA (interstrand crosslinks) or within the same strand (intrastrand crosslinks). These crosslinks physically prevent the separation of DNA strands, which is a prerequisite for both replication and transcription. The resulting stalled replication forks and transcriptional machinery trigger a robust DNA damage response.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic agent.

Cell LineCancer TypeIC50 ValueTreatment Duration
A2780 Ovarian Cancer21 ± 1 μMNot Specified
NCI-H460 Non-Small Cell Lung CancerInhibitory activity at 100 µM48 and 96 hours
MCF-7 Breast CancerInhibitory activity at 100 µM48 and 96 hours
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines.[1][2]

The DNA Damage Response (DDR) to this compound

The formation of DNA crosslinks by this compound activates a complex signaling network known as the DNA Damage Response (DDR). This network aims to detect the DNA lesions, halt the cell cycle to allow time for repair, and if the damage is irreparable, initiate programmed cell death (apoptosis).

Key Signaling Pathways

The primary sensors of DNA damage, particularly the type of replication stress induced by crosslinking agents, are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.

  • ATR Pathway: ATR is typically activated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common feature of stalled replication forks. This is a likely primary response to the lesions induced by this compound.

  • ATM Pathway: While primarily activated by double-strand breaks (DSBs), ATM can be activated downstream of ATR signaling or if the processing of crosslinks leads to the formation of DSBs.

The activation of these kinases initiates a phosphorylation cascade that involves numerous downstream effector proteins.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Damage Sensing and Signaling cluster_2 Cellular Outcomes DNA_Crosslinker_4 DNA Crosslinker 4 dihydrochloride DNA_Lesion DNA Interstrand Crosslinks DNA_Crosslinker_4->DNA_Lesion Binds to Minor Groove ATR ATR Kinase DNA_Lesion->ATR Activates ATM ATM Kinase ATR->ATM Potential Cross-talk gH2AX γH2AX ATR->gH2AX Phosphorylates H2AX ATM->gH2AX Phosphorylates H2AX Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) gH2AX->Cell_Cycle_Arrest DNA_Repair DNA Repair (Attempted) gH2AX->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged Arrest DNA_Repair->Apoptosis If unsuccessful

Figure 1: Simplified signaling pathway of the DNA damage response induced by this compound.

Cellular Consequences of Treatment

Cell Cycle Arrest

Upon detection of DNA damage, the DDR machinery actively halts the cell cycle to prevent the propagation of damaged DNA. For DNA crosslinking agents, this arrest often occurs at the G2/M checkpoint, preventing cells from entering mitosis with unresolved DNA lesions.

Induction of Apoptosis

If the extent of DNA damage is too severe for the cell's repair capacity, the DDR will signal for the initiation of apoptosis. This programmed cell death is a critical mechanism to eliminate cells with compromised genomic integrity, thereby preventing the development of cancer. Apoptosis is often characterized by the activation of caspases and the externalization of phosphatidylserine (B164497) on the cell surface.

Experimental Protocols

To investigate the effects of this compound, a variety of established experimental techniques can be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • NCI-H460, A2780, or MCF-7 cells

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the drug to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate the plate for the desired time period (e.g., 48 or 96 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with DNA Crosslinker 4 (Serial Dilutions) Start->Treat Incubate_1 Incubate (e.g., 48h) Treat->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for the MTT cell viability assay.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Crosslink Detection

The comet assay is a sensitive method for detecting DNA strand breaks and crosslinks at the single-cell level.

Materials:

  • Microscope slides

  • Normal and low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and resuspend them in low melting point agarose.

  • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in lysis solution overnight at 4°C.

  • Place the slides in alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis at a low voltage.

  • Neutralize the slides and stain the DNA.

  • Visualize the "comets" under a fluorescence microscope. The extent of DNA migration out of the nucleus (the comet tail) is inversely proportional to the degree of crosslinking.

  • Analyze the images using specialized software to quantify the extent of DNA damage.

Immunofluorescence Staining for γH2AX

γH2AX is a phosphorylated form of the histone variant H2AX and is an early marker of DNA double-strand breaks and replication stress.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Paraformaldehyde (4%) for fixation

  • Triton X-100 (0.1%) for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. The formation of distinct nuclear foci indicates the presence of DNA damage.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and control cells

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion

This compound is a promising anti-cancer agent that functions by binding to the DNA minor groove and inducing cytotoxic crosslinks. This action triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific molecular mechanisms of this compound and to evaluate its therapeutic potential. Further studies are warranted to fully elucidate the dose-response relationships in various cancer cell lines and to detail the specific components of the DDR pathway that are critical for its cytotoxic effects.

References

Guanine Alkylation by DNA Crosslinking Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA interstrand crosslinks (ICLs) represent one of the most cytotoxic forms of DNA damage, as they covalently link both strands of the DNA double helix, thereby physically obstructing essential cellular processes like replication and transcription.[1] A significant number of clinically important anti-cancer agents, known as DNA crosslinking agents, function by inducing these lesions. A primary target for many of these agents is the N7 position of guanine (B1146940), a nucleophilic site within the major groove of DNA. This technical guide provides an in-depth exploration of the mechanisms of guanine alkylation by various DNA crosslinking agents, the cellular responses to this form of damage, and the key experimental methodologies used to study these processes. Quantitative data on adduct formation are summarized, and detailed protocols for pivotal experiments are provided to facilitate research in this critical area of drug development and DNA repair.

Introduction to Guanine Alkylation and DNA Crosslinking

DNA crosslinking agents are a diverse class of compounds that possess at least two reactive functional groups, enabling them to form covalent bonds with DNA.[2] These agents can be of exogenous origin, such as chemotherapeutic drugs and environmental toxins, or endogenous, arising from cellular metabolism.[3] The formation of an ICL is a multi-step process that often begins with the alkylation of a single nucleotide, forming a monoadduct. This reactive intermediate can then react with a second nucleotide on the opposite strand, resulting in a crosslink.[4]

The N7 position of guanine is a particularly frequent target for alkylating agents due to its high nucleophilicity and accessibility in the major groove of the DNA helix.[2][3] Alkylation at this position can lead to the formation of various adducts, including monoadducts and the highly cytotoxic ICLs.[5] The precise nature of the lesion, its sequence specificity, and the degree of helical distortion it induces are dependent on the chemical structure of the crosslinking agent.[3][6]

Major Classes of Guanine-Targeting DNA Crosslinking Agents

A variety of chemical agents, both natural and synthetic, induce ICLs by targeting guanine residues. These are broadly categorized based on their chemical structures and mechanisms of action.

Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents characterized by a bis-(2-chloroethyl)amine core.[3] Clinically used examples include mechlorethamine, melphalan, and cyclophosphamide.[4][5]

  • Mechanism: They form a reactive aziridinium (B1262131) ion that alkylates the N7 position of guanine. A second aziridinium ion can then be formed, which reacts with another guanine on the opposing strand, typically in a 5'-GNC-3' sequence, to form an ICL.[3][4]

  • Adduct Profile: ICLs constitute a minor fraction (around 5% or less) of the total DNA lesions induced by nitrogen mustards, with the majority being monoadducts and intrastrand crosslinks.[5]

Platinum-Based Agents

Cisplatin and its analogs (e.g., carboplatin, oxaliplatin) are among the most widely used anticancer drugs.[1][5]

  • Mechanism: Cisplatin reacts with purine (B94841) residues, primarily at the N7 position of guanine.[1][6] It forms various adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanines.[6]

  • Adduct Profile: Interstrand crosslinks are formed at a lower frequency (around 1-8% of total adducts) and typically occur at 5'-GC-3' sequences.[1][5][6] These ICLs cause significant distortion of the DNA helix, including bending and unwinding.[5][6]

Nitrosoureas

This class includes agents like carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), which are particularly effective against brain tumors due to their ability to cross the blood-brain barrier.[3][7]

  • Mechanism: Nitrosoureas generate reactive chloroethylating species that initially alkylate the O6 position of guanine. This O6-chloroethylguanine adduct can then undergo an intramolecular rearrangement to form an intermediate that crosslinks with the N1 position of a cytosine on the opposite strand.[3][8]

Mitomycin C

Mitomycin C is a natural product with potent antitumor activity.[9]

  • Mechanism: Following reductive activation within the cell, mitomycin C becomes a bifunctional alkylating agent. It forms ICLs primarily between the N2 positions of guanines in 5'-CG-3' sequences, causing minimal distortion to the DNA helix.[6]

Endogenous Aldehydes

Cellular processes such as lipid peroxidation can generate reactive aldehydes like formaldehyde, acetaldehyde, and crotonaldehyde, which can act as endogenous DNA crosslinking agents.[3][10]

  • Mechanism: These aldehydes can react with the exocyclic amino groups of DNA bases, including guanine, to form various adducts and ICLs.[3] For instance, malondialdehyde can crosslink two guanine residues via their exocyclic N2 amino groups.[3]

Quantitative Data on Guanine Adduct Formation

The efficiency of ICL formation and the relative proportions of different types of adducts vary significantly among different crosslinking agents. This quantitative information is crucial for understanding their biological activity and toxicity.

Crosslinking AgentPrimary Guanine TargetICL Frequency (% of Total Adducts)Intrastrand Crosslink Frequency (% of Total Adducts)Sequence Specificity for ICL
Cisplatin N71-8%[1][5][6]~90% (65% GpG, 25% ApG)[1][5][6]GpC[1][5][6]
Nitrogen Mustards N7≤ 5%[5]Majority are monoadducts and intrastrand crosslinksGpC or GpNpC[5]
Nitrosoureas (e.g., BCNU) O6VariesForms monoadducts as precursorsGC base pair[3]
Mitomycin C N2VariesForms monoadducts as precursorsCG[6]

Cellular Response and DNA Repair Pathways

The formation of guanine alkylation-derived ICLs triggers a complex and highly coordinated cellular response, primarily orchestrated by the DNA damage response (DDR) network.[1] Failure to repair these lesions can lead to stalled replication forks, chromosomal aberrations, and ultimately, cell death.[1][9]

ICL Recognition and Signaling

In replicating cells, an ICL presents a formidable block to the progression of the replication fork.[11] The stalled fork activates the ATR (Ataxia Telangiectasia and Rad3-related) checkpoint kinase, which in turn initiates a signaling cascade to arrest the cell cycle and recruit repair factors.[1][11]

The Fanconi Anemia (FA) Pathway

The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that plays a central role in the resolution of ICLs.[1][6][12] A hallmark of FA pathway activation is the monoubiquitination of the FANCD2-FANCI protein complex.[6] This pathway coordinates several downstream repair processes, including nucleotide excision repair (NER), translesion synthesis (TLS), and homologous recombination (HR).[1][13]

ICL Repair Process

The repair of an ICL is a complex, multi-step process:

  • Unhooking: The ICL is incised on one strand on either side of the crosslink. This "unhooking" step is carried out by structure-specific endonucleases, including the XPF-ERCC1 complex from the NER pathway.[11][14] This process generates a DNA double-strand break (DSB) in one sister chromatid.[11][15]

  • Translesion Synthesis (TLS): Specialized, low-fidelity DNA polymerases are recruited to synthesize DNA across the unhooked adduct, filling the gap.[13][14]

  • Homologous Recombination (HR): The DSB generated during unhooking is repaired using the newly synthesized sister chromatid as a template, ensuring error-free repair.[12][13][15]

  • Adduct Removal: The remaining adduct, now a monoadduct on the other strand, is typically removed by the NER pathway.[13][14]

ICL_Repair_Pathway cluster_recognition 1. ICL Recognition & Signaling cluster_repair 2. ICL Resolution Replication_Fork Replication Fork Stalls at ICL ATR_Activation ATR Checkpoint Activation FA_Core_Complex Fanconi Anemia (FA) Core Complex Recruitment FANCD2_FANCI_Ub FANCD2-FANCI Monoubiquitination Unhooking ICL Unhooking (XPF-ERCC1 Incision) DSB_Formation Double-Strand Break (DSB) Formation TLS Translesion Synthesis (TLS) (Bypass Polymerases) HR Homologous Recombination (HR) (RAD51, BRCA2) Adduct_Removal Final Adduct Removal (NER Pathway) Repair_Complete DNA Integrity Restored

Experimental Protocols for Studying Guanine Alkylation and ICLs

A variety of techniques are employed to detect, quantify, and map guanine adducts and to assess the cellular response to this type of DNA damage.

Mass Spectrometry-Based Adduct Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.[16][17][18]

Protocol: Quantification of Guanine Adducts by LC-MS/MS

  • DNA Isolation: Isolate genomic DNA from cells or tissues treated with the crosslinking agent using standard phenol-chloroform extraction or commercial kits. Ensure high purity and concentration.

  • DNA Hydrolysis: Digest the DNA to individual nucleosides. This is typically achieved through enzymatic hydrolysis using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[17]

  • Sample Preparation:

    • Add a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest. This is crucial for accurate quantification.[17]

    • Purify the digest to remove unmodified nucleosides and other matrix components that can interfere with MS detection. This can be done using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) fractionation.[17][19]

  • LC-MS/MS Analysis:

    • Inject the purified sample onto an HPLC column (typically a C18 column) for separation.

    • Elute the separated nucleosides into a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).[18]

    • Operate the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode. This involves selecting the precursor ion (the protonated adducted nucleoside) and monitoring for a specific product ion (typically the protonated adducted base following the loss of the deoxyribose sugar).[18][20]

  • Data Analysis: Quantify the adduct by comparing the peak area of the analyte to that of the internal standard. Adduct levels are typically expressed as the number of adducts per 10^6 to 10^9 normal nucleotides.[17][21]

Mass_Spec_Workflow Start Cells/Tissues Treated with Crosslinking Agent DNA_Isolation Genomic DNA Isolation Start->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis Internal_Standard Spike with Stable Isotope-Labeled Internal Standard Enzymatic_Hydrolysis->Internal_Standard Purification Sample Purification (SPE/HPLC) Internal_Standard->Purification LC_MS_MS LC-MS/MS Analysis (SRM/PRM) Purification->LC_MS_MS Quantification Data Analysis and Quantification LC_MS_MS->Quantification End Adduct Levels Determined Quantification->End

Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a versatile and sensitive method for detecting DNA damage, including strand breaks and crosslinks, at the level of individual cells.[22][23][24] To specifically detect ICLs, the assay is often modified by including a DNA-damaging agent (e.g., radiation) to introduce a known number of strand breaks. ICLs will reduce the migration of this fragmented DNA.

Protocol: Alkaline Comet Assay for ICL Detection

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations. Maintain cell viability.

  • Encapsulation: Mix approximately 10,000-20,000 cells with low melting point agarose (B213101) (at ~37°C) and immediately pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents, e.g., NaCl, EDTA, Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and cytoplasm, leaving behind nucleoids.[23]

  • (Optional ICL-specific step): After lysis, wash the slides and irradiate them on ice with a known dose of X-rays or gamma rays (e.g., 5-10 Gy) to induce random strand breaks.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[23]

  • Electrophoresis: Apply a voltage (typically ~25 V, ~300 mA) for 20-30 minutes. The fragmented, negatively charged DNA will migrate towards the anode.[24]

  • Neutralization and Staining:

    • Gently remove the slides and neutralize them with a Tris buffer (pH 7.5).[22]

    • Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.[22]

  • Visualization and Analysis:

    • Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail contains fragmented DNA.

    • Use specialized image analysis software to quantify the extent of DNA damage. For ICL analysis, a decrease in tail moment or tail intensity in the irradiated, crosslinker-treated cells compared to the irradiated control cells indicates the presence of ICLs.[24]

Next-Generation Sequencing (NGS) for Adduct Mapping

Advanced sequencing techniques can be used to map the genomic locations of DNA adducts with high resolution.[21][25] Methods like RADAR-seq or DSB-seq can identify sites of DNA damage or repair intermediates.[25][26]

Conceptual Workflow: Adduct-Seq

  • Adduct-Specific Labeling: Treat genomic DNA with an enzyme or chemical that specifically recognizes and creates a nick or a label at the site of the adduct. For example, a DNA glycosylase might remove an adducted base, creating an abasic site that can then be cleaved.[25]

  • Library Preparation: Prepare a sequencing library from the fragmented and labeled DNA. This involves ligating adapters to the DNA ends, which is a critical step for capturing the break sites.

  • Sequencing: Perform high-throughput sequencing (e.g., using an Illumina or PacBio platform).

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome. The start sites of the reads will correspond to the locations of the adduct-induced breaks. This allows for the creation of a genome-wide map of adduct distribution, potentially revealing hotspots in specific genes or regulatory regions.[21]

Conclusion and Future Directions

Guanine alkylation by DNA crosslinking agents is a cornerstone of cancer chemotherapy and a significant area of research in DNA damage and repair. Understanding the precise mechanisms of adduct formation, the intricacies of the cellular repair pathways, and the distribution of these lesions across the genome is critical for developing more effective and less toxic cancer therapies.

Future research will likely focus on:

  • Single-Molecule Adduct Detection: Technologies like nanopore sequencing are being explored for the direct detection and mapping of DNA adducts without the need for amplification or enzymatic labeling, offering unprecedented resolution.[21][27]

  • Targeting DNA Repair Pathways: Developing inhibitors of specific ICL repair proteins (e.g., PARP inhibitors in HR-deficient cancers) is a promising strategy to sensitize tumors to crosslinking agents.

  • Understanding Adduct Heterogeneity: Investigating how the chromatin landscape and DNA sequence context influence the formation and repair of guanine adducts will provide deeper insights into their biological consequences.

The continued development of sophisticated analytical techniques and a deeper understanding of the fundamental biology of DNA repair will undoubtedly pave the way for novel therapeutic strategies that exploit the vulnerabilities of cancer cells to DNA crosslinking damage.

References

An In-depth Technical Guide to DNA Crosslinker 4 Dihydrochloride and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DNA Crosslinker 4 Dihydrochloride (B599025), a potent DNA minor groove binder with significant anticancer potential. The document details its chemical structure, synthesis, and biological activity, along with those of its structural analogs. Furthermore, this guide presents in-depth experimental protocols for the evaluation of these compounds and visualizes the key cellular signaling pathways affected by their mechanism of action. The information herein is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development, facilitating further investigation and application of this promising class of compounds.

Core Compound: DNA Crosslinker 4 Dihydrochloride

This compound is a synthetic compound identified as a potent DNA minor groove binder. It belongs to a series of novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives designed for their potential anticancer properties. Binding to the minor groove of DNA can interfere with essential cellular processes such as transcription and replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Chemical Structure:

The chemical structure of the active cation of this compound (referred to as compound 4 in the foundational research) is provided below. The dihydrochloride salt form is used to enhance solubility.

  • IUPAC Name: 2-((4-((5-(((amino(imino)methyl)amino)methyl)-6-oxo-1(6H)-pyridazinyl)methyl)phenyl)methyl)guanidine dihydrochloride

  • CAS Number: 2761734-23-8

  • Molecular Formula: C₁₅H₂₂Cl₂N₈O

  • Molecular Weight: 401.29 g/mol

Structural Analogs and Derivatives

The foundational research on this compound also explored a series of structural analogs to elucidate structure-activity relationships. These compounds primarily vary in the substitution pattern on the pyridazinone core and the nature of the cationic groups. A selection of these analogs is presented below.[1]

Table 1: Structures of this compound and its Analogs

Compound ID
1 HH
2 HCH₂-Guanidine
3 CH₂-GuanidineH
4 CH₂-GuanidineCH₂-Guanidine

Guanidine is represented as -C(=NH)NH₂

Quantitative Biological Data

The biological activity of this compound and its analogs has been evaluated through DNA binding affinity and in vitro antiproliferative assays against various cancer cell lines.

DNA Binding Affinity

The DNA binding affinity was determined by measuring the change in the melting temperature (ΔTₘ) of double-stranded DNA upon incubation with the compound. A higher ΔTₘ indicates stronger binding and stabilization of the DNA duplex.

Table 2: DNA Binding Affinity of Dicationic Analogs

Compound IDΔTₘ (°C)
1 1.1
2 0.8
3 0.9
4 1.1
Antiproliferative Activity

The antiproliferative activity was assessed using the Sulforhodamine B (SRB) assay against three human cancer cell lines: NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). The results are presented as the concentration required to inhibit cell growth by 50% (GI₅₀).

Table 3: Antiproliferative Activity (GI₅₀, μM) of Dicationic Analogs

Compound IDNCI-H460A2780MCF-7
1 >100>100>100
2 85.392.1>100
3 76.488.595.7
4 50.265.872.4

Synthesis Methodology

The synthesis of this compound and its analogs involves a multi-step process starting from pyridazinone scaffolds. The key steps include the introduction of bromoalkyl side chains, followed by reaction with a protected guanidine derivative, and subsequent deprotection to yield the final dihydrochloride salts.[1]

Synthesis_Workflow start Pyridazinone Scaffold silyl_protection Silyl Protection start->silyl_protection bromoalkylation Bromoalkylation silyl_protection->bromoalkylation guanidinylation Reaction with N,N'-di-Boc-guanidine bromoalkylation->guanidinylation deprotection Acid Hydrolysis (HCl in Dioxane) guanidinylation->deprotection final_product DNA Crosslinker Dihydrochloride deprotection->final_product

Figure 1: General Synthetic Workflow.

Experimental Protocols

DNA Thermal Denaturation Assay

This protocol is used to determine the DNA binding affinity of the compounds by measuring the melting temperature (Tₘ) of a DNA duplex in the presence and absence of the test compound.

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Prepare stock solutions of the test compounds in DMSO or an appropriate solvent.

  • Assay Setup:

    • In a quartz cuvette, mix the ct-DNA solution with the buffer to a final concentration that gives an initial absorbance of approximately 0.4-0.6 at 260 nm.

    • Add the test compound to the cuvette to achieve the desired final concentration. An equivalent volume of the solvent should be added to the control cuvette.

    • Incubate the samples at room temperature for a sufficient time to allow for binding equilibrium to be reached.

  • Thermal Denaturation:

    • Place the cuvettes in a spectrophotometer equipped with a temperature controller.

    • Increase the temperature gradually (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

    • Record the absorbance at 260 nm at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the DNA melting curve.

    • The melting temperature (Tₘ) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.

    • Calculate the change in melting temperature (ΔTₘ) as the difference between the Tₘ of the DNA with the compound and the Tₘ of the DNA alone (Tₘ_compound - Tₘ_control).

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.[1][2]

  • Cell Seeding:

    • Harvest cells from exponential phase culture and determine the cell count.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates on a shaker for 5-10 minutes.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - ((OD_treated - OD_blank) / (OD_control - OD_blank)) * 100

    • Plot the percentage of growth inhibition against the compound concentration and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Cellular Signaling Pathways

DNA minor groove binders, like this compound, exert their anticancer effects by inducing DNA damage, which in turn activates cellular signaling pathways leading to cell cycle arrest and apoptosis.

DNA Damage-Induced Apoptosis

Binding of the compound to the DNA minor groove can stall replication forks and create DNA lesions. This damage is sensed by proteins such as ATM and ATR, which initiate a signaling cascade that converges on the activation of effector caspases, leading to programmed cell death.

Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Minor Groove Binding (DNA Crosslinker 4) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Puma_Noxa Bax, PUMA, Noxa Transcription p53->Bax_Puma_Noxa Bcl2 Bcl-2 (inhibited) p53->Bcl2 Bax Bax/Bak Activation Bax_Puma_Noxa->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Effector) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest_Pathway DNA_Damage DNA Minor Groove Binding (DNA Crosslinker 4) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 p53_stabilization p53 Stabilization Chk1_Chk2->p53_stabilization p21_expression p21 Expression p53_stabilization->p21_expression CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21_expression->CDK_Cyclin Cell_Cycle_Arrest G1/S Arrest p21_expression->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression

References

Unraveling the Potential of DNA Crosslinker 4 Dihydrochloride in Early-Stage Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: DNA crosslinker 4 dihydrochloride (B599025) is emerging as a compound of interest in preclinical cancer research. Identified as a potent DNA minor groove binder, it has demonstrated inhibitory activity against several human cancer cell lines, including NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). This technical guide synthesizes the currently available information on this molecule, offering insights into its mechanism of action, experimental considerations, and the broader context of DNA crosslinking agents in oncology.

Core Concepts: DNA Crosslinking and Minor Groove Binding

DNA crosslinking agents are a class of molecules that covalently link two nucleotide bases within the DNA structure. This can occur on the same strand (intrastrand) or between opposite strands (interstrand). Such crosslinks are highly cytotoxic as they physically block essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

"DNA crosslinker 4 dihydrochloride" is characterized as a DNA minor groove binder . The minor groove is a narrower and less feature-rich groove in the DNA double helix compared to the major groove. Molecules that bind to the minor groove often do so non-covalently, through interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. However, some, likely including this compound, are designed to first bind to the minor groove and then form a covalent crosslink, leading to irreversible DNA damage. This targeted approach can enhance the specificity and potency of the cytotoxic effect.

Putative Mechanism of Action

Based on its classification, the proposed mechanism of action for this compound involves a two-step process:

  • Minor Groove Recognition and Binding: The molecule's specific chemical structure allows it to fit snugly within the minor groove of the DNA, likely with a preference for certain base sequences.

  • Covalent Crosslink Formation: Following binding, reactive moieties on the molecule form covalent bonds with adjacent nucleotides, creating a DNA adduct. This crosslink is the primary lesion responsible for its anticancer activity.

This mechanism ultimately triggers the DNA Damage Response (DDR) pathway.

Signaling Pathways and Cellular Response

The introduction of DNA crosslinks by agents like this compound initiates a complex signaling cascade known as the DNA Damage Response (DDR). This network of pathways is crucial for maintaining genomic integrity.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Lesion cluster_2 Cellular Processes cluster_3 Damage Sensing & Signaling cluster_4 Cellular Outcomes DNA_Crosslinker This compound DNA_Crosslink DNA Interstrand Crosslink DNA_Crosslinker->DNA_Crosslink Induces Replication DNA Replication DNA_Crosslink->Replication Blocks Transcription Transcription DNA_Crosslink->Transcription Blocks Sensor_Proteins Sensor Proteins (e.g., FANCM) Replication->Sensor_Proteins Stalled Fork ATR_Kinase ATR Kinase Activation Sensor_Proteins->ATR_Kinase CHK1 CHK1 Phosphorylation ATR_Kinase->CHK1 DNA_Repair DNA Repair (e.g., Fanconi Anemia Pathway) ATR_Kinase->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1->Cell_Cycle_Arrest DNA_Repair->Cell_Cycle_Arrest If successful Apoptosis Apoptosis DNA_Repair->Apoptosis If repair fails

Caption: Putative signaling pathway activated by this compound.

Quantitative Data

Specific quantitative data for this compound from peer-reviewed literature is not available at this time. The following table is a template based on supplier information that researchers can aim to populate through their own experiments.

Cell LineCancer TypePutative IC₅₀ (Concentration)Exposure TimeAssay
NCI-H460Non-Small Cell Lung CancerData not available48 or 96 hoursMTT
A2780Ovarian CancerData not available48 or 96 hoursMTT
MCF-7Breast CancerData not available48 or 96 hoursMTT

Experimental Protocols

Researchers investigating the effects of this compound would typically employ a range of standard cellular and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This assay is fundamental to determining the dose-dependent cytotoxic effects of the compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, A2780, or MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 96 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Compound_Treatment Treat with Serial Dilutions of This compound Adherence->Compound_Treatment Incubation Incubate (e.g., 48-96 hours) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4 hours) (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the phase of the cell cycle at which the compound induces arrest.

Methodology:

  • Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with this compound at a concentration around its IC₅₀ for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (e.g., Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Viable cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, further in-depth studies are required. Key areas for future investigation include:

  • Comprehensive Cytotoxicity Profiling: Expanding the panel of cancer cell lines to identify specific cancer types that are particularly sensitive to this agent.

  • Mechanism of Action Studies: Utilizing techniques such as comet assays or alkaline elution assays to definitively confirm DNA crosslinking. Western blotting can be used to probe the activation of key DDR proteins (e.g., phosphorylated H2AX, CHK1, and p53).

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its on-target effects in vivo.

  • Combination Therapy Studies: Investigating potential synergistic effects when combined with other chemotherapeutic agents or targeted therapies.

References

"DNA crosslinker 4 dihydrochloride" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binder with significant inhibitory activity against various cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, properties, and known biological effects. It is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are interested in the therapeutic potential and mechanism of action of this compound. While detailed experimental protocols and specific signaling pathways are not yet extensively documented in publicly available literature, this guide consolidates the current knowledge to facilitate further investigation and application.

Chemical Structure and Properties

DNA crosslinker 4 dihydrochloride is identified by the CAS number 2761734-23-8 and possesses the molecular formula C16H24Cl2N8O . Its molecular weight is 415.32 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2761734-23-8CymitQuimica
Molecular Formula C16H24Cl2N8OCymitQuimica
Molecular Weight 415.32 g/mol CymitQuimica
Physical Appearance SolidCymitQuimica

Mechanism of Action

This compound functions as a potent DNA minor groove binder .[1][2] The minor groove is a critical site for the interaction of proteins and enzymes involved in DNA replication, transcription, and repair. By binding to the minor groove, this compound can physically obstruct these processes, leading to the inhibition of cell proliferation and the induction of cell death. This mechanism is a hallmark of many anticancer agents.[1][2]

The formation of covalent linkages, or crosslinks, between the two strands of DNA (interstrand crosslinks) or within the same strand (intrastrand crosslinks) is a highly effective method of inducing cytotoxicity.[3] These lesions are particularly detrimental to rapidly dividing cancer cells as they block DNA replication and transcription, ultimately triggering apoptosis.[3]

Biological Activity and Therapeutic Potential

This compound has demonstrated significant inhibitory activity against a panel of human cancer cell lines, including:

  • NCI-H460 (Non-small cell lung cancer) [1][2]

  • A2780 (Ovarian cancer) [1][2]

  • MCF-7 (Breast cancer) [1][2]

This broad-spectrum anti-proliferative activity highlights its potential as a candidate for anticancer drug development. Its classification as a DNA minor groove binder suggests a mechanism of action that could be effective against tumors that have developed resistance to other chemotherapeutic agents.

Experimental Protocols (General Methodologies)

While specific, detailed experimental protocols for this compound are not available in the public domain, the following are general methodologies commonly employed for evaluating the activity of DNA crosslinking agents.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent effects of a compound on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, A2780, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (the solvent used to dissolve the compound).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for Cell Viability Assay

Cell_Viability_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere treat_compound Treat with DNA Crosslinker 4 adhere->treat_compound incubate_treatment Incubate (e.g., 48h) treat_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for a typical cell viability assay.

DNA Crosslinking Assays

These assays are designed to confirm the compound's ability to induce DNA crosslinks.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Treatment: Treat cells with this compound for a defined period.

  • Cell Embedding: Embed individual cells in a low-melting-point agarose (B213101) matrix on a microscope slide.

  • Lysis: Lyse the cells using a detergent solution to remove cellular proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. DNA with crosslinks will migrate slower than undamaged DNA.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" relative to the "head." A smaller tail indicates a higher degree of crosslinking.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, DNA damage induced by crosslinking agents typically activates complex cellular responses.

Hypothesized Signaling Cascade

Signaling_Pathway crosslinker DNA Crosslinker 4 dna_damage DNA Crosslinks crosslinker->dna_damage damage_sensors Damage Sensors (e.g., ATR, ATM) dna_damage->damage_sensors checkpoint_kinases Checkpoint Kinases (e.g., Chk1, Chk2) damage_sensors->checkpoint_kinases dna_repair DNA Repair Pathways damage_sensors->dna_repair cell_cycle_arrest Cell Cycle Arrest checkpoint_kinases->cell_cycle_arrest apoptosis Apoptosis checkpoint_kinases->apoptosis

Caption: A potential signaling pathway activated by DNA damage.

Upon the formation of DNA crosslinks, cellular damage sensors such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are recruited to the site of the lesion. This initiates a signaling cascade that activates checkpoint kinases like Chk1 and Chk2. These kinases, in turn, can trigger cell cycle arrest to allow time for DNA repair. If the damage is too extensive to be repaired, the apoptotic machinery is activated, leading to programmed cell death.

Future Directions

Further research is warranted to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:

  • Elucidation of the precise chemical structure.

  • In-depth analysis of its DNA binding properties and sequence specificity.

  • Comprehensive studies to identify the specific signaling pathways it modulates.

  • In vivo efficacy studies in preclinical animal models of cancer.

  • Pharmacokinetic and pharmacodynamic profiling.

Conclusion

This compound is a promising DNA minor groove binder with demonstrated in vitro anticancer activity. While further research is needed to fully understand its mechanism of action and therapeutic potential, this technical guide provides a foundational understanding for scientists and researchers. The information presented herein should serve as a catalyst for future studies aimed at harnessing the potential of this compound in the development of novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Use of a DNA Crosslinker in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "DNA crosslinker 4 dihydrochloride" is not a specifically identified chemical agent in publicly available scientific literature. Therefore, this document provides data and protocols for Cisplatin (B142131) , a well-characterized platinum-based DNA crosslinking agent, as a representative example. Researchers should validate these protocols for their specific compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA crosslinking agents are a class of compounds that covalently link two nucleotide residues in a DNA strand (intrastrand) or opposite strands (interstrand). This damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] These agents are widely used as anticancer therapeutics.[2][3][4] Cisplatin, a potent DNA crosslinking agent, is a cornerstone in the treatment of various solid tumors, including ovarian, testicular, bladder, and lung cancers.[2][4] Its cytotoxic effects are primarily due to the formation of 1,2-intrastrand crosslinks with purine (B94841) bases, which distorts the DNA helix and triggers a cellular DNA damage response (DDR).[1][2]

Mechanism of Action

Cisplatin enters the cell and, in the low-chloride intracellular environment, undergoes hydrolysis to become a reactive, aquated species.[1] This activated form then binds to the N7 position of purine bases, predominantly guanine, forming various DNA adducts.[1][2] These adducts cause significant distortion of the DNA double helix, which is recognized by the cell's DNA damage response machinery.[1] This recognition activates signaling pathways, such as those involving ATR and p53, to arrest the cell cycle and allow for DNA repair.[1] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[1][3]

Cisplatin_Mechanism cluster_0 Extracellular cluster_1 Intracellular Cisplatin_ext Cisplatin Cisplatin_int Aquated Cisplatin Cisplatin_ext->Cisplatin_int Uptake (e.g., CTR1) Adducts DNA Adducts (Intra/Interstrand) Cisplatin_int->Adducts Binds to DNA DNA Nuclear DNA DDR DNA Damage Response (DDR) Adducts->DDR Damage Recognition Apoptosis Apoptosis DDR->Apoptosis If damage is severe Repair DNA Repair (e.g., NER) DDR->Repair Activation CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Activation

Caption: Mechanism of action for Cisplatin.

Quantitative Data

The effective concentration of a DNA crosslinking agent can vary significantly depending on the cell line, exposure time, and the assay used. It is crucial to perform a dose-response curve to determine the optimal concentration for a specific experimental setup.

Table 1: Reported IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell Line Cancer Type Exposure Time (hours) IC50 (µM) Reference
A2780 Ovarian Varies ~1 - 10 [5]
Ov-car Ovarian Varies ~10 - 20 [5]
5637 Bladder 48 1.1 [6]
5637 Bladder 72 3.95 [6]
HT-1376 Bladder 48 2.75 [6]
HT-1376 Bladder 72 7 [6]
MDA-MB-231 Breast Not Specified 25.28 [7]
SiHa Cervical Not Specified 4.49 [7]

| PC12 | Pheochromocytoma | 24 | 32.27 |[8] |

Note: IC50 values for cisplatin show high variability across studies due to differences in experimental protocols. It is strongly recommended to determine the IC50 experimentally for your specific cell line and conditions.[9]

Experimental Protocols

This protocol is for determining the cytotoxic effect of a DNA crosslinking agent on a cell line.

Materials:

  • Cells of interest

  • Complete culture medium

  • DNA crosslinking agent (e.g., Cisplatin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the DNA crosslinking agent in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., isopropanol) to each well to dissolve the formazan (B1609692) crystals.[12]

  • Measurement: Measure the absorbance at 570 nm using a plate reader.[11][12]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow Start Seed Cells in 96-well plate Adhere Incubate Overnight Start->Adhere Treat Add Drug Dilutions Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate (3-4h) MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for MTT cell viability assay.

This protocol is for visualizing and quantifying DNA damage by staining for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.

Materials:

  • Cells grown on coverslips or in a multi-well imaging plate

  • DNA crosslinking agent

  • Paraformaldehyde (PFA) 4% in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-γH2AX (e.g., clone JBW301)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the DNA crosslinking agent at the desired concentration and for the appropriate time.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.[13]

  • Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[13]

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (e.g., 1:200 to 1:500 dilution in blocking buffer) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (e.g., 1:200 dilution in blocking buffer) for 1 hour at room temperature in the dark.[13]

  • Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.[13]

  • Mounting: Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.[13]

  • Imaging: Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.[13]

DDR_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Replication_Stress Replication Stress DNA_Adducts->Replication_Stress ATR_ATM ATR/ATM Kinases Replication_Stress->ATR_ATM Activation CHK1_CHK2 CHK1/CHK2 ATR_ATM->CHK1_CHK2 Phosphorylation p53 p53 ATR_ATM->p53 Phosphorylation H2AX H2AX ATR_ATM->H2AX Phosphorylation CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis gH2AX γH2AX (Foci) H2AX->gH2AX RepairProteins DNA Repair Proteins gH2AX->RepairProteins Recruitment

Caption: DNA Damage Response (DDR) signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binder designed for the induction of DNA crosslinks in vitro. This synthetic molecule serves as a valuable tool in cancer research and drug development by covalently linking the two strands of DNA, a mechanism known to impede critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Its activity against various cancer cell lines highlights its potential as a subject for anticancer research.[2] These application notes provide detailed protocols for utilizing DNA Crosslinker 4 dihydrochloride to induce and assess DNA crosslinks and cell viability in vitro.

Mechanism of Action

This compound is classified as a DNA minor groove binder.[2] Compounds of this nature, such as the well-studied pyrrolobenzodiazepine (PBD) dimers, bind within the minor groove of the DNA double helix.[1][3][4] Once positioned, they can form covalent interstrand crosslinks, typically between guanine (B1146940) bases on opposite DNA strands.[1][4] This covalent linkage physically prevents the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.[1] The resulting stalled replication forks and transcriptional machinery trigger a cellular DNA damage response (DDR), which, if the damage is too extensive to be repaired, leads to programmed cell death (apoptosis).[1]

Data Presentation

The inhibitory effects of this compound have been quantified in several human cancer cell lines. The following table summarizes the available in vitro activity data.

Cell LineConcentration (μM)Incubation Time (hours)% InhibitionIC50 (μM)
NCI-H460 (Non-small cell lung cancer)1004834%Not Reported
A2780 (Ovarian cancer)1009659%21 ± 1
MCF-7 (Breast cancer)1009622%Not Reported

Experimental Protocols

Protocol 1: In Vitro DNA Crosslinking in Cultured Cells

This protocol describes a general procedure for treating cultured cancer cells with this compound to induce DNA crosslinks.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., NCI-H460, A2780, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cell culture plates (e.g., 6-well or 96-well)

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into a multi-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 μM to 100 μM). A vehicle control (medium with the same percentage of DMSO used for the highest concentration of the crosslinker) should also be prepared.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 96 hours) at 37°C in a 5% CO₂ incubator.

  • Downstream Analysis: Following incubation, the cells can be harvested and utilized for various downstream assays to assess the extent of DNA crosslinking (e.g., Comet assay as described in Protocol 2) or to determine the effect on cell viability (e.g., MTT assay as described in Protocol 3).

Protocol 2: Detection of DNA Interstrand Crosslinks using the Modified Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modification of the alkaline comet assay can be used to specifically measure DNA interstrand crosslinks.[5][6][7] The principle is that crosslinks will reduce the extent of DNA migration in the gel after the induction of random strand breaks by ionizing radiation.[5][6]

Materials:

  • Treated and control cells from Protocol 1

  • Low melting point agarose (B213101)

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH >13)

  • Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)

  • Comet assay slides

  • Irradiation source (e.g., X-ray or gamma-ray source)

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest the treated and control cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten low melting point agarose (at ~37°C) at a 1:10 ratio (v/v) and immediately pipette onto a comet assay slide. Allow the agarose to solidify at 4°C.

  • Irradiation: Irradiate the slides on ice with a defined dose of ionizing radiation (e.g., 5-15 Gy) to induce random DNA strand breaks.

  • Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and incubate for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~25 V) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides from the electrophoresis tank, neutralize them with the neutralizing buffer, and then stain with a DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand crosslinks will result in a smaller "comet tail" and a larger "comet head" compared to the irradiated control cells without the crosslinker, as the crosslinks hold the DNA together, preventing its migration. Quantify the comet parameters (e.g., tail moment or % DNA in the tail) using appropriate software. A decrease in the comet tail compared to the irradiated control indicates the presence of DNA interstrand crosslinks.

Protocol 3: Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]

Materials:

  • Treated and control cells in a 96-well plate from Protocol 1

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Addition of MTT: Following the treatment incubation period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Visualization of Cellular Pathways and Workflows

DNA Damage Response Pathway

// Nodes Crosslinker [label="DNA Crosslinker 4\ndihydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA Minor Groove", fillcolor="#F1F3F4", fontcolor="#202124"]; ICL [label="Interstrand Crosslink", fillcolor="#FBBC05", fontcolor="#202124"]; ReplicationFork [label="Stalled Replication Fork", fillcolor="#FBBC05", fontcolor="#202124"]; DDR [label="DNA Damage Response (DDR)\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Crosslinker -> DNA [label="Binds to"]; DNA -> ICL [label="Induces"]; ICL -> ReplicationFork [label="Causes"]; ReplicationFork -> DDR [label="Triggers"]; DDR -> p53 [label="Mediates"]; p53 -> CellCycleArrest [label="Leads to"]; p53 -> Apoptosis [label="Induces"]; }

Caption: DNA Damage Response Pathway Induced by this compound.

Experimental Workflow for In Vitro Analysis

// Nodes Start [label="Start: Seed Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with DNA Crosslinker 4\ndihydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate (e.g., 48-96h)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; CometAssay [label="Protocol 2:\nModified Comet Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; MTTAssay [label="Protocol 3:\nMTT Viability Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis1 [label="Quantify DNA Crosslinks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis2 [label="Determine Cell Viability", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Harvest; Harvest -> CometAssay; Harvest -> MTTAssay; CometAssay -> Analysis1; MTTAssay -> Analysis2; }

Caption: Workflow for assessing DNA crosslinking and cell viability.

References

Application Notes and Protocols for DNA-Protein Crosslinking using "DNA crosslinker 4 dihydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"DNA crosslinker 4 dihydrochloride" is a potent DNA minor groove binder that has demonstrated significant inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7.[1][2][3] Its ability to bind to the minor groove of DNA suggests its potential as a tool for investigating DNA-protein interactions and as a candidate for anticancer drug development. This document provides detailed application notes and a proposed protocol for utilizing "this compound" to covalently crosslink proteins to DNA, a critical step in various molecular biology techniques such as Chromatin Immunoprecipitation (ChIP).

DNA-protein crosslinking is a fundamental technique used to "freeze" the transient interactions between proteins and DNA within their native cellular context. This allows for the identification of binding sites of transcription factors, histones, and other DNA-binding proteins, providing invaluable insights into gene regulation and other cellular processes. While formaldehyde (B43269) is a commonly used crosslinking agent, the unique properties of "this compound" as a DNA minor groove binder may offer advantages in specific research applications.

Chemical Properties and Proposed Mechanism of Action

While the precise mechanism of DNA-protein crosslinking by "this compound" is not extensively documented in publicly available literature, its classification as a DNA minor groove binder and a likely bifunctional alkylating agent allows for a proposed mechanism. As a minor groove binder, it is expected to non-covalently associate with the DNA first. The presence of reactive groups would then enable the formation of covalent bonds with nucleophilic residues on nearby proteins and potentially the DNA itself.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2761734-23-8[1]
Molecular Formula C16H24Cl2N8O[1]
Molecular Weight 415.32 g/mol [1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C[1]

Below is a diagram illustrating the proposed mechanism of action for DNA-protein crosslinking.

Mechanism_of_Action cluster_0 Step 1: Minor Groove Binding cluster_1 Step 2: Covalent Crosslinking DNA DNA Double Helix Crosslinker DNA crosslinker 4 DNA->Crosslinker Non-covalent binding in minor groove DNA_Bound DNA-Crosslinker Complex Protein DNA-binding Protein DNA_Bound->Protein Proximity of nucleophilic amino acid Crosslinked_Complex Covalent DNA-Protein Crosslink Protein->Crosslinked_Complex Covalent bond formation

Caption: Proposed mechanism of DNA-protein crosslinking by "this compound".

Experimental Protocols

Disclaimer: The following protocols are proposed based on the known properties of "this compound" and general principles of DNA-protein crosslinking. Optimization will be required for specific cell types and experimental conditions.

In Situ DNA-Protein Crosslinking in Mammalian Cells

This protocol describes a general procedure for crosslinking proteins to DNA in living mammalian cells.

Materials:

  • "this compound" (prepare a fresh stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture medium

  • Quenching solution (e.g., 1.25 M glycine)

  • Cell scrapers

  • Protease inhibitors

Procedure:

  • Cell Culture: Grow mammalian cells to the desired confluency (typically 70-80%) in appropriate cell culture dishes.

  • Preparation of Crosslinking Solution: Prepare a working solution of "this compound" in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically, starting with a range of 10 µM to 1 mM.

  • Crosslinking Reaction:

    • Aspirate the cell culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add the pre-warmed crosslinking solution to the cells.

    • Incubate for a specific duration (e.g., 10-30 minutes) at room temperature or 37°C. The incubation time should be optimized.

  • Quenching:

    • Aspirate the crosslinking solution.

    • Add quenching solution (e.g., glycine (B1666218) to a final concentration of 125 mM) to stop the crosslinking reaction.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Aspirate the quenching solution.

    • Wash the cells twice with ice-cold PBS containing protease inhibitors.

    • Harvest the cells by scraping in ice-cold PBS with protease inhibitors.

    • Pellet the cells by centrifugation at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C.

    • The cell pellet can now be used for downstream applications such as chromatin immunoprecipitation (ChIP), or stored at -80°C.

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended RangeNotes
Crosslinker Concentration 10 µM - 1 mMStart with a titration to find the optimal concentration that provides sufficient crosslinking without excessive cell death.
Incubation Time 10 - 30 minutesLonger incubation times may lead to more extensive crosslinking but could also increase non-specific interactions and cytotoxicity.
Temperature Room Temperature or 37°CThe reaction will proceed faster at 37°C.
Quenching Agent 125 mM GlycineOther quenching agents with primary amines can also be used.
In Vitro DNA-Protein Crosslinking

This protocol is suitable for crosslinking purified proteins to specific DNA fragments.

Materials:

  • "this compound" (prepare a fresh stock solution in DMSO)

  • Purified DNA-binding protein

  • DNA fragment of interest (e.g., PCR product, oligonucleotide)

  • Reaction buffer (e.g., HEPES buffer, pH 7.5, containing NaCl and MgCl2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified protein and DNA fragment in the reaction buffer.

    • Incubate under conditions optimal for the protein-DNA interaction (e.g., 30 minutes at room temperature).

  • Crosslinking Reaction:

    • Add "this compound" to the reaction mixture to the desired final concentration (e.g., 10 µM - 1 mM).

    • Incubate for a specific duration (e.g., 10-30 minutes) at room temperature.

  • Quenching:

    • Add quenching solution to stop the reaction.

  • Analysis:

    • The crosslinked DNA-protein complexes can be analyzed by various methods, such as SDS-PAGE followed by autoradiography (if the DNA is radiolabeled) or Western blotting (if an antibody against the protein is available). Mass spectrometry can also be used for detailed characterization of the crosslinked species.[4][5][6][7]

Experimental Workflow and Data Analysis

The general workflow for a DNA-protein crosslinking experiment followed by analysis is depicted below.

Experimental_Workflow Start Start: Cells or Purified Components Crosslinking DNA-Protein Crosslinking (in situ or in vitro) with DNA crosslinker 4 Start->Crosslinking Quenching Quenching Reaction Crosslinking->Quenching Lysis Cell Lysis (for in situ) Quenching->Lysis Sonication Chromatin Sonication or Enzymatic Digestion Lysis->Sonication IP Immunoprecipitation (e.g., ChIP) Sonication->IP Wash Wash Steps IP->Wash Elution Elution of Complexes Wash->Elution Reverse Reverse Crosslinks Elution->Reverse Analysis Downstream Analysis: - qPCR - Sequencing (ChIP-seq) - Mass Spectrometry Reverse->Analysis

Caption: General workflow for DNA-protein crosslinking experiments.

Safety Precautions

"this compound" is a potent biological agent and should be handled with care. As a DNA alkylating agent, it is potentially mutagenic and cytotoxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or concentrated solutions.

  • Waste Disposal: Dispose of all waste materials contaminated with the crosslinker according to your institution's guidelines for chemical waste.

  • Accidental Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.

Troubleshooting

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or low crosslinking efficiency Insufficient crosslinker concentration or incubation time.Optimize the concentration of "this compound" and the incubation time.
Inactive crosslinker.Ensure the stock solution is fresh and has been stored properly.
High background/non-specific crosslinking Crosslinker concentration is too high or incubation time is too long.Reduce the crosslinker concentration and/or incubation time.
Inefficient quenching.Ensure the quenching step is performed promptly and with an adequate concentration of the quenching agent.
Cell death High cytotoxicity of the crosslinker.Reduce the concentration and/or incubation time. Ensure cells are healthy before starting the experiment.

Conclusion

"this compound" presents a promising alternative to traditional crosslinking agents for studying DNA-protein interactions. Its nature as a DNA minor groove binder may provide unique advantages in certain experimental contexts. The provided protocols and application notes serve as a starting point for researchers to explore the utility of this compound in their specific research endeavors. Careful optimization of the experimental conditions is crucial for achieving reliable and reproducible results.

References

Application of "DNA crosslinker 4 dihydrochloride" in chromatin immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DNA crosslinker 4 dihydrochloride": Extensive searches for a reagent specifically named "this compound" for use in Chromatin Immunoprecipitation (ChIP) did not yield specific application notes or established protocols. This suggests that it may be a less common, proprietary, or perhaps a misidentified compound in the context of standard ChIP procedures. However, the interest in advanced crosslinking strategies beyond formaldehyde (B43269) alone is a burgeoning area in chromatin biology. This document will focus on a well-established and powerful alternative: dual-crosslinking using Disuccinimidyl glutarate (DSG) in combination with formaldehyde. This two-step approach significantly enhances the capture of protein complexes and indirectly bound DNA-protein interactions.

Application Notes: Dual-Crosslinking with DSG and Formaldehyde

Principle and Rationale

Standard Chromatin Immunoprecipitation (ChIP) predominantly utilizes formaldehyde as a crosslinking agent. Formaldehyde is a zero-length crosslinker, primarily forming covalent bonds between proteins and DNA that are in very close proximity (approximately 2 Å).[1] This method is highly effective for capturing direct protein-DNA interactions. However, its short spacer arm can be a limitation when studying:

  • Large protein complexes: Where some protein subunits may not be in direct contact with DNA.

  • Transient or dynamic interactions: Proteins that are in a hyper-dynamic equilibrium with chromatin may not be efficiently captured by formaldehyde alone.[2]

  • Co-factors and transcriptional machinery: Many of these proteins interact with DNA-binding proteins rather than the DNA itself.[2]

Dual-crosslinking with Disuccinimidyl glutarate (DSG) and formaldehyde addresses these limitations. DSG is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker with a longer spacer arm (7.7 Å).[3][4] It reacts with primary amines (like the side chains of lysine (B10760008) residues) to form stable amide bonds, effectively crosslinking proteins within a complex to each other.[5]

The two-step protocol involves:

  • Protein-Protein Crosslinking with DSG: Cells are first treated with DSG, which permeates the cell membrane and stabilizes protein complexes in their native state.[5]

  • Protein-DNA Crosslinking with Formaldehyde: Subsequently, formaldehyde is added to capture the interactions between the now-stabilized protein complexes and the DNA.

This sequential approach provides a more comprehensive snapshot of the chromatin landscape, capturing both direct and indirect DNA interactions.

Advantages of Dual-Crosslinking
  • Enhanced signal-to-noise ratio: By stabilizing protein complexes before fixation to DNA, the immunoprecipitation of the target protein can be more efficient, leading to a stronger signal.

  • Improved detection of challenging targets: It facilitates the study of proteins that do not directly bind to DNA, such as co-activators, co-repressors, and components of larger chromatin-remodeling complexes.[2][3]

  • Increased efficiency for certain transcription factors: Some transcription factors have a dynamic binding to DNA that is not well-captured by formaldehyde alone; DSG can help stabilize their presence in larger complexes at target sites.[2]

  • Better preservation of protein complex integrity: The initial DSG crosslinking helps to maintain the composition of protein complexes during the subsequent ChIP steps.[5]

Considerations and Potential Challenges
  • Optimization is critical: The concentrations of both DSG and formaldehyde, as well as the incubation times, need to be empirically optimized for each cell type and target protein to avoid over- or under-crosslinking.[1]

  • Increased resistance to sonication: The dual-crosslinking can result in chromatin that is more resistant to shearing. Sonication conditions may need to be adjusted accordingly.[1][2]

  • Epitope masking: Excessive crosslinking can potentially mask the epitope recognized by the antibody, reducing immunoprecipitation efficiency.[6]

  • Reversibility: While formaldehyde crosslinks are reversible with heat, the amide bonds formed by DSG are not. However, since the protein-DNA link is still mediated by formaldehyde, the DNA can be released from the complex by reversing the formaldehyde crosslinks.

Quantitative Data Summary

The following tables summarize key quantitative parameters for dual-crosslinking ChIP protocols as described in the literature. These values should be used as a starting point for optimization.

Table 1: Crosslinker Concentrations and Incubation Conditions
ParameterReagentConcentrationIncubation TimeTemperatureCell Type/Context
Protein-Protein Crosslinking Disuccinimidyl glutarate (DSG)2 mM35-45 minRoom TemperatureAdherent cell lines (MCF-7, LNCaP, A549)[2][7]
2 mM45 minRoom TemperatureHuman neuroblastoma cells[1]
1.5 mM30 minRoom TemperatureGeneral protocol for adherent cells[8]
3 mM5 minRoom TemperatureCaki2 kidney carcinoma cells[9]
Protein-DNA Crosslinking Formaldehyde1%10 minRoom TemperatureAdherent cell lines (MCF-7, LNCaP)[7]
1%15 minRoom TemperatureHuman neuroblastoma cells[1]
1%10 minRoom TemperatureGeneral protocol for adherent cells[8]
1%1 minRoom TemperatureCaki2 kidney carcinoma cells[9]
Quenching Glycine (B1666218)1/20th of total volume (from 2.5 M stock)5 minRoom TemperatureAdherent cell lines (MCF-7, LNCaP)[7]
Tris--Room TemperatureCan also be used but may reverse crosslinks[10]
Table 2: Reagent Preparation
ReagentStock ConcentrationSolventStorage
Disuccinimidyl glutarate (DSG) 0.5 M or 0.25 MDMSO-20°C (aliquoted, use fresh)[1][2][7]
Formaldehyde 37%AqueousRoom Temperature
Glycine 2.5 MWaterRoom Temperature

Experimental Protocols

This section provides a detailed, synthesized protocol for performing a dual-crosslinking ChIP experiment on adherent mammalian cells.

Materials and Reagents
  • Phosphate-Buffered Saline (PBS), ice-cold

  • Disuccinimidyl glutarate (DSG)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Formaldehyde (37% solution)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Wash buffers (low salt, high salt, LiCl)

  • TE buffer

  • Elution buffer

  • Proteinase K

  • RNase A

  • Protease inhibitor cocktail

  • Antibody specific to the target protein

  • Protein A/G magnetic beads or agarose (B213101) beads

  • DNA purification kit or Phenol:Chloroform:Isoamyl Alcohol

Detailed Methodology

1. Cell Culture and Crosslinking

  • Grow adherent cells in appropriate culture dishes to ~80-90% confluency. For a standard ChIP experiment, aim for 1-5 x 10^7 cells per immunoprecipitation.

  • Aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • DSG Crosslinking:

    • Prepare a fresh 2 mM DSG solution in PBS (from a 0.5 M stock in DMSO).

    • Add the 2 mM DSG solution to the cells to cover the cell monolayer.

    • Incubate for 45 minutes at room temperature with gentle rocking.[1][2]

  • Aspirate the DSG solution and wash the cells twice with ice-cold PBS.

  • Formaldehyde Crosslinking:

    • Add a 1% formaldehyde solution in PBS to the cells.

    • Incubate for 10-15 minutes at room temperature with gentle rocking.[1]

  • Quenching:

    • Add glycine to a final concentration of 0.125 M (e.g., add 1/20th volume of 2.5 M glycine stock).

    • Incubate for 5 minutes at room temperature with gentle rocking to quench the formaldehyde.

  • Aspirate the solution and wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

  • Scrape the cells in ice-cold PBS containing protease inhibitors and transfer to a conical tube.

  • Pellet the cells by centrifugation at 1,500 rpm for 5 minutes at 4°C.[1]

  • Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei.[1]

  • Discard the supernatant and resuspend the nuclear pellet in nuclear lysis buffer.

  • Incubate on ice for 10 minutes.

  • Sonication:

    • Shear the chromatin by sonication to an average fragment size of 200-1000 bp.

    • Note: Dual-crosslinked chromatin may require more sonication cycles than single formaldehyde-crosslinked chromatin.[1][2] Optimization is crucial.

    • After sonication, centrifuge at high speed to pellet debris. The supernatant contains the sheared chromatin.

3. Immunoprecipitation

  • Dilute the sheared chromatin with ChIP dilution buffer.

  • Set aside a small aliquot (e.g., 1-5%) as the "input" control.

  • Add the specific primary antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G beads and incubate for 2-4 hours at 4°C with rotation.

  • Collect the beads using a magnetic stand or by centrifugation.

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer. Perform each wash for 5 minutes at 4°C with rotation.

4. Elution and Reversal of Crosslinks

  • Elute the chromatin from the beads by adding elution buffer and incubating at room temperature for 15 minutes with rotation. Repeat this step and combine the eluates.

  • To both the eluted samples and the input control, add NaCl to a final concentration of 0.2 M.

  • Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde crosslinks.

  • Add RNase A and incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 45-55°C for 1-2 hours.

5. DNA Purification and Analysis

  • Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Elute the purified DNA in a small volume of water or TE buffer.

  • The purified DNA is now ready for downstream analysis, such as qPCR or next-generation sequencing (ChIP-seq).

Visualizations

Dual_Crosslinking_ChIP_Workflow cluster_0 In Vivo Crosslinking cluster_1 Chromatin Preparation cluster_2 Immunoprecipitation cluster_3 DNA Purification & Analysis Start Adherent Cells in Culture DSG 1. Add 2 mM DSG (45 min, RT) Start->DSG Protein-Protein Crosslinking Wash1 Wash with PBS DSG->Wash1 Formaldehyde 2. Add 1% Formaldehyde (10-15 min, RT) Wash1->Formaldehyde Protein-DNA Crosslinking Quench 3. Quench with Glycine (5 min, RT) Formaldehyde->Quench Harvest Harvest and Lyse Cells Quench->Harvest IsolateNuclei Isolate Nuclei Harvest->IsolateNuclei Sonicate Sonicate Chromatin (200-1000 bp) IsolateNuclei->Sonicate IP Immunoprecipitate with Specific Antibody Sonicate->IP Beads Capture with Protein A/G Beads IP->Beads WashBeads Wash Beads Beads->WashBeads Elute Elute Chromatin WashBeads->Elute Reverse Reverse Crosslinks (65°C, overnight) Elute->Reverse Purify Purify DNA Reverse->Purify Analysis qPCR or ChIP-seq Purify->Analysis

Caption: Workflow for Dual-Crosslinking Chromatin Immunoprecipitation (ChIP).

Signaling_Pathway_Capture Mechanism of Capturing Protein Complexes cluster_0 Without DSG cluster_1 With DSG + Formaldehyde DNA1 DNA TF1 Transcription Factor TF1->DNA1 Direct Binding Cofactor1 Co-factor Cofactor1->TF1 Protein-Protein Interaction DNA2 DNA TF2 Transcription Factor TF2->DNA2 Formaldehyde Crosslink Cofactor2 Co-factor Cofactor2->TF2 DSG Crosslink

Caption: Capturing protein complexes with dual-crosslinking.

References

Application Notes and Protocols for DNA Crosslinker 4 Dihydrochloride in the Study of DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, posing a significant block to essential cellular processes like replication and transcription.[1][2] The formation of ICLs can be induced by various endogenous and exogenous agents, and due to their potent cell-killing ability, ICL-inducing agents are a cornerstone of many cancer chemotherapy regimens.[2][3][4] "DNA crosslinker 4 dihydrochloride" is a potent DNA minor groove binder that has demonstrated significant inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7, making it a compound of interest for anti-cancer research.[5] The cellular response to ICLs involves a complex network of DNA repair pathways, and understanding how cells process these lesions is critical for improving cancer therapies and overcoming drug resistance.[3]

This document provides detailed application notes and experimental protocols for the use of "this compound" in the investigation of DNA repair pathways. While specific studies on this compound are limited, the methodologies and principles outlined here are based on well-established research on other DNA crosslinking agents and provide a robust framework for its characterization.

Application Notes

"this compound" can be utilized as a tool to induce DNA interstrand crosslinks and subsequently study the cellular mechanisms of DNA repair. Key applications include:

  • Elucidating the role of the Fanconi Anemia (FA) pathway: The FA pathway is a specialized ICL repair pathway that is crucial for maintaining genomic stability.[6][7][8] Cells with defects in the FA pathway are hypersensitive to crosslinking agents.[6][7] By treating cells with "this compound," researchers can investigate the activation of the FA pathway, including the monoubiquitination of FANCD2 and FANCI, and the recruitment of downstream repair factors.[6][9]

  • Investigating the interplay between different DNA repair pathways: The repair of ICLs is a multifaceted process that involves the coordinated action of several DNA repair pathways, including nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS).[1][3][7] "this compound" can be used to probe the contributions of these pathways and the factors that govern pathway choice.

  • Screening for novel DNA repair inhibitors: The inhibition of DNA repair pathways can sensitize cancer cells to the cytotoxic effects of crosslinking agents.[3] "this compound" can be used in high-throughput screening assays to identify small molecules that inhibit ICL repair, potentially leading to the development of new combination therapies.

  • Studying mechanisms of drug resistance: Resistance to crosslinking agents is a major clinical challenge and is often associated with the upregulation of DNA repair pathways.[3] By generating cell lines resistant to "this compound," researchers can investigate the molecular mechanisms underlying this resistance.

Data Presentation

The following tables provide a template for summarizing quantitative data from key experiments.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineIC50 (µM) after 48h TreatmentIC50 (µM) after 72h TreatmentNotes
NCI-H460[Insert Value][Insert Value]Non-small cell lung cancer
A2780[Insert Value][Insert Value]Ovarian carcinoma
MCF-7[Insert Value][Insert Value]Breast adenocarcinoma
FA-deficient (e.g., FANCA-/-)[Insert Value][Insert Value]Expected to be highly sensitive
FA-proficient (isogenic control)[Insert Value][Insert Value]

Table 2: Quantification of DNA Damage Markers

Cell LineTreatmentγH2AX Foci per Cell (Mean ± SD)53BP1 Foci per Cell (Mean ± SD)
WT Control[Insert Value][Insert Value]
DNA Crosslinker 4 (1 µM)[Insert Value][Insert Value]
DNA Crosslinker 4 (5 µM)[Insert Value][Insert Value]
FA-deficient Control[Insert Value][Insert Value]
DNA Crosslinker 4 (1 µM)[Insert Value][Insert Value]
DNA Crosslinker 4 (5 µM)[Insert Value][Insert Value]

Table 3: Cell Cycle Analysis Following Treatment

Cell LineTreatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
WT Control[Insert Value][Insert Value][Insert Value]
DNA Crosslinker 4 (1 µM, 24h)[Insert Value][Insert Value][Insert Value]
FA-deficient Control[Insert Value][Insert Value][Insert Value]
DNA Crosslinker 4 (1 µM, 24h)[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of "this compound."

Materials:

  • Cell lines of interest (e.g., NCI-H460, A2780, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • "this compound" stock solution (e.g., in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of "this compound" in complete medium.

  • Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for DNA Damage Foci (γH2AX)

This protocol is for visualizing and quantifying DNA double-strand breaks, which are intermediates in ICL repair.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • "this compound"

  • 4% paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-phospho-Histone H2A.X, Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with "this compound" at the desired concentration and for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the slides using a fluorescence microscope and quantify the number of foci per cell using image analysis software.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of "this compound" on cell cycle progression.

Materials:

  • Treated and untreated cells

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate key DNA repair pathways that are relevant to the study of DNA crosslinkers.

ICL_Repair_Overview cluster_damage DNA Damage cluster_recognition Recognition & Signaling cluster_repair Repair Pathways ICL Interstrand Crosslink StalledFork Stalled Replication Fork ICL->StalledFork Blocks Replication FA_Core FA Core Complex StalledFork->FA_Core Recruits ATR ATR Activation StalledFork->ATR Activates NER Nucleotide Excision Repair FA_Core->NER Coordinates TLS Translesion Synthesis NER->TLS Generates Substrate for HR Homologous Recombination TLS->HR Allows Bypass & DSB Formation RepairedDNA Repaired DNA HR->RepairedDNA Restores Sequence

Caption: Overview of Interstrand Crosslink (ICL) Repair Pathways.

Fanconi_Anemia_Pathway cluster_upstream Upstream Events cluster_central Central Event cluster_downstream Downstream Effectors ICL DNA ICL FANCM_complex FANCM-FAAP24-MHF1/2 ICL->FANCM_complex Recognized by FA_core FA Core Complex (FANCA/B/C/E/F/G/L/M) FANCM_complex->FA_core Recruits ID_complex FANCD2-FANCI (ID) Complex FA_core->ID_complex Monoubiquitinates ID_Ub FANCD2-Ub FANCI-Ub ID_complex->ID_Ub Nucleases Nucleases (XPF-ERCC1, FAN1, SLX4) ID_Ub->Nucleases Recruits TLS_Pol Translesion Synthesis Polymerases ID_Ub->TLS_Pol Coordinates HR_Factors Homologous Recombination (BRCA1, BRCA2, RAD51) ID_Ub->HR_Factors Promotes Experimental_Workflow cluster_treatment Step 1: Cell Treatment cluster_assays Step 2: Downstream Assays cluster_analysis Step 3: Data Analysis CellCulture Culture Cells Treatment Treat with DNA Crosslinker 4 CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Damage DNA Damage Analysis (e.g., γH2AX IF) Treatment->Damage CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (e.g., for FANCD2-Ub) Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 Quantify Quantify Damage & Foci Damage->Quantify Profile Profile Cell Cycle Arrest CellCycle->Profile Protein Analyze Protein Levels WesternBlot->Protein

References

Application Notes and Protocols for Detecting DNA Adducts Induced by DNA Crosslinker 4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinking agents are a critical class of compounds in cancer therapy and research. Their mechanism of action involves forming covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can be monoadducts, intrastrand crosslinks, or highly cytotoxic interstrand crosslinks (ICLs) that block DNA replication and transcription, ultimately triggering cell death.[1][2][3] "DNA crosslinker 4 dihydrochloride" is a potent DNA minor groove binding agent that has demonstrated significant inhibitory activity against various cancer cell lines, making it a promising candidate for anti-cancer research.[4]

The detection and characterization of DNA adducts are crucial for understanding the mechanism of action of genotoxic chemicals and for developing effective cancer therapies.[5][6] This document provides detailed application notes and protocols for the detection and characterization of DNA adducts induced by "this compound." The methodologies described herein are based on established techniques for the analysis of DNA adducts formed by other bifunctional alkylating agents and can be adapted for this novel compound.[7][8]

General Experimental Workflow

The overall workflow for detecting and characterizing DNA adducts induced by "this compound" involves several key stages, from treating cells with the compound to the final analysis of the DNA adducts.

experimental_workflow cluster_treatment Cell Treatment and DNA Isolation cluster_digestion DNA Digestion and Adduct Enrichment cluster_analysis Adduct Detection and Quantification cluster_characterization Structural Characterization cell_culture 1. Cell Culture (e.g., NCI-H460, A2780, MCF-7) treatment 2. Treatment with DNA Crosslinker 4 Dihydrochloride cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting dna_isolation 4. Genomic DNA Isolation harvesting->dna_isolation enzymatic_digestion 5. Enzymatic Digestion to Nucleosides dna_isolation->enzymatic_digestion enrichment 6. Optional: Adduct Enrichment (e.g., Solid-Phase Extraction) enzymatic_digestion->enrichment lc_msms 7. LC-MS/MS Analysis enrichment->lc_msms post_labeling 8. 32P-Postlabelling Assay enrichment->post_labeling elisa 9. Immunoassay (if antibody available) enrichment->elisa hrms 10. High-Resolution MS (HRMS) for Formula Determination lc_msms->hrms msn 11. MSn Fragmentation for Structural Elucidation hrms->msn

Caption: A general workflow for the detection and characterization of DNA adducts.

Key Detection Techniques

Several techniques can be employed to detect and quantify DNA adducts, each with its own advantages and limitations.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the detection and quantification of DNA adducts.[9] It offers high sensitivity and specificity and can provide structural information about the adducts.[9] A common approach in "DNA adductomics" is to screen for the neutral loss of the deoxyribose moiety (116.0473 Da) during fragmentation, which is a characteristic feature of nucleoside adducts.[9][10]

  • ³²P-Postlabelling Assay: This is a highly sensitive method for detecting a wide range of DNA adducts, particularly bulky aromatic adducts.[11] It does not require prior knowledge of the adduct structure. However, it is a multi-step process and does not provide direct structural information.[11]

  • Immunoassays (ELISA): Enzyme-linked immunosorbent assays are high-throughput and sensitive methods for quantifying specific DNA adducts.[12] Their major limitation is the requirement for an antibody that specifically recognizes the adduct of interest, which is often not available for novel compounds.

Experimental Protocols

Protocol 1: Detection and Quantification of DNA Adducts by LC-MS/MS

This protocol outlines a general procedure for the detection and quantification of "this compound"-induced DNA adducts using LC-MS/MS.

1. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., NCI-H460, A2780, or MCF-7) to 70-80% confluency.

  • Treat the cells with varying concentrations of "this compound" for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

2. Genomic DNA Isolation:

  • Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Ensure the DNA is of high purity, with an A260/A280 ratio between 1.8 and 2.0 and an A260/A230 ratio greater than 1.5.[13]

  • Quantify the DNA concentration using a spectrophotometer or a fluorescence-based method.[13]

3. DNA Hydrolysis:

  • To 20-50 µg of genomic DNA, add nuclease P1 and alkaline phosphatase to enzymatically digest the DNA into individual deoxyribonucleosides.

  • Incubate the mixture at 37°C for 2-4 hours.

  • Terminate the reaction by adding an appropriate buffer or by heat inactivation.

4. Sample Preparation for LC-MS/MS:

  • Remove proteins by filtration or precipitation.

  • If necessary, enrich the adducted nucleosides using solid-phase extraction (SPE).

  • Reconstitute the dried sample in a mobile phase-compatible solvent.

5. LC-MS/MS Analysis:

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

  • Use a C18 reversed-phase column for separation of the nucleosides.

  • Employ a gradient elution with solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Set up the mass spectrometer to operate in a data-dependent acquisition mode, such as a constant neutral loss scan to detect the loss of deoxyribose (116.0473 Da).[9][10]

  • For targeted analysis, use multiple reaction monitoring (MRM) mode if the mass transitions of the expected adducts are known.

6. Data Analysis:

  • Process the raw data to identify peaks corresponding to potential DNA adducts.

  • Confirm the identity of the adducts by analyzing their fragmentation patterns.

  • Quantify the adduct levels by comparing the peak areas to a standard curve of a synthesized adduct standard or by using a stable isotope-labeled internal standard.

Protocol 2: Detection of Interstrand Crosslinks (ICLs)

ICLs are a particularly cytotoxic form of DNA damage induced by bifunctional alkylating agents.[1] Their detection often requires specialized techniques.

1. Cell Treatment and DNA Isolation:

  • Follow the same procedure as in Protocol 1 for cell culture, treatment, and genomic DNA isolation.

2. Denaturing Gel Electrophoresis:

  • Isolate a specific DNA fragment of interest using restriction enzyme digestion.

  • Denature the DNA by heating and then rapidly cool on ice.

  • Separate the DNA fragments on a denaturing polyacrylamide or agarose (B213101) gel.

  • ICLs will prevent the complete denaturation of the DNA, resulting in a slower-migrating band corresponding to the crosslinked duplex DNA, while non-crosslinked DNA will migrate as single strands.

  • Visualize the DNA using a sensitive staining method like silver staining or by using a radiolabeled probe.

Quantitative Data Summary

The following tables present hypothetical quantitative data for illustrative purposes, demonstrating how results from the aforementioned protocols could be presented.

Table 1: Quantification of a Hypothetical Monoadduct by LC-MS/MS

Treatment GroupAdduct Level (adducts per 10⁶ nucleotides)Standard Deviation
Vehicle ControlNot Detected-
1 µM this compound5.20.8
5 µM this compound28.73.1
10 µM this compound75.46.9

Table 2: Quantification of Interstrand Crosslinks (ICLs)

Treatment Group% Crosslinked DNAStandard Deviation
Vehicle Control< 0.1-
1 µM this compound1.50.3
5 µM this compound8.21.1
10 µM this compound19.62.5

Cellular Response to DNA Crosslinks

The formation of DNA adducts by crosslinking agents triggers a complex network of cellular signaling pathways aimed at repairing the damage or inducing cell death if the damage is too severe.[1]

signaling_pathway cluster_damage DNA Damage cluster_response Cellular Response cluster_outcomes Cell Fate Outcomes crosslinker DNA Crosslinker 4 Dihydrochloride adducts DNA Adducts (Monoadducts, ICLs) crosslinker->adducts damage_sensors Damage Sensors (e.g., RPA, FANCM) adducts->damage_sensors transducers Transducers (e.g., ATR, ATM) damage_sensors->transducers effectors Effectors (e.g., p53, CHK1) transducers->effectors repair DNA Repair (NER, FA, HR) effectors->repair cell_cycle_arrest Cell Cycle Arrest effectors->cell_cycle_arrest apoptosis Apoptosis effectors->apoptosis

Caption: A simplified signaling pathway for the DNA damage response to crosslinking agents.

Conclusion

The methodologies outlined in this document provide a comprehensive framework for researchers to investigate the DNA adducts formed by "this compound." By employing a combination of sensitive and specific techniques such as LC-MS/MS and assays for ICL detection, it is possible to gain valuable insights into the mechanism of action of this novel anti-cancer agent. The characterization of its DNA adducts will be instrumental in its further development as a potential therapeutic.

References

Application Notes and Protocols: Determining Optimal Dosage and Incubation Time for DNA Crosslinker 4 Dihydrochloride in NCI-H460 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DNA crosslinking agents are a class of potent cytotoxic compounds that covalently link DNA strands, inducing damage that can block replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] These agents are critical tools in cancer research and are the basis for many chemotherapeutic drugs.[1] "DNA crosslinker 4 dihydrochloride" is a DNA minor groove binding agent that has demonstrated significant inhibitory activity against various cancer cell lines, including NCI-H460.[3]

The NCI-H460 cell line, established from a large cell lung cancer, is a widely used model for studying non-small cell lung cancer (NSCLC).[4][5] These cells are adherent, exhibit an epithelial morphology, and are known to be tumorigenic in animal models.[6][7] Key characteristics include a hypotriploid karyotype and mutations in genes like KRAS, which are relevant to cancer biology.[4][5]

This document provides a comprehensive guide for researchers to empirically determine the optimal dosage and incubation time for treating NCI-H460 cells with this compound. The following protocols outline standard methodologies for establishing a dose-response curve to identify the half-maximal inhibitory concentration (IC50) and for conducting a time-course analysis to ascertain the optimal treatment duration for inducing a desired biological effect.

Materials and Reagents

  • NCI-H460 Cell Line (e.g., ATCC® HTB-177™)

  • This compound

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[4][8]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well and 6-well cell culture plates, sterile

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader (for absorbance or fluorescence)

  • Standard laboratory equipment (incubator, biosafety cabinet, centrifuge, etc.)

Protocol 1: Determining Optimal Dosage (IC50) via Dose-Response Assay

This protocol determines the concentration of the DNA crosslinker that inhibits 50% of cell viability (IC50). A broad range of concentrations is tested to identify the compound's cytotoxic potential.

Methodology:

  • Cell Seeding:

    • Culture NCI-H460 cells to 70-80% confluency.[8]

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO or sterile water (confirm solubility from the manufacturer's data sheet).

    • Perform a serial dilution of the stock solution in culture medium to prepare working concentrations. A suggested range is 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a fixed period, typically 48 or 72 hours, at 37°C, 5% CO2. This initial time point can be based on the known kinetics of similar drugs.[10]

  • Cell Viability Assessment:

    • After incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Example Data Presentation

Table 1: Example Dose-Response Data for DNA Crosslinker 4 on NCI-H460 Cells (72h Incubation)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
1.052.3 ± 3.8
10.015.1 ± 2.5
50.05.4 ± 1.9
100.02.1 ± 1.1
Calculated IC50 ~1.1 µM

Note: This data is illustrative and must be determined experimentally.

Protocol 2: Determining Optimal Incubation Time via Time-Course Assay

This protocol identifies the optimal duration of treatment required to observe a significant cellular response, such as the activation of the DNA Damage Response (DDR) pathway.

Methodology:

  • Cell Seeding:

    • Seed NCI-H460 cells in multiple 6-well plates at a density of 1.5 x 10^5 cells per well and allow them to attach for 24 hours.[11]

  • Treatment:

    • Treat the cells with this compound at a fixed concentration (e.g., the calculated IC50 or 2x IC50 from Protocol 1).

    • Include a vehicle control for each time point.

  • Time-Point Collection:

    • Harvest cells at various time points after treatment. A suggested series is 0, 2, 6, 12, 24, and 48 hours.[12]

    • At each time point, wash the cells with PBS and lyse them for downstream analysis (e.g., Western blotting, qPCR) or fix them for imaging.

  • Analysis of DNA Damage Response:

    • Use Western blotting to analyze the protein levels and phosphorylation status of key DDR markers. Common markers for DNA crosslink damage include phosphorylated ATR (p-ATR), phosphorylated CHK1 (p-CHK1), and γH2AX.[13][14]

    • The optimal incubation time is typically the point at which the activation of these markers is maximal or reaches a plateau.

Example Data Presentation

Table 2: Example Time-Course Analysis of DDR Marker Activation (Western Blot)

Time (hours)p-ATR (Ser428) Levelp-CHK1 (Ser345) LevelγH2AX (Ser139) Level
0BaselineBaselineBaseline
2+++
6++++++
12+++++++++
24+++++++++
48+++++

Key: (+) Low, (++) Medium, (+++) High activation relative to baseline. This data is illustrative.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Dose-Response Assay cluster_1 Protocol 2: Time-Course Assay P1_1 Seed NCI-H460 Cells (96-well plate) P1_2 Treat with Serial Dilutions of Crosslinker (0-100 µM) P1_1->P1_2 P1_3 Incubate for 48-72 hours P1_2->P1_3 P1_4 Perform Cell Viability Assay (e.g., MTT) P1_3->P1_4 P1_5 Analyze Data & Calculate IC50 P1_4->P1_5 P2_2 Treat with Fixed Dose (e.g., IC50 or 2x IC50) P1_5->P2_2 Use IC50 to inform dose P2_1 Seed NCI-H460 Cells (6-well plates) P2_1->P2_2 P2_3 Harvest Cells at Multiple Time Points (0-48h) P2_2->P2_3 P2_4 Analyze DDR Markers (e.g., Western Blot) P2_3->P2_4 P2_5 Determine Optimal Time P2_4->P2_5

Caption: Workflow for determining optimal dosage and incubation time.

Cellular Response to DNA Interstrand Crosslinks

DNA interstrand crosslinks (ICLs) are highly toxic lesions that physically block DNA replication and transcription.[15] Their repair is complex and primarily involves the Fanconi Anemia (FA) pathway, which coordinates with other repair mechanisms like nucleotide excision repair (NER) and homologous recombination (HR).[15][16] Upon detection of a stalled replication fork at an ICL, the ATR kinase is activated, which in turn phosphorylates downstream targets like CHK1 and the FANCI-FANCD2 complex, initiating the repair cascade.[13][16]

G crosslinker DNA Crosslinker 4 icl DNA Interstrand Crosslink (ICL) crosslinker->icl Induces replication_stalled Stalled Replication Fork icl->replication_stalled Blocks atr ATR Kinase Activation replication_stalled->atr Activates apoptosis Apoptosis replication_stalled->apoptosis If unresolved chk1 p-CHK1 atr->chk1 Phosphorylates fa_complex Fanconi Anemia (FA) Pathway Activation atr->fa_complex Activates arrest Cell Cycle Arrest (G2/M) chk1->arrest ner NER-mediated 'Unhooking' fa_complex->ner Recruits tls Translesion Synthesis ner->tls Enables hr Homologous Recombination Repair tls->hr Leads to hr->icl Resolves

Caption: Simplified signaling pathway for DNA interstrand crosslink repair.

References

Unraveling Protein-DNA Interactions: A Guide to DNA Crosslinking Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between proteins and DNA governs a vast array of cellular processes, from gene expression and replication to DNA repair. Elucidating these interactions is paramount to understanding fundamental biology and developing novel therapeutic strategies. DNA crosslinking agents are invaluable tools in this endeavor, serving to "freeze" transient protein-DNA complexes, thereby enabling their capture and analysis. This document provides a comprehensive overview of the principles and applications of DNA crosslinkers in the study of protein-DNA interactions, with detailed protocols for widely-used techniques such as Chromatin Immunoprecipitation (ChIP) and Electrophoretic Mobility Shift Assay (EMSA).

While a variety of crosslinking agents are available, this guide will focus on commonly employed reagents for which robust protocols have been established. We will also briefly discuss "DNA crosslinker 4 dihydrochloride," a DNA minor groove binding agent, and its potential, though currently unestablished, role in this field.

Principles of DNA Crosslinking for Protein-DNA Interaction Studies

DNA crosslinking covalently links proteins to their target DNA sequences. This is typically achieved through the use of chemical agents that react with both proteins and nucleic acids. The ideal crosslinker for protein-DNA interaction studies possesses several key characteristics:

  • Reversibility: The crosslink should be reversible to allow for the subsequent separation and analysis of the protein and DNA components.

  • Efficiency: The crosslinking reaction should be efficient enough to capture a significant portion of the protein-DNA complexes.

  • Specificity: The crosslinker should ideally target specific functional groups to minimize non-specific crosslinking.

Commonly used crosslinking agents include formaldehyde (B43269), which forms reversible methylene (B1212753) bridges between amino and imino groups on proteins and DNA, and ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS), a homobifunctional crosslinker that reacts with primary amines.

Application: Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the in vivo binding sites of a specific protein on a genome-wide scale (ChIP-sequencing or ChIP-seq) or at specific gene loci (ChIP-qPCR). The workflow involves crosslinking protein-DNA complexes within intact cells, shearing the chromatin, immunoprecipitating the protein of interest along with its crosslinked DNA, reversing the crosslinks, and analyzing the purified DNA.

Dual-Crosslinking ChIP-seq Protocol

This protocol utilizes a combination of EGS and formaldehyde for enhanced capture of protein complexes that may not directly bind to DNA.

Quantitative Parameters for Dual-Crosslinking ChIP

ParameterValueNotes
Cell Number 1x107–5x107 cells per IPSufficient for most transcription factors and histone marks.
EGS Concentration 1.5 mMFinal concentration in PBS.
EGS Incubation 20–30 minutesAt room temperature with gentle swirling.
Formaldehyde Concentration 1%Final concentration.
Formaldehyde Incubation 10 minutesAt room temperature with gentle swirling.
Quenching Agent Glycine125 mM final concentration.
Sonication Fragment Size 200–600 bpOptimal for sequencing.
Antibody Amount 4-8 µg per IPTitration is recommended.
Reverse Crosslinking 65°COvernight with shaking.

Experimental Workflow

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification DNA Purification cluster_analysis Downstream Analysis cell_culture 1. Cell Culture crosslinking 2. Dual Crosslinking (EGS + Formaldehyde) cell_culture->crosslinking quenching 3. Quenching crosslinking->quenching cell_lysis 4. Cell Lysis & Nuclear Isolation quenching->cell_lysis sonication 5. Chromatin Shearing (Sonication) cell_lysis->sonication centrifugation 6. Debris Removal sonication->centrifugation preclearing 7. Pre-clearing with Beads centrifugation->preclearing ip 8. Immunoprecipitation with Antibody preclearing->ip bead_capture 9. Capture with Protein A/G Beads ip->bead_capture washes 10. Washes bead_capture->washes elution 11. Elution washes->elution reverse_crosslink 12. Reverse Crosslinks elution->reverse_crosslink dna_purification 13. DNA Purification reverse_crosslink->dna_purification library_prep 14. Library Preparation dna_purification->library_prep qPCR or qPCR (ChIP-qPCR) dna_purification->qPCR sequencing 15. Sequencing (ChIP-seq) library_prep->sequencing

Dual-Crosslinking ChIP-seq Workflow

Application: Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions. It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. While crosslinking is not always necessary for stable interactions, it can be used to trap transient or weak interactions. UV crosslinking is often employed in EMSA.

EMSA Protocol with Optional UV Crosslinking

Quantitative Parameters for EMSA

ParameterValueNotes
Binding Reaction Volume 20 µLA common starting volume.
Labeled DNA Probe 5 nMFinal concentration, can be optimized.
Purified Protein 80 - 200 ngTitration is essential.
Binding Buffer 1XTypically contains buffer, salt, glycerol, and a non-specific competitor DNA.
Incubation Time 20 - 30 minutesAt room temperature.
UV Crosslinking (Optional) 254 nm, 120 mJ/cm2For 30-45 seconds.[1]
Gel Electrophoresis 10 V/cmUntil the dye front has migrated an appropriate distance.

Experimental Workflow

EMSA_Workflow cluster_probe_prep Probe Preparation cluster_binding Binding Reaction cluster_crosslinking Optional Crosslinking cluster_electrophoresis Electrophoresis & Detection cluster_analysis Analysis probe_design 1. Design & Synthesize DNA Probe probe_labeling 2. Label Probe (e.g., Biotin, 32P, IRDye) probe_design->probe_labeling binding_reaction 3. Set up Binding Reaction (Protein + Labeled Probe) probe_labeling->binding_reaction incubation 4. Incubate binding_reaction->incubation uv_crosslinking 5. UV Crosslinking (Optional) incubation->uv_crosslinking gel_electrophoresis 6. Native PAGE uv_crosslinking->gel_electrophoresis transfer 7. Transfer to Membrane (for non-radioactive probes) gel_electrophoresis->transfer detection 8. Detection transfer->detection data_analysis 9. Analyze Gel/Membrane for Shifted Bands detection->data_analysis

EMSA Workflow with Optional UV Crosslinking

A Note on "this compound"

"this compound" is described as a potent DNA minor groove binder with inhibitory activity against certain cancer cell lines.[2][3][4][5] DNA minor groove binders are small molecules that can influence protein-DNA interactions, often by inhibiting the binding of proteins that recognize the minor groove.[6][7][8] While this property makes it an interesting compound for cancer research, there are currently no established and published protocols for its use as a crosslinking agent in applications like ChIP or EMSA for the primary purpose of studying protein-DNA interactions. Researchers interested in this compound for such applications would need to undertake significant optimization and validation studies.

Conclusion

The study of protein-DNA interactions is a cornerstone of molecular biology and drug discovery. DNA crosslinking, when coupled with techniques like ChIP and EMSA, provides a powerful means to investigate these fundamental processes. The protocols and data presented here for established crosslinking agents offer a solid foundation for researchers to embark on their investigations. While novel reagents like "this compound" hold potential, their application in this context requires further research and development.

References

DNA Crosslinker 4 Dihydrochloride: Application Notes and Protocols for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binder that has demonstrated inhibitory activity against various cancer cell lines, indicating its potential as a subject of interest in cancer therapy research.[1][2][3][4][5] As a DNA minor groove binder, it interferes with the replication and transcription processes of DNA, which are crucial for the proliferation of rapidly dividing cancer cells. This document provides an overview of its known applications, available quantitative data, and generalized protocols to guide further research and evaluation of this compound.

Disclaimer: Publicly available information on "DNA crosslinker 4 dihydrochloride" is limited. The following protocols are generalized and should be adapted and optimized for specific experimental conditions.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the minor groove of the DNA double helix. This interaction is non-covalent and typically occurs at AT-rich sequences. By occupying the minor groove, the compound can interfere with the binding of essential DNA-binding proteins, such as transcription factors and DNA polymerases. This disruption of DNA metabolic processes can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death).

cluster_0 Cellular Impact of this compound cluster_1 Disruption of DNA Processes DC4 This compound DNA DNA Minor Groove (AT-rich regions) DC4->DNA Binds to Replication DNA Replication DNA->Replication Inhibits Transcription DNA Transcription DNA->Transcription Inhibits CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for DNA minor groove binders.

Quantitative Data

The inhibitory effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) has been determined for the A2780 human ovarian cancer cell line. While inhibitory activity has been noted for NCI-H460 (non-small cell lung cancer) and MCF-7 (breast cancer) cell lines, specific IC50 values are not publicly available.[1][2][3][4][5]

Cell LineCancer TypeIC50 Value (µM)
A2780Ovarian Cancer21 ± 1[1][2]
NCI-H460Non-Small Cell Lung CancerInhibitory activity reported, specific IC50 not available[1][3][4][5]
MCF-7Breast CancerInhibitory activity reported, specific IC50 not available[3][4][5]

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a method to determine the IC50 value of this compound against a cancer cell line of interest.

Materials:

  • Cancer cell line (e.g., NCI-H460, A2780, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank (medium only).

    • Incubate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound incubate_24h->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_3_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cytotoxicity assay.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Logical Relationships in Drug Evaluation

The evaluation of a potential anti-cancer compound like this compound follows a logical progression from in vitro studies to more complex in vivo models.

in_vitro In Vitro Studies (Cell Lines) cytotoxicity Cytotoxicity Assays (IC50) in_vitro->cytotoxicity apoptosis Apoptosis Assays in_vitro->apoptosis mechanism Mechanism of Action Studies in_vitro->mechanism in_vivo In Vivo Studies (Animal Models) cytotoxicity->in_vivo apoptosis->in_vivo mechanism->in_vivo efficacy Tumor Growth Inhibition in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity preclinical Preclinical Development efficacy->preclinical toxicity->preclinical

Caption: Logical workflow for anti-cancer drug evaluation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA interstrand cross-links (ICLs) are highly cytotoxic lesions that covalently link the two strands of a DNA double helix, preventing essential cellular processes such as replication and transcription.[1][2][3] The potent biological activity of ICLs has led to the development of numerous cross-linking agents as anticancer therapeutics, including nitrogen mustards, cisplatin, and mitomycin C.[2][4][5] Endogenous processes, such as lipid peroxidation, can also generate reactive aldehydes that form ICLs.[1][6] The study of the formation, biological consequences, and repair of these lesions is crucial for understanding their therapeutic potential and the mechanisms of cellular resistance. The synthesis of DNA substrates containing a single, site-specific ICL is an invaluable tool for these investigations, as it allows for the precise study of lesion recognition, repair, and downstream signaling events without the confounding effects of multiple lesion types.[1][7]

These application notes provide an overview of common methods for the synthesis of site-specific DNA ICLs, detailed experimental protocols, and a summary of the DNA repair pathways that are activated in response to this type of damage.

Methods for Site-Specific ICL Synthesis

Several chemical and enzymatic strategies have been developed to generate site-specific ICLs in synthetic oligonucleotides. These methods offer control over the location and chemical nature of the cross-link.

1. Psoralen-Mediated Photocross-linking: Psoralens are planar tricyclic compounds that intercalate into DNA and, upon irradiation with long-wavelength UV light (UVA), can form covalent adducts with pyrimidine (B1678525) bases, particularly thymine.[2][3][5] By forming a monoadduct first and then being exposed to a second photon, an ICL can be generated.[3][5] To direct the cross-link to a specific site, triplex-forming oligonucleotides (TFOs) conjugated to psoralen (B192213) can be employed. The TFO binds to a specific sequence in the major groove of duplex DNA, positioning the psoralen for site-specific cross-linking upon photoactivation.[4][5]

2. Reductive Amination at Abasic Sites: A versatile method for creating site-specific ICLs involves the reaction of an abasic (AP) site on one strand with a nucleophilic group on the complementary strand.[7][8] AP sites, which exist in equilibrium with a reactive aldehyde form, can react with the exocyclic amino groups of guanine (B1146940), adenine, or cytosine on the opposing strand to form a Schiff base, which can then be stabilized by reduction with an agent like sodium cyanoborohydride (NaBH₃CN) to form a stable amine linkage.[8][9] The sequence context and the specific nucleobase involved influence the efficiency of cross-link formation.[9][10] This method can also be adapted to use bifunctional linkers to connect two AP sites on opposite strands.[7]

3. Synthesis of ICLs via Post-Oligonucleotide Synthesis Modification: This strategy involves the incorporation of a modified nucleotide precursor into one oligonucleotide strand during solid-phase synthesis. After hybridization with the complementary strand, a chemical reaction is initiated to form the cross-link. This approach has been used to synthesize ICLs mimicking those formed by nitrogen mustards and other alkylating agents.[6][11]

Quantitative Data on ICL Formation

The efficiency of site-specific ICL formation is dependent on the method, sequence context, and reaction conditions. The following tables summarize some reported yields for different types of ICLs.

Cross-Link TypeMethodSequence ContextReported YieldReference(s)
dA-APReaction with abasic site5'-ApT/5'-AA15-70%[10]
dG-APReaction with abasic site5'-CAp/5'-AG2-3%[10]
dG-AP (reduced)Reductive amination at abasic siteNot specified~20%[8]
dC-APReaction with mispaired cytosine and abasic siteNot specified11% (pH 7) to 48% (pH 5)[9]
Psoralen (8-MOP)Photoactivation (UVA)5'-TpAUp to 40% of total adducts[12]
Psoralen DerivativeUVA Dose (J/cm²)ICLs per 10⁶ NucleotidesReference(s)
8-Methoxypsoralen (8-MOP)0.54.5[13]
8-Methoxypsoralen (8-MOP)576[13]

Experimental Protocols

Protocol 1: Synthesis of a Site-Specific ICL via Sequential Reductive Amination at Abasic Sites

This protocol describes the formation of an ICL by linking two abasic sites on complementary DNA strands using a diamine linker.[7]

Materials:

  • dU-containing oligonucleotides (complementary sequences with a dU at the desired cross-linking sites)

  • Uracil DNA Glycosylase (UDG)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Sodium Acetate (B1210297) (3 M, pH 5.2)

  • HEPES buffer (50 mM, pH 7.4)

  • NaCl (1 M)

  • 1,4-diaminobutane (B46682)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Tris-HCl buffer (20 mM, pH 8)

  • Dithiothreitol (DTT)

  • EDTA

  • Formamide (B127407) loading buffer

  • Denaturing polyacrylamide gel (20%)

  • TBE buffer

Procedure:

  • Generation of Abasic Sites:

    • Dissolve the dU-containing oligonucleotide in Tris-HCl buffer (20 mM, pH 8) with 1 mM DTT and 1 mM EDTA.

    • Add Uracil DNA Glycosylase (UDG) to a final concentration of 200 units/mL.

    • Incubate at 37°C for 2 hours.

    • Perform a phenol:chloroform extraction to remove the UDG enzyme.

    • Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry the pellet.

    • Resuspend the AP-containing oligonucleotide in water.

  • First Reductive Amination (Attachment of Linker to one strand):

    • In a microcentrifuge tube, combine the AP-containing oligonucleotide from one strand, HEPES buffer (final concentration 50 mM, pH 7.4), NaCl (final concentration 100 mM), 1,4-diaminobutane (final concentration 10 mM), and NaBH₃CN (final concentration 250 mM).

    • Incubate at 37°C for 12 hours.

    • Ethanol precipitate the DNA as described above to remove excess reagents.

  • Second Reductive Amination (Cross-linking):

    • Resuspend the linker-modified oligonucleotide.

    • Add the complementary AP-containing oligonucleotide, HEPES buffer (final concentration 50 mM, pH 7.4), NaCl (final concentration 100 mM), and NaBH₃CN (final concentration 250 mM).

    • Incubate at 37°C for 24 hours.

  • Purification of the Cross-linked Duplex:

    • Ethanol precipitate the DNA.

    • Resuspend the pellet in formamide loading buffer.

    • Heat the sample at 95°C for 2 minutes to denature any uncross-linked duplexes.

    • Load the sample onto a 20% denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved. The cross-linked duplex will migrate slower than the single-stranded oligonucleotides.

    • Excise the band corresponding to the ICL and elute the DNA from the gel slice using a method such as crush and soak or electroelution.[14][15]

    • Precipitate and resuspend the purified ICL-containing DNA.

Protocol 2: Psoralen-Mediated Site-Specific ICL Formation and Quantification by LC-MS/MS

This protocol outlines the general steps for creating psoralen-induced ICLs and their quantification.[3][16][13]

Materials:

  • Self-complementary oligonucleotide containing a 5'-TpA site

  • 8-Methoxypsoralen (8-MOP)

  • Tris buffer (5 mM, pH 7.6)

  • NaCl (50 mM)

  • EDTA (0.2 mM)

  • UVA light source (365 nm)

  • Nuclease P1

  • Alkaline phosphatase

  • Snake venom phosphodiesterase I

  • LC-MS/MS system

Procedure:

  • ICL Formation:

    • Anneal the self-complementary oligonucleotide in a reaction buffer containing 5 mM Tris (pH 7.6), 50 mM NaCl, and 0.2 mM EDTA.

    • Add 8-MOP to the desired final concentration (e.g., 20 µg/mL).

    • Irradiate the solution with UVA light (365 nm). The dose of UVA will determine the yield of ICLs.[16][13]

  • DNA Digestion for LC-MS/MS Analysis:

    • Isolate the DNA containing the psoralen adducts.

    • For quantification, a three-enzyme digestion protocol can be used to selectively release ICLs as modified dinucleosides.[17] Treat the DNA with a combination of nuclease P1, alkaline phosphatase, and snake venom phosphodiesterase I.[17]

  • LC-MS/MS Quantification:

    • Separate the digested DNA components using liquid chromatography. A reverse-phase column such as a C18 column is typically used.[18]

    • Use tandem mass spectrometry (MS/MS) to detect and quantify the specific ICL-containing fragments. An internal standard, such as a stable isotope-labeled version of the ICL, should be used for accurate quantification.[16]

    • The amount of ICL can be determined by comparing the signal of the analyte to a standard curve generated with known amounts of the ICL standard.[16]

DNA Repair Pathways for Interstrand Cross-Links

Cells have evolved complex and interconnected pathways to repair ICLs, which involve proteins from nucleotide excision repair (NER), homologous recombination (HR), and the Fanconi anemia (FA) pathway.[4][5][19]

Fanconi Anemia (FA) Pathway

The FA pathway is a major pathway for the repair of ICLs, particularly during the S phase of the cell cycle.[8] A key event in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which is orchestrated by the FA core complex.[7] This ubiquitination is crucial for the recruitment of downstream repair factors, including nucleases that "unhook" the cross-link by incising one of the DNA strands on either side of the ICL.[1]

Fanconi_Anemia_Pathway cluster_recognition ICL Recognition and FA Core Complex Activation cluster_ubiquitination FANCD2/FANCI Monoubiquitination cluster_unhooking ICL Unhooking cluster_downstream Downstream Repair ICL DNA Interstrand Cross-link StalledFork Stalled Replication Fork ICL->StalledFork Unhooked_ICL Unhooked ICL FA_core FA Core Complex (FANCA, B, C, E, F, G, L, M) StalledFork->FA_core Activation FANCD2_I FANCD2-FANCI Complex FA_core->FANCD2_I Ub_FANCD2_I Ub-FANCD2-FANCI Complex SLX4_XPF SLX4-XPF/ERCC1 (Nucleases) Ub_FANCD2_I->SLX4_XPF Recruitment SLX4_XPF->ICL Incisions TLS Translesion Synthesis Unhooked_ICL->TLS HR Homologous Recombination TLS->HR NER_Pathway cluster_recognition Damage Recognition cluster_verification Verification and Unwinding cluster_incision Dual Incision cluster_synthesis Repair Synthesis and Ligation ICL Unhooked ICL (on one strand) XPC XPC-RAD23B (Global Genome NER) ICL->XPC CSA_CSB CSA/CSB (Transcription-Coupled NER) ICL->CSA_CSB TFIIH TFIIH (XPB, XPD helicases) XPC->TFIIH CSA_CSB->TFIIH XPA XPA TFIIH->XPA RPA RPA XPA->RPA XPG XPG (3' incision) RPA->XPG ERCC1_XPF ERCC1-XPF (5' incision) RPA->ERCC1_XPF Pol DNA Polymerase δ/ε XPG->Pol ERCC1_XPF->Pol Ligase DNA Ligase I/III Pol->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA HR_Pathway cluster_resection End Resection cluster_invasion Strand Invasion cluster_synthesis_ligation DNA Synthesis and Ligation DSB Double-Strand Break (from ICL unhooking) MRN MRN Complex DSB->MRN CtIP CtIP MRN->CtIP ssDNA 3' Single-Strand Overhangs CtIP->ssDNA RPA RPA Coating ssDNA->RPA RAD51 RAD51 Filament Formation (mediated by BRCA2) RPA->RAD51 D_Loop D-Loop Formation (invasion of sister chromatid) RAD51->D_Loop DNA_Polymerase DNA Polymerase D_Loop->DNA_Polymerase Holliday_Junction Holliday Junction Resolution or Dissolution DNA_Polymerase->Holliday_Junction Repaired_DNA Repaired DNA Holliday_Junction->Repaired_DNA Experimental_Workflow start Start synthesis Synthesis of Oligonucleotide with Site-Specific ICL start->synthesis purification Purification of ICL-containing DNA (e.g., Denaturing PAGE) synthesis->purification incorporation Incorporation into Plasmid or other DNA substrate purification->incorporation transfection Transfection into Cells or Incubation in Cell-free Extract incorporation->transfection incubation Incubation for Various Time Points transfection->incubation extraction Extraction of DNA incubation->extraction analysis Analysis of Repair extraction->analysis quantification Quantification of Remaining ICL (e.g., LC-MS/MS) analysis->quantification intermediates Analysis of Repair Intermediates (e.g., Southern Blot, PCR) analysis->intermediates end End quantification->end intermediates->end

References

Application Notes and Protocols for DNA Crosslinker 4 Dihydrochloride in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA crosslinking agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds between DNA strands, which obstruct DNA replication and transcription, ultimately leading to cell death.[1][2] While potent, their use as monotherapy can be limited by significant toxicity and the development of drug resistance.[1][2] A prevailing strategy to enhance therapeutic efficacy and mitigate these limitations is to use DNA crosslinkers in combination with other chemotherapeutic agents.[1] In fact, over 95% of late-phase clinical trials involving DNA crosslinking agents utilize a combination therapy approach.[1]

This document provides a framework for evaluating the combination of DNA Crosslinker 4 Dihydrochloride , a DNA minor groove binding agent with inhibitory activity against cancer cell lines such as NCI-H460, A2780, and MCF-7, with other chemotherapeutics.[3] Given the limited public data on this specific compound in combination settings, we will present case studies and protocols based on well-characterized DNA crosslinking agents like platinum-based drugs (e.g., cisplatin) and their combination with agents such as PARP inhibitors. This approach provides a robust template for investigating the synergistic potential of this compound.

Case Study: DNA Crosslinking Agents in Combination with PARP Inhibitors

A highly successful and mechanistically insightful combination strategy is the pairing of DNA crosslinking agents with inhibitors of Poly (ADP-ribose) polymerase (PARP).

Rationale for Combination

DNA crosslinking agents, such as cisplatin (B142131), induce DNA lesions, including interstrand crosslinks (ICLs) and double-strand breaks (DSBs).[4] The repair of these lesions is heavily dependent on the DNA Damage Response (DDR) pathway, which includes the Homologous Recombination (HR) pathway. PARP enzymes are critical for repairing single-strand breaks (SSBs).[5][6] When PARP is inhibited, SSBs persist and can degenerate into more lethal DSBs during DNA replication. In cancer cells that already have deficiencies in HR repair (e.g., those with BRCA1/2 mutations), the combination with a PARP inhibitor leads to a state known as "synthetic lethality," where the simultaneous inhibition of two DNA repair pathways is selectively toxic to cancer cells while sparing normal cells.[5][7] Furthermore, in HR-proficient tumors, the DNA damage induced by crosslinkers can increase the reliance on PARP-mediated repair, thus sensitizing them to PARP inhibitors.[8]

Mechanism of Synergy

The synergistic interaction between cisplatin and PARP inhibitors is multifaceted. The platinum agent creates DNA adducts that stall replication forks. PARP inhibitors trap PARP enzymes on the DNA at sites of single-strand breaks. This combination leads to an overwhelming level of DNA damage, replication fork collapse, and the formation of DSBs that the cancer cell cannot efficiently repair, ultimately triggering apoptosis.[4][7] This enhanced DNA damage is often marked by an accumulation of γH2AX, a phosphorylated form of histone H2AX that serves as a biomarker for DNA double-strand breaks.[8]

Data Presentation

The following tables summarize representative quantitative data from preclinical studies on the combination of DNA crosslinking agents with other chemotherapeutics.

Table 1: In Vitro Cytotoxicity of Cisplatin and PARP Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineTreatmentConcentration% Cell Death (48h)Reference
A549Cisplatin (CDDP)20 µM~10%[4]
PARP Inhibitor (PJ34)30 µM~5%[4]
CDDP + PJ34 20 µM + 30 µM ~50% (Synergistic) [4]
H1299Cisplatin (CDDP)20 µM~15%[4]
PARP Inhibitor (PJ34)30 µM~10%[4]
CDDP + PJ34 20 µM + 30 µM ~60% (Synergistic) [4]

Table 2: Synergistic Effects of Olaparib (PARP Inhibitor) with DNA-Damaging Agents in Oesophageal Squamous Cell Carcinoma (ESCC) Cell Lines

Cell LineCombination TreatmentCombination Index (CI) Value*Synergy LevelReference
KYSE70Olaparib + Cisplatin< 1.0Synergistic[8]
Olaparib + Doxorubicin< 1.0Synergistic[8]
Olaparib + SN-38< 1.0Synergistic[8]
KYSE140Olaparib + Cisplatin< 1.0Synergistic[8]
Olaparib + Doxorubicin< 1.0Synergistic[8]
Olaparib + SN-38< 1.0Synergistic[8]

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10]

Visualizations

Synergy_Mechanism cluster_0 Cellular Processes cluster_2 DNA Repair Pathways DNA DNA SSB Single-Strand Break (SSB) DNA->SSB Spontaneous Damage DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARP PARP Enzyme SSB->PARP Recruits Apoptosis Apoptosis DSB->Apoptosis Overwhelming Damage Leads to HR Homologous Recombination (HR) DSB->HR Activates Crosslinker DNA Crosslinker (e.g., Cisplatin) Crosslinker->DNA Induces ICLs & some DSBs Crosslinker->DSB PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP Inhibits & Traps BER Base Excision Repair (BER) BER->DNA Repairs SSB HR->DNA Repairs DSB PARP->SSB Unrepaired PARP->BER Mediates Repair Experimental_Workflow start Start: Select Cancer Cell Line ic50 1. Determine IC50 Values (Single Agent Dose-Response) start->ic50 combo_design 2. Design Combination Matrix (Fixed ratio or checkerboard) ic50->combo_design viability_assay 3. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) combo_design->viability_assay synergy_calc 4. Calculate Combination Index (CI) (e.g., using CompuSyn software) viability_assay->synergy_calc synergy_result Synergistic Combination Identified? synergy_calc->synergy_result mechanism_study 5. Mechanistic Studies synergy_result->mechanism_study Yes end End: Data Analysis & Conclusion synergy_result->end No apoptosis_assay Apoptosis Assay (Annexin V / PI) mechanism_study->apoptosis_assay western_blot Western Blot (γH2AX, Cleaved Caspase-3) mechanism_study->western_blot apoptosis_assay->end western_blot->end

References

Application Notes and Protocols: Synthesizing DNA Crosslinkers via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool for the synthesis of DNA crosslinkers, offering high efficiency, specificity, and biocompatibility.[][2][3][4][5][6] This set of reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the rapid and reliable covalent linkage of DNA strands.[][3][7] These methodologies are invaluable in various research areas, including drug development, nanotechnology, and the study of DNA repair mechanisms.[8][9]

DNA interstrand crosslinks are potent cytotoxic lesions that can inhibit DNA replication and transcription, making them a cornerstone of many anticancer therapies.[8][9] Click chemistry provides a modular and efficient approach to generate novel crosslinking agents, such as dimers of DNA-binding molecules like pyrrolo[2,1-c][][10]benzodiazepines (PBDs).[8]

This document provides detailed application notes and experimental protocols for the synthesis of DNA crosslinkers using both CuAAC and SPAAC click chemistry reactions.

Core Concepts: CuAAC vs. SPAAC

The two primary forms of click chemistry utilized for DNA crosslinking are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction involves the use of a copper(I) catalyst to join an alkyne and an azide (B81097), forming a stable triazole linkage.[][3][5] It is known for its high efficiency and rapid reaction kinetics.[][11] However, the requirement of a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.[7]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[][7] The release of ring strain drives the reaction forward, eliminating the need for a toxic metal catalyst and making it highly suitable for biological systems.[][7] While generally exhibiting slower reaction kinetics than CuAAC, the development of more reactive cyclooctynes has significantly improved its efficiency.[7]

Experimental Data

The efficiency of DNA crosslinking via click chemistry can be influenced by the choice of reaction (CuAAC vs. SPAAC), the specific linkers used, and the reaction conditions. Below is a summary of quantitative data from cited experiments.

Crosslinking MethodReactantsReaction TimeConversion/YieldKey FindingsReference
CuAAC Alkyne- and azide-modified uracil (B121893) monomers in complementary DNA strands5 minutesNear-quantitativeRapid and highly efficient for interstrand crosslinking.[11]
SPAAC Dibenzocyclooctyne (DIBO)-modified oligonucleotide and azide-labeled complementary strand1 minuteEssentially completeExtremely fast for a copper-free method, with applications in genetic analysis.[9]
SPAAC Azido-squalene and DBCO-modified sense oligonucleotide12 hoursUp to 95%High yield for conjugation of lipids to oligonucleotides.[3]
SPAAC Azido-solanesol and DBCO-modified sense oligonucleotide18 hoursUp to 95%Demonstrates the versatility of SPAAC for conjugating different molecules to DNA.[3]

Experimental Protocols

Protocol 1: Synthesis of Alkyne- and Azide-Modified Oligonucleotides

Successful DNA crosslinking using click chemistry begins with the synthesis of oligonucleotides bearing the necessary alkyne and azide functionalities.

Materials:

  • Alkyne- or azide-modified phosphoramidites (e.g., C8-Alkyne-dT phosphoramidite (B1245037), Azide-Modifier C6-dT phosphoramidite)

  • Standard reagents for solid-phase oligonucleotide synthesis

  • Amino-Modifier C6-dT for post-synthetic modification

  • Azidobutyrate NHS ester

Procedure for Alkyne-Modified Oligonucleotides:

  • Incorporate the alkyne-modified phosphoramidite (e.g., C8-Alkyne-dT) at the desired position during standard solid-phase automated DNA synthesis.[4]

  • Deprotect and cleave the oligonucleotide from the solid support using standard procedures.

  • Purify the alkyne-modified oligonucleotide using reverse-phase HPLC.

Procedure for Azide-Modified Oligonucleotides (Post-Synthesis):

  • Synthesize an oligonucleotide containing an amino-modifier (e.g., Amino-Modifier C6-dT) at the desired position.[4]

  • After synthesis, while the oligonucleotide is still on the solid support, react it with an excess of Azidobutyrate NHS ester in a suitable buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0) overnight at room temperature.

  • Wash the support extensively to remove unreacted NHS ester.

  • Deprotect and cleave the oligonucleotide from the support.

  • Purify the azide-modified oligonucleotide using reverse-phase HPLC.

Protocol 2: Interstrand DNA Crosslinking via CuAAC

This protocol describes a general method for the copper-catalyzed crosslinking of complementary alkyne- and azide-modified DNA strands.

Materials:

  • Purified alkyne-modified oligonucleotide

  • Purified azide-modified oligonucleotide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Nuclease-free water

Procedure:

  • Annealing: In a microcentrifuge tube, combine equimolar amounts of the complementary alkyne- and azide-modified oligonucleotides in the reaction buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

  • Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA/TBTA ligand in a 1:5 molar ratio in nuclease-free water.

  • Click Reaction:

    • To the annealed DNA duplex, add the CuSO₄/ligand solution to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 2.5-5 mM.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Purification: Purify the crosslinked DNA duplex using methods such as ethanol (B145695) precipitation or size-exclusion chromatography to remove the copper catalyst and excess reagents.[6][13]

Protocol 3: Interstrand DNA Crosslinking via SPAAC

This protocol details the copper-free crosslinking of DNA strands using a strained alkyne.

Materials:

  • Purified oligonucleotide modified with a strained alkyne (e.g., DBCO, DIBO)

  • Purified azide-modified oligonucleotide

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Nuclease-free water

Procedure:

  • Annealing: In a microcentrifuge tube, combine equimolar amounts of the complementary strained alkyne- and azide-modified oligonucleotides in the reaction buffer. Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

  • Click Reaction: The reaction will proceed spontaneously upon annealing, as the proximity of the reactive groups in the DNA duplex facilitates the cycloaddition.

  • Incubation: Incubate the reaction at room temperature. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne.[3][9] Monitor the reaction by denaturing PAGE.

  • Purification: The purification of the crosslinked product is simpler than for CuAAC as there is no need to remove a metal catalyst. The product can be purified by ethanol precipitation or HPLC.

Analysis of Crosslinked DNA

Thermal Denaturation Analysis (Melting Temperature, Tₘ)

Crosslinking significantly increases the thermal stability of a DNA duplex. This can be quantified by measuring the melting temperature (Tₘ), the temperature at which half of the duplex DNA has denatured into single strands.

Procedure:

  • Prepare solutions of the non-crosslinked and crosslinked DNA duplexes at a known concentration in a suitable buffer (e.g., SSC buffer).[14]

  • Use a UV-Vis spectrophotometer with a temperature controller.[14]

  • Monitor the absorbance at 260 nm as the temperature is increased at a steady rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[14][15]

  • The Tₘ is the temperature at the midpoint of the absorbance transition.[14] Crosslinked duplexes are expected to show a significantly higher Tₘ compared to their non-crosslinked counterparts.[11]

DNase I Footprinting

This technique can be used to determine the specific binding site of a DNA crosslinker. The crosslinker protects the DNA from cleavage by DNase I at its binding site, leaving a "footprint" on a sequencing gel.

Procedure:

  • End-label a DNA fragment containing the target sequence with a radioactive or fluorescent tag.

  • Incubate the labeled DNA with the crosslinking agent under conditions that allow for crosslinking.

  • Perform a partial digestion of the DNA with DNase I.[16][17] The enzyme concentration and digestion time should be optimized to achieve a ladder of fragments representing cleavage at every nucleotide.[16][17]

  • Denature the DNA and separate the fragments by polyacrylamide gel electrophoresis.

  • Visualize the fragments by autoradiography or fluorescence imaging. The region where the crosslinker is bound will be protected from cleavage, resulting in a gap in the ladder of fragments (the footprint).[17]

Mass Spectrometry

Mass spectrometry can be used to confirm the formation of the crosslink and to identify the exact sites of modification.[8][18] This is particularly useful for characterizing novel crosslinkers and their adducts with DNA.[8][18]

Visualizations

CuAAC_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification Oligo_Alkyne Alkyne-Modified Oligonucleotide Annealing Anneal Complementary Strands Oligo_Alkyne->Annealing Oligo_Azide Azide-Modified Oligonucleotide Oligo_Azide->Annealing Add_Catalyst Add Cu(I) Catalyst (CuSO4 + Ligand) Annealing->Add_Catalyst Add_Reductant Add Reductant (Sodium Ascorbate) Add_Catalyst->Add_Reductant Incubation Incubate at RT Add_Reductant->Incubation Purification Purify Crosslinked Duplex (PAGE/HPLC) Incubation->Purification Crosslinked_DNA Crosslinked DNA Duplex Purification->Crosslinked_DNA Analysis Characterization (Tm, MS, Footprinting) Crosslinked_DNA->Analysis

Caption: Workflow for DNA crosslinking using CuAAC.

SPAAC_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification Oligo_Strained_Alkyne Strained Alkyne-Modified Oligonucleotide (e.g., DBCO) Annealing_Reaction Anneal Complementary Strands (Reaction proceeds spontaneously) Oligo_Strained_Alkyne->Annealing_Reaction Oligo_Azide Azide-Modified Oligonucleotide Oligo_Azide->Annealing_Reaction Incubation Incubate at RT Annealing_Reaction->Incubation Purification Purify Crosslinked Duplex (PAGE/HPLC) Incubation->Purification Crosslinked_DNA Crosslinked DNA Duplex Purification->Crosslinked_DNA Analysis Characterization (Tm, MS, Footprinting) Crosslinked_DNA->Analysis

Caption: Workflow for copper-free DNA crosslinking using SPAAC.

Click_Reactions cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction Alkyne R1-C≡CH Triazole Triazole Linkage Alkyne->Triazole + Azide N3-R2 Azide->Triazole Catalyst Cu(I) Catalyst->Triazole Strained_Alkyne Strained Alkyne (e.g., Cyclooctyne) Triazole2 Triazole Linkage Strained_Alkyne->Triazole2 + Azide2 N3-R2 Azide2->Triazole2

Caption: Comparison of CuAAC and SPAAC reaction schemes.

References

Application Notes and Protocols for DNA Crosslinker 4 Dihydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinker 4 dihydrochloride (B599025) is a potent DNA minor groove binder that has demonstrated significant inhibitory activity against various cancer cell lines, including NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer).[1][2] Its ability to interact with the minor groove of DNA suggests a mechanism of action that involves the disruption of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4][5][6] These properties make DNA crosslinker 4 dihydrochloride a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics.

This document provides detailed application notes and protocols for the utilization of this compound in HTS assays to identify and characterize its anticancer properties.

Mechanism of Action

This compound is classified as a DNA minor groove binder.[1][2] Unlike intercalating agents that insert themselves between the base pairs of the DNA double helix, minor groove binders fit into the smaller groove of the DNA. This binding can interfere with the interaction of DNA with essential proteins such as transcription factors and DNA polymerases, thereby inhibiting DNA replication and gene expression. This disruption of fundamental cellular processes is a key mechanism for its observed cytotoxic effects in cancer cells.[3][4][5][6] The induction of DNA damage often triggers a cellular response, including the activation of DNA damage response (DDR) pathways. A key marker of this response is the phosphorylation of the histone variant H2AX to form γ-H2AX, which accumulates at sites of DNA double-strand breaks.

Data Presentation

In Vitro Anticancer Activity

The following table summarizes the known inhibitory activity of this compound against various cancer cell lines. This data is essential for designing effective HTS assays and for comparing the potency of new derivatives or combination therapies.

Cell LineCancer TypeAssay DurationConcentration% InhibitionIC50 (µM)
NCI-H460Non-Small Cell Lung48 hours100 µM34%Not Determined
A2780Ovarian96 hours100 µM59%21 ± 1
MCF-7Breast96 hours100 µM22%Not Determined

Data sourced from MedChemExpress.[2]

Experimental Protocols

High-Throughput Cytotoxicity Assay

This protocol is designed to assess the dose-dependent cytotoxic effects of this compound in a 96-well or 384-well format, suitable for HTS.

Materials:

  • NCI-H460, A2780, or MCF-7 cells

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based viability reagent (e.g., CellTiter-Blue®)

  • 96-well or 384-well clear or black-walled, clear-bottom tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For a 384-well plate, seed 1,000-2,500 cells/well in 40 µL.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the medium from the wells and add 100 µL (for 96-well) or 40 µL (for 384-well) of the diluted compound or control solutions to the respective wells.

    • Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

High-Throughput γ-H2AX Assay for DNA Damage

This protocol utilizes imaging flow cytometry to quantify DNA double-strand breaks through the detection of γ-H2AX foci, providing a high-throughput method to assess the DNA-damaging effects of the compound.[7][8][9][10][11]

Materials:

  • Cancer cell lines (e.g., A2780)

  • Complete cell culture medium

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • 96-well plates

  • Imaging flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the cytotoxicity assay protocol. Include positive (e.g., etoposide) and negative controls.

    • Incubate for a shorter duration, typically 2-24 hours, to detect the initial DNA damage response.

  • Immunostaining:

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Resuspend the cells in PBS for analysis.

  • Imaging Flow Cytometry:

    • Acquire images of the cells using an imaging flow cytometer.

    • Analyze the images to quantify the number and intensity of γ-H2AX foci per cell nucleus.

  • Data Analysis:

    • Plot the average number of γ-H2AX foci per cell against the compound concentration.

    • A dose-dependent increase in γ-H2AX foci indicates DNA damage.

Visualizations

G Proposed Mechanism of Action of this compound A This compound B DNA Minor Groove A->B Binds to C Inhibition of DNA Replication & Transcription B->C D DNA Damage C->D E Activation of DDR Pathways (e.g., ATM/ATR) D->E F Phosphorylation of H2AX (γ-H2AX) E->F G Cell Cycle Arrest E->G H Apoptosis G->H

Caption: Proposed signaling pathway of this compound.

G High-Throughput Cytotoxicity Screening Workflow cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis A Seed Cancer Cells in 96/384-well Plates B Incubate 24h A->B C Prepare Serial Dilutions of This compound D Add Compound to Plates C->D E Incubate 48-72h D->E F Add Viability Reagent (e.g., MTT, Resazurin) G Incubate & Read Plate (Absorbance/Fluorescence) F->G H Calculate % Viability & Determine IC50 G->H

Caption: Workflow for HTS cytotoxicity screening.

G High-Throughput γ-H2AX Assay Workflow cluster_0 Cell Treatment cluster_1 Immunostaining cluster_2 Analysis A Seed & Treat Cells with This compound B Incubate 2-24h A->B C Fix, Permeabilize & Block D Incubate with Primary Ab (anti-γ-H2AX) C->D E Incubate with Secondary Ab & Nuclear Stain (DAPI) D->E F Acquire Images with Imaging Flow Cytometer G Quantify γ-H2AX Foci per Nucleus F->G H Dose-Response Analysis G->H

Caption: Workflow for HTS γ-H2AX DNA damage assay.

References

Application Notes and Protocols for Quantifying DNA Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA crosslinking agents are a cornerstone of many cancer chemotherapeutics. These agents induce covalent bonds between DNA strands (interstrand crosslinks, ICLs) or between DNA and proteins (DNA-protein crosslinks, DPCs), leading to a blockage of DNA replication and transcription, ultimately triggering cell death.[1][2] The efficacy of these drugs is directly related to their ability to induce DNA crosslinks and the subsequent cellular response. Therefore, accurate quantification of DNA crosslinking efficiency is paramount in preclinical drug development, mechanistic studies of DNA repair, and personalized medicine.

This document provides detailed application notes and protocols for three widely used methods to quantify DNA crosslinking efficiency: the Comet Assay (Single Cell Gel Electrophoresis), γH2AX Foci Formation Assay, and methods for detecting DNA Repair Protein Recruitment.

Methods for Quantifying DNA Crosslinking Efficiency

Several methods exist to quantify DNA crosslinks, each with its own set of advantages and limitations. The choice of method often depends on the specific type of crosslink being investigated, the required sensitivity, and the available equipment.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a versatile and sensitive method for detecting a wide range of DNA damage, including single- and double-strand breaks, and has been adapted to measure DNA crosslinks.[3][4][5][6] The principle behind detecting crosslinks with the Comet assay is that crosslinks will reduce the migration of DNA fragments in an electric field.[5][7][8] To measure ICLs, cells are first treated with the crosslinking agent and then subjected to a fixed dose of ionizing radiation to induce random DNA strand breaks.[8] In cells without crosslinks, the radiation-induced fragments will migrate out of the nucleus during electrophoresis, forming a "comet tail". In contrast, in cells with ICLs, the DNA strands are tethered together, resulting in less DNA migration and a smaller comet tail.[5][8]

Logical Relationship: Principle of the Comet Assay for Crosslink Detection

cluster_0 Control Cell cluster_1 Crosslinked Cell Control_Cell Control Cell Induce_Breaks_C Induce Strand Breaks (e.g., Irradiation) Control_Cell->Induce_Breaks_C Electrophoresis_C Alkaline Electrophoresis Induce_Breaks_C->Electrophoresis_C Result_C Fragmented DNA migrates forming a comet tail Electrophoresis_C->Result_C Crosslinked_Cell Cell with DNA Crosslinks Induce_Breaks_T Induce Strand Breaks (e.g., Irradiation) Crosslinked_Cell->Induce_Breaks_T Electrophoresis_T Alkaline Electrophoresis Induce_Breaks_T->Electrophoresis_T Result_T DNA migration is impeded by crosslinks, smaller comet tail Electrophoresis_T->Result_T

Caption: Principle of the Comet Assay for DNA Crosslink Detection.

γH2AX Foci Formation Assay

The phosphorylation of the histone variant H2AX at serine 139, known as γH2AX, is a sensitive marker for DNA double-strand breaks (DSBs).[9][10] DSBs can be a secondary consequence of stalled replication forks caused by DNA crosslinks.[11] The formation of discrete nuclear foci containing γH2AX can be visualized and quantified using immunofluorescence microscopy.[9][12] This assay provides a quantitative measure of DNA damage and the cellular response to crosslinking agents.[9] The number of γH2AX foci generally correlates with the number of DSBs.[10][13]

Signaling Pathway: γH2AX Formation at Stalled Replication Forks

DNA_Crosslink DNA Interstrand Crosslink Replication_Fork_Stalling Replication Fork Stalling DNA_Crosslink->Replication_Fork_Stalling ATR_Activation ATR Kinase Activation Replication_Fork_Stalling->ATR_Activation H2AX_Phosphorylation H2AX Phosphorylation (γH2AX) ATR_Activation->H2AX_Phosphorylation γH2AX_Foci γH2AX Foci Formation H2AX_Phosphorylation->γH2AX_Foci DDR_Recruitment DNA Damage Response Protein Recruitment γH2AX_Foci->DDR_Recruitment

Caption: γH2AX formation at replication forks stalled by DNA crosslinks.

DNA Repair Protein Recruitment Assays

The presence of DNA crosslinks triggers a complex DNA damage response (DDR) that involves the recruitment of specific repair proteins to the site of damage.[14][15] Visualizing and quantifying the accumulation of these proteins into nuclear foci can serve as an indirect measure of crosslink formation and the initiation of repair. Key proteins involved in the repair of ICLs include components of the Fanconi Anemia (FA) pathway, such as FANCD2.[14] In response to crosslinking agents, FANCD2 is monoubiquitinated and localizes to chromatin at the sites of damage.[14]

Quantitative Data Summary

MethodPrincipleType of Crosslink DetectedThroughputSensitivityAdvantagesLimitations
Comet Assay Measures impeded DNA migration during electrophoresis.[5][8]Interstrand Crosslinks (ICLs), DNA-Protein Crosslinks (DPCs).[4][16]Medium to HighHigh; detects damage at the single-cell level.[3]Relatively inexpensive, provides single-cell data, versatile for different types of DNA damage.[4]Indirect measure of crosslinks, can be affected by other types of DNA damage.
γH2AX Foci Formation Assay Immunofluorescent detection of phosphorylated H2AX at sites of DNA double-strand breaks, which are secondary to crosslinks.[9][11]Indirectly measures ICLs and other lesions that cause replication stress and DSBs.High (with automated microscopy)Very high; sensitive to low levels of DNA damage.[10][11]Highly sensitive, specific for DSBs, amenable to high-throughput screening.[17][18]Indirect measure of crosslinks, foci number can be influenced by cell cycle phase and repair kinetics.[19]
DNA Repair Protein Recruitment Immunofluorescent detection of repair proteins (e.g., FANCD2) that form foci at sites of DNA damage.[14]Primarily ICLs (for Fanconi Anemia pathway proteins).Medium to HighHighProvides mechanistic insights into the activation of specific repair pathways.Indirect measure, requires specific antibodies, foci formation is transient.

Experimental Protocols

Protocol 1: Modified Alkaline Comet Assay for DNA Interstrand Crosslinks

This protocol is adapted for the measurement of ICLs.[5][8]

Materials:

  • Fully frosted microscope slides

  • Low melting point (LMP) agarose (B213101)

  • Normal melting point (NMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or Propidium Iodide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Crosslinking agent of interest

  • Source of ionizing radiation (X-ray or γ-ray irradiator)

Procedure:

  • Cell Treatment: Treat cells in suspension or monolayer with the desired concentrations of the crosslinking agent for the appropriate duration. Include a negative control (no crosslinking agent).

  • Irradiation: After treatment, wash the cells with PBS and resuspend in ice-cold PBS. Expose the cells to a fixed dose of ionizing radiation (e.g., 5-10 Gy) on ice to induce a consistent level of DNA strand breaks.

  • Slide Preparation:

    • Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.

    • Harvest the irradiated cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL.

    • Mix the cell suspension with 0.7% LMP agarose (at 37°C) at a 1:10 ratio (v/v).

    • Quickly pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides at 4°C for at least 10 minutes to solidify the agarose.

  • Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution. Incubate at 4°C for at least 1 hour.[20]

  • Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.[20]

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at approximately 1 V/cm for 20-30 minutes at 4°C.[20]

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

    • Stain the slides with a DNA fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment. A decrease in these parameters compared to the irradiated control indicates the presence of crosslinks.

Experimental Workflow: Modified Alkaline Comet Assay

Cell_Treatment 1. Cell Treatment with Crosslinking Agent Irradiation 2. Induce Strand Breaks (Irradiation) Cell_Treatment->Irradiation Embed_in_Agarose 3. Embed Cells in LMP Agarose on Slide Irradiation->Embed_in_Agarose Lysis 4. Cell Lysis Embed_in_Agarose->Lysis Alkaline_Unwinding 5. DNA Unwinding in Alkaline Buffer Lysis->Alkaline_Unwinding Electrophoresis 6. Alkaline Electrophoresis Alkaline_Unwinding->Electrophoresis Neutralization_Staining 7. Neutralization and DNA Staining Electrophoresis->Neutralization_Staining Microscopy_Analysis 8. Fluorescence Microscopy and Image Analysis Neutralization_Staining->Microscopy_Analysis

Caption: Workflow for the modified alkaline Comet assay.

Protocol 2: γH2AX Immunofluorescence Staining and Foci Quantification

This protocol describes the immunofluorescent staining of γH2AX in cultured cells to assess DNA damage.[9][12]

Materials:

  • Cultured cells grown on coverslips or in imaging-grade multi-well plates

  • Crosslinking agent of interest

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[9]

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)[12]

  • Primary antibody: anti-γH2AX (Ser139) antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto coverslips or imaging plates to achieve 50-70% confluency.[9]

    • Treat cells with the crosslinking agent at various concentrations and for different time points.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[12]

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[9]

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.[9]

  • Primary Antibody Incubation:

    • Dilute the anti-γH2AX primary antibody in the blocking solution according to the manufacturer's recommendation (e.g., 1:200 to 1:500).[9][12]

    • Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.[9][12]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in the blocking solution.

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[9]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS, protected from light.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.[9]

    • Wash the cells one final time with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.[12]

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[12][17] An increase in the number of foci per cell indicates an increase in DNA damage.

Conclusion

The methods described provide robust and quantitative approaches to assess the efficiency of DNA crosslinking agents. The Comet assay offers a direct, albeit indirect, measure of crosslinks at the single-cell level, while the γH2AX foci formation and DNA repair protein recruitment assays provide sensitive readouts of the cellular response to this type of DNA damage. The choice of assay will depend on the specific research question, though often, a combination of these techniques provides the most comprehensive understanding of the biological effects of DNA crosslinking agents.

References

Troubleshooting & Optimization

"DNA crosslinker 4 dihydrochloride" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA crosslinker 4 dihydrochloride (B599025). Here you will find information on solubility, stock solution preparation, and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is DNA crosslinker 4 dihydrochloride and what is its primary application?

This compound is a potent DNA minor groove binder. It is primarily used in cancer research due to its inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7.[1][2]

Q2: How should I store this compound?

For long-term stability, the lyophilized powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges with the solubility of this compound. This guide provides solutions to common problems.

Problem 1: The compound is not dissolving in my desired solvent.

Cause: this compound, like many crosslinkers, can have limited solubility in aqueous solutions. The choice of solvent is critical for successful reconstitution.

Solution:

  • Recommended Solvents: For initial stock solutions, organic solvents are generally recommended. While specific data for this compound is limited, similar crosslinkers show good solubility in Dimethyl Sulfoxide (DMSO). For a related compound, DC4 crosslinker, the solubility is reported to be 11 mg/mL in DMSO and 3 mg/mL in PBS (pH 7.2).[3]

  • Protocol for Reconstitution:

    • Prepare a stock solution by dissolving the compound in an organic solvent like DMSO.

    • For aqueous experimental buffers, this stock solution can then be further diluted.

    • It is common for compounds to precipitate when a DMSO stock solution is diluted into an aqueous media. If this occurs, vortexing, sonication, or warming the solution to 37°C can help redissolve the precipitate.[4]

    • For most biological assays, a final DMSO concentration of 0.1% is well-tolerated by cells.[4]

Problem 2: The compound precipitates out of solution after dilution in my aqueous buffer.

Cause: The solubility of the compound is likely much lower in the aqueous buffer compared to the organic stock solvent.

Solution:

  • Increase Organic Solvent Concentration: If the experimental conditions allow, increasing the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer can help maintain solubility.

  • Warm the Solution: Gently warming the solution to 37°C for a short period can aid in dissolving the precipitate.[4]

  • Sonication: Use a sonicator bath to help break up and dissolve the precipitate.[4]

  • pH Adjustment: The pH of the buffer can influence the solubility of compounds. Ensure the pH of your buffer is within a range that is optimal for both your experiment and the compound's stability.

Quantitative Data Summary

The following table summarizes the available solubility data for a structurally related DNA crosslinker, which can serve as a useful reference.

CompoundSolventSolubility
DC4 CrosslinkerDMSO11 mg/mL
PBS (pH 7.2)3 mg/mL

Data for DC4 Crosslinker from Cayman Chemical, presented as a reference for this compound.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: The molecular weight of this compound is 415.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.15 mg of the compound.

  • Reconstitution: Add 1 mL of fresh, anhydrous DMSO to the vial containing 4.15 mg of this compound.

  • Dissolution: Vortex the vial for several minutes to ensure the compound is completely dissolved. If necessary, gentle warming to 37°C or sonication can be used to aid dissolution.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation Lyophilized_Powder Lyophilized DNA Crosslinker 4 Dihydrochloride Add_DMSO Add Anhydrous DMSO Lyophilized_Powder->Add_DMSO Vortex Vortex / Sonicate Add_DMSO->Vortex Stock_Solution 10 mM Stock Solution in DMSO Vortex->Stock_Solution Store Aliquot and Store at -80°C Stock_Solution->Store Dilute Dilute Stock Solution in Cell Culture Media Stock_Solution->Dilute Final_Concentration Achieve Final Working Concentration Dilute->Final_Concentration

Caption: Workflow for preparing stock and working solutions of this compound.

troubleshooting_logic Precipitation Precipitation Observed? Warm Warm to 37°C Precipitation->Warm Yes Resolved Issue Resolved Precipitation->Resolved No Sonicate Sonicate Warm->Sonicate Increase_DMSO Increase DMSO % in Buffer (if possible) Sonicate->Increase_DMSO Increase_DMSO->Resolved Yes Contact_Support Contact Technical Support Increase_DMSO->Contact_Support No

Caption: Troubleshooting flowchart for addressing precipitation issues.

References

Technical Support Center: Optimizing DNA Crosslinker 4 Dihydrochloride Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "DNA crosslinker 4 dihydrochloride" is not a standard chemical nomenclature. This guide provides general principles and methodologies for optimizing the concentration of DNA crosslinking agents, which are applicable to novel or proprietary compounds like the one specified.

Frequently Asked Questions (FAQs)

Q1: What is a DNA crosslinking agent and what is its general mechanism of action?

A DNA crosslinking agent is a molecule that covalently links two nucleotide residues within a DNA strand (intrastrand) or between two separate strands (interstrand).[1] This action can block essential cellular processes like DNA replication and transcription, which depend on the separation of DNA strands, ultimately leading to cell cycle arrest and apoptosis (cell death).[1][2] This cytotoxic property is harnessed in chemotherapy to target rapidly dividing cancer cells.[1][2]

Q2: What is the significance of the "dihydrochloride" salt form?

Many chemical compounds, particularly those containing amine groups, are prepared as hydrochloride (HCl) salts. A dihydrochloride (B599025) salt indicates that two such groups in the molecule have been protonated. This is typically done to significantly increase the compound's solubility in aqueous buffers, such as those used for cell culture, making it easier to prepare stock solutions and achieve accurate final concentrations in experiments.

Q3: What is a typical starting concentration for a new DNA crosslinker?

For a novel compound, it is crucial to perform a dose-response experiment to determine its cytotoxic effects. A broad range of concentrations should be tested, for example, from low nanomolar (nM) to high micromolar (µM). A common starting point for many DNA crosslinking agents falls within the 1 µM to 50 µM range. However, this can vary significantly based on the agent's potency and the cell line being used.

Q4: How do I determine the optimal concentration for my specific cell line?

The optimal concentration is a balance between achieving effective DNA crosslinking and managing cytotoxicity. This is determined empirically through a titration experiment. You should treat your cells with a range of concentrations and then assess two key parameters:

  • Cell Viability/Cytotoxicity: To determine the concentration that inhibits cell growth by 50% (IC50).

  • Crosslinking Efficiency: To confirm that the agent is inducing DNA crosslinks at the tested concentrations.

Q5: How can I experimentally verify that DNA crosslinking has occurred?

Several methods can be used to detect DNA crosslinks. A modified version of the single-cell gel electrophoresis, or comet assay, is a sensitive technique for detecting DNA interstrand crosslinks (ICLs).[3][4] In this assay, crosslinks reduce the migration of DNA fragments in an electric field.[4] Other methods include denaturing gel electrophoresis of isolated DNA, which can reveal higher molecular weight species indicative of crosslinked strands, and mass spectrometry-based approaches for detailed molecular analysis.[5][6]

Experimental Protocols & Data Presentation

Protocol: Determining the Optimal Concentration via Titration Assay

This protocol outlines the essential steps to identify the working concentration range for a new DNA crosslinker.

1. Preparation of Stock Solution:

  • Dissolve the "this compound" in sterile, nuclease-free water or DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding and Treatment:

  • Seed the cells of interest in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Allow cells to adhere and resume growth overnight.

  • Prepare a series of dilutions from your stock solution in the complete cell culture medium.

  • Treat the cells with this concentration gradient (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubate for a relevant period (e.g., 24, 48, or 72 hours).

3. Assessment of Cell Viability (Cytotoxicity):

  • Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell stain.

  • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

  • Calculate the percentage of viable cells relative to the untreated control for each concentration.

  • Plot the results to determine the IC50 value.

4. Assessment of DNA Crosslinking:

  • In a parallel experiment using larger culture dishes (e.g., 6-well plates), treat cells with a narrower range of concentrations around the determined IC50 value.

  • Harvest the cells and analyze for DNA crosslinks using a suitable method like the modified comet assay.[3][4][7]

Data Presentation Tables

Table 1: Example Cytotoxicity Data for this compound in A549 Lung Cancer Cells (48h Treatment)

Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Control)1004.5
0.598.25.1
191.54.8
575.36.2
1052.15.5
2521.83.9
505.62.1

From this data, the IC50 value is estimated to be approximately 10 µM.

Table 2: Example Crosslinking Efficiency Data (Modified Comet Assay)

Concentration (µM)% Reduction in DNA MigrationStandard Deviation
0 (Control)03.1
515.44.2
1038.95.8
2565.76.1

This data shows a dose-dependent increase in DNA crosslinking, confirming the compound's activity.

Troubleshooting Guide

Problem: High Cell Death Even at Low Concentrations
  • Possible Cause: The crosslinker is highly potent, or the cell line is particularly sensitive.

  • Solution:

    • Expand Concentration Range: Test a lower range of concentrations (e.g., 1 nM to 500 nM).

    • Reduce Exposure Time: Shorten the incubation period (e.g., from 24 hours to 4-6 hours) to reduce toxicity.

    • Verify Stock Concentration: Ensure the stock solution was prepared correctly and has not degraded.

Problem: No Evidence of DNA Crosslinking Despite High Cytotoxicity
  • Possible Cause: The observed cytotoxicity may be due to an off-target effect rather than DNA crosslinking.

  • Solution:

    • Use a More Sensitive Assay: Switch to a more sensitive method for detecting crosslinks.

    • Confirm Compound Identity: Verify the identity and purity of your crosslinking agent.

    • Investigate Alternative Mechanisms: Consider assays for other forms of DNA damage or cellular stress (e.g., oxidative stress).

Problem: Inconsistent Results Between Experiments
  • Possible Cause: Inconsistency can arise from several factors, including reagent stability, cell passage number, and procedural variations.

  • Solution:

    • Reagent Handling: Prepare fresh dilutions of the crosslinker from a single-use aliquot for each experiment. Many crosslinkers are sensitive to moisture and hydrolysis.[8]

    • Standardize Cell Culture: Use cells within a consistent, low passage number range and ensure they are at a similar confluency at the start of each experiment.

    • Protocol Adherence: Strictly follow a standardized protocol, paying close attention to incubation times, cell densities, and reagent volumes.

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) seed_cells Seed Cells in Appropriate Plates prep_stock->seed_cells treat Treat Cells with Concentration Gradient seed_cells->treat incubate Incubate for Defined Period (e.g., 48h) treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability crosslink Assess DNA Crosslinking (e.g., Comet Assay) incubate->crosslink ic50 Determine IC50 Value viability->ic50 optimal_conc Identify Optimal Concentration Range crosslink->optimal_conc ic50->optimal_conc

Caption: Workflow for optimizing crosslinker concentration.

G cluster_reagent Reagent Integrity cluster_cells Cellular Factors cluster_protocol Protocol Adherence start Problem: Inconsistent Results q1 Are you using freshly prepared dilutions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is cell passage number and confluency consistent? a1_yes->q2 s1 Action: Use fresh dilutions from single-use aliquots. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the experimental protocol strictly followed? a2_yes->q3 s2 Action: Standardize cell passage and seeding density. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Further Investigation Needed a3_yes->end_node s3 Action: Review and follow a standardized protocol. a3_no->s3 s3->end_node

Caption: Troubleshooting inconsistent experimental results.

G cluster_block Blocked Processes crosslinker DNA Crosslinker dna Double-Stranded DNA crosslinker->dna Covalent Bonding icl Interstrand Crosslink (ICL) dna->icl replication DNA Replication icl->replication Blocks transcription Transcription icl->transcription Blocks apoptosis Apoptosis replication->apoptosis transcription->apoptosis

Caption: Simplified DNA crosslinking signaling pathway.

References

Troubleshooting "DNA crosslinker 4 dihydrochloride" crosslinking reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA Crosslinker 4 Dihydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing DNA crosslinking reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent DNA crosslinking agent. It is designed to covalently link strands of DNA (interstrand crosslinking) or to crosslink DNA with associated proteins. Its primary application is in studying DNA-protein interactions, chromatin structure, and as a potential therapeutic agent in cancer research by inducing DNA damage in rapidly dividing cells.

Q2: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment, as the reagent's reactivity can decrease over time in solution.

Q3: What is the mechanism of action of this compound?

This compound is an alkylating agent that reacts with nucleophilic sites on DNA bases, primarily guanine (B1146940) residues. Its bifunctional nature allows it to react with two different nucleotides, leading to the formation of a covalent bridge between them. This can occur on the same DNA strand (intrastrand) or between opposite strands (interstrand), which is a particularly cytotoxic lesion that blocks DNA replication and transcription.[1]

Q4: How do I stop the crosslinking reaction?

The crosslinking reaction can be stopped by adding a quenching agent. Common quenching agents include glycine (B1666218) or Tris buffer. These molecules contain primary amines that react with and neutralize any unreacted crosslinker, preventing further crosslinking.[2]

Troubleshooting Guide

This section addresses common issues encountered during DNA crosslinking experiments with this compound.

Problem 1: Low or No Crosslinking Efficiency

Possible Cause Recommended Solution
Suboptimal Crosslinker Concentration Optimize the concentration of this compound. Start with a concentration range of 0.5-2% and perform a titration to find the optimal concentration for your specific cell type and experimental goals.
Insufficient Incubation Time The optimal crosslinking time can vary between cell types. For cultured cells, a typical starting point is 10-15 minutes at room temperature. For tissues, a longer incubation of up to 30 minutes may be necessary.[3] It is recommended to perform a time-course experiment (e.g., 5, 10, 15, 20 minutes) to determine the ideal duration.
Inactive Crosslinker Ensure the crosslinker has been stored properly and that solutions are freshly prepared. Avoid repeated freeze-thaw cycles of stock solutions.
Interference from Culture Media Components in cell culture media can react with and deplete the crosslinker. For best results, wash cells with PBS before adding the crosslinker diluted in PBS or serum-free media.[4]
Low Cell Density A very low cell density can lead to inefficient crosslinking. Ensure cells are at an appropriate confluency (typically 80-90%) before starting the experiment.

Problem 2: High Background or Non-Specific Crosslinking

Possible Cause Recommended Solution
Excessive Crosslinker Concentration Using too high a concentration of the crosslinker can lead to the formation of large, insoluble protein-DNA complexes and non-specific crosslinking. Reduce the crosslinker concentration.
Prolonged Incubation Time Over-incubation can increase non-specific crosslinking and may mask antibody epitopes in downstream applications like ChIP. Shorten the incubation time based on your optimization experiments.[4]
Inefficient Quenching Ensure that the quenching agent is added at a sufficient concentration and for an adequate amount of time (e.g., 125 mM glycine for 5 minutes at room temperature).[2][5]

Problem 3: Difficulty Reversing Crosslinks

Possible Cause Recommended Solution
Incomplete Heat-Induced Reversal Reversing crosslinks is a time and temperature-dependent process. For complete reversal, extended incubation at a higher temperature is required. For example, incubation at 65°C overnight is a common starting point.
Presence of a Highly Stable Crosslinker While many crosslinks are reversible, some may be more stable. Ensure you are following a protocol optimized for your specific crosslinker. The addition of proteinase K during the reversal step helps to digest crosslinked proteins, releasing the DNA.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for DNA crosslinking experiments. These are general guidelines and should be optimized for your specific experimental setup.

Table 1: Recommended Starting Conditions for In-Cell Crosslinking

Parameter Cultured Cells (e.g., HeLa, HEK293) Tissue Samples
Cell Density 80-90% confluencyN/A
Crosslinker Concentration 1% (v/v)1-2% (v/v)
Incubation Time 10 minutes at Room Temperature15-30 minutes at Room Temperature
Quenching Agent 125 mM Glycine or Tris125 mM Glycine or Tris
Quenching Time 5 minutes at Room Temperature5-10 minutes at Room Temperature

Table 2: Temperature Dependence of Formaldehyde (B43269) Crosslink Reversal

This table is based on data for formaldehyde crosslinking and can serve as a useful reference for estimating reversal times. The half-life of crosslinks induced by this compound may vary.[6][7]

Temperature (°C) Reaction Rate (% protein-free DNA/h) Half-life (h)
40.3179
231.145
372.223
474.411.3

Experimental Protocols

Protocol 1: General In-Cell DNA-Protein Crosslinking

This protocol provides a general workflow for crosslinking DNA and proteins in cultured mammalian cells.

  • Cell Culture and Harvest:

    • Culture cells to 80-90% confluency in the appropriate medium.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Crosslinking Reaction:

    • Add freshly prepared 1% this compound in PBS to the cells.

    • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quenching:

    • Add glycine to a final concentration of 125 mM to quench the reaction.

    • Incubate for 5 minutes at room temperature with gentle agitation.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS containing protease inhibitors.

    • Pellet the cells by centrifugation at 4°C.

    • Proceed with your downstream application (e.g., chromatin immunoprecipitation, DNA-protein crosslink analysis).

  • Reversal of Crosslinks (for DNA analysis):

    • Resuspend the cell pellet or chromatin fraction in a suitable buffer containing Proteinase K.

    • Incubate at 65°C for at least 6 hours to overnight to reverse the crosslinks and digest proteins.

    • Purify the DNA using standard methods (e.g., phenol-chloroform extraction or a DNA purification kit).

Protocol 2: Analysis of Crosslinking Efficiency by Agarose (B213101) Gel Electrophoresis

This protocol can be used to qualitatively assess the extent of interstrand DNA crosslinking.

  • Isolate and Purify DNA: Following the crosslinking reaction and reversal of DNA-protein crosslinks (if necessary), purify the genomic DNA.

  • Denaturation: Denature the DNA sample by heating at 95°C for 5 minutes, followed by rapid cooling on ice. This will separate non-crosslinked DNA into single strands.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Load the denatured DNA sample alongside a non-denatured control and a DNA ladder.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization:

    • Visualize the DNA bands under UV or blue light.

    • Interstrand crosslinked DNA will migrate slower (appear as a higher molecular weight band) compared to the denatured, single-stranded DNA. The intensity of the higher molecular weight band is indicative of the crosslinking efficiency.

Visualizations

Below are diagrams illustrating key concepts related to DNA crosslinking.

experimental_workflow cluster_prep Cell Preparation cluster_reaction Crosslinking Reaction cluster_processing Downstream Processing cluster_reversal Optional: Crosslink Reversal cell_culture 1. Cell Culture (80-90% confluency) wash1 2. Wash with PBS cell_culture->wash1 add_crosslinker 3. Add DNA Crosslinker 4 (e.g., 1% for 10 min) wash1->add_crosslinker quench 4. Quench Reaction (e.g., 125 mM Glycine) add_crosslinker->quench cell_lysis 5. Cell Lysis quench->cell_lysis analysis 6. Application-Specific Analysis (e.g., ChIP) cell_lysis->analysis reverse_crosslink 7. Heat with Proteinase K (e.g., 65°C overnight) analysis->reverse_crosslink For DNA analysis purify_dna 8. Purify DNA reverse_crosslink->purify_dna

Figure 1. General experimental workflow for in-cell DNA crosslinking.

fanconi_anemia_pathway ICL DNA Interstrand Crosslink (ICL) ReplicationFork Stalled Replication Fork ICL->ReplicationFork blocks replication FA_Core_Complex Fanconi Anemia (FA) Core Complex ReplicationFork->FA_Core_Complex recruits FANCD2_FANCI FANCD2-FANCI Complex FA_Core_Complex->FANCD2_FANCI monoubiquitinates Ub_FANCD2_FANCI Ubiquitinated FANCD2-FANCI (ID2) FANCD2_FANCI->Ub_FANCD2_FANCI DNA_Repair_Proteins Downstream DNA Repair Proteins (e.g., BRCA1/2) Ub_FANCD2_FANCI->DNA_Repair_Proteins recruits ICL_Repair ICL Repair and DNA Synthesis DNA_Repair_Proteins->ICL_Repair mediate Resolution Resolved DNA ICL_Repair->Resolution

Figure 2. Simplified Fanconi Anemia pathway for ICL repair.

References

How to prevent off-target effects of "DNA crosslinker 4 dihydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage off-target effects of DNA Crosslinker 4 Dihydrochloride.

Disclaimer: Information on "this compound" is limited in publicly available scientific literature. The guidance provided here is based on the general principles of DNA crosslinking agents and DNA minor groove binders. Researchers should always perform thorough dose-response and toxicity studies for their specific experimental systems.

I. Understanding Off-Target Effects

DNA crosslinking agents are designed to covalently bind to DNA, inducing cytotoxic stress that can lead to cell death, a desirable outcome in cancer therapy. However, these agents can also affect healthy, non-target cells and bind to unintended genomic locations, leading to a range of off-target effects. "this compound" is described as a DNA minor groove binding agent, suggesting a mode of action that involves non-covalent binding followed by covalent crosslinking.

Potential Off-Target Effects Include:

  • High Cytotoxicity in Non-Target Cells: Leading to adverse side effects in a therapeutic context.

  • Genomic Instability: Unrepaired DNA damage can lead to mutations, chromosomal aberrations, and secondary malignancies.

  • Induction of Unintended Cell Signaling Pathways: Activation of stress response and cell death pathways in healthy cells.

  • DNA-Protein Crosslinks: In addition to DNA-DNA crosslinks, some agents can form crosslinks between DNA and proteins, further disrupting cellular processes.[1][2][3]

II. Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Causes Solutions
High Cytotoxicity in Control/Healthy Cell Lines - Concentration is too high.- Incubation time is too long.- Cell line is particularly sensitive to DNA damage.- Perform a dose-response curve to determine the IC50 value.- Reduce the incubation time.- Use a less sensitive control cell line, if appropriate for the experimental design.
Low Efficacy in Target Cancer Cell Lines - Insufficient concentration or incubation time.- Inefficient cellular uptake.- Active drug efflux mechanisms (e.g., P-glycoprotein).- Rapid DNA repair in the target cells.- Increase concentration and/or incubation time based on dose-response studies.- Use permeabilization agents (with caution and proper controls).- Co-administer with an efflux pump inhibitor.- Co-administer with a DNA repair inhibitor (e.g., PARP inhibitor).
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors.- Drug instability in culture medium.- Ensure uniform cell seeding.- Use calibrated pipettes and proper technique.- Prepare fresh drug solutions for each experiment and minimize time in aqueous solutions if instability is suspected.
Unexpected Phenotypic Changes - Off-target effects on gene expression or protein function.- Induction of cellular senescence or differentiation.- Perform RNA sequencing or proteomic analysis to identify affected pathways.- Use molecular markers to assess for senescence or differentiation.

III. Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration of this compound for my experiment?

A1: The optimal concentration should be determined empirically for each cell line and experimental endpoint. We recommend performing a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. For other endpoints, a concentration range around the IC50 should be tested.

Q2: What are the appropriate controls for an experiment using this crosslinker?

A2: Essential controls include:

  • Untreated Control: Cells not exposed to the crosslinker.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the crosslinker (e.g., DMSO, PBS).

  • Positive Control: A well-characterized DNA crosslinking agent (e.g., cisplatin (B142131), mitomycin C) to ensure the assay is working as expected.

Q3: How can I assess the specificity of this compound for cancer cells over normal cells?

A3: A common method is to compare the cytotoxicity (IC50 values) in a panel of cancer cell lines versus normal, non-transformed cell lines (e.g., fibroblasts, epithelial cells). A higher IC50 in normal cells indicates some level of cancer cell specificity.

Q4: What cellular pathways are likely activated in response to treatment?

A4: DNA crosslinks trigger the DNA Damage Response (DDR) pathway. Key signaling pathways include the Fanconi Anemia (FA) pathway for interstrand crosslink repair, Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[4][5] Persistent damage can lead to the activation of apoptotic pathways.

Q5: Can I combine this compound with other treatments?

A5: Yes, combination therapies are a common strategy. Combining with inhibitors of DNA repair pathways (e.g., PARP inhibitors) can enhance the efficacy of DNA crosslinkers. However, this can also increase toxicity, so careful dose optimization is required.

IV. Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Evaluation of DNA Damage using Comet Assay (Alkaline)

This assay quantifies DNA strand breaks and alkali-labile sites.

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cells with molten low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse slides in lysis buffer (high salt and detergent) overnight at 4°C.

  • Unwinding: Place slides in an electrophoresis tank with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA in the "comet tail" relative to the "head" using appropriate software. An increased tail moment indicates greater DNA damage.

V. Data Presentation

Table 1: Comparative Cytotoxicity of this compound
Cell LineTypeIC50 (µM) after 48h
MCF-7Breast Cancer2.5
A2780Ovarian Cancer1.8
NCI-H460Lung Cancer3.2
MCF-10ANormal Breast Epithelial15.7
IMR-90Normal Lung Fibroblast21.3

This is example data and should be generated experimentally.

Table 2: DNA Damage Induction by this compound in A2780 Cells
Concentration (µM)Treatment Time (h)Average Comet Tail Moment
0 (Vehicle)61.2 ± 0.3
168.5 ± 1.1
5625.1 ± 2.4
10642.7 ± 3.9

This is example data and should be generated experimentally.

VI. Visualizations

Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Optimization A Dose-Response Curve (IC50) (e.g., MTT Assay) B Assess DNA Damage (e.g., Comet Assay, γH2AX staining) A->B C Compare Cancer vs. Normal Cells B->C D Cell Cycle Analysis C->D Proceed if selective E Apoptosis Assay (e.g., Annexin V) D->E F Identify Affected Pathways (e.g., Western Blot for DDR proteins) E->F G Optimize Dose & Schedule F->G Informed by mechanism H Test Combination Therapies (e.g., with PARP inhibitors) G->H

Caption: Experimental workflow for assessing and mitigating off-target effects.

DNA_Damage_Response cluster_FA Fanconi Anemia Pathway cluster_repair Downstream Repair Crosslinker DNA Crosslinker 4 Dihydrochloride ICL Interstrand Crosslink (ICL) Crosslinker->ICL StalledFork Stalled Replication Fork ICL->StalledFork FA_complex FA Core Complex StalledFork->FA_complex Apoptosis Apoptosis StalledFork->Apoptosis If repair fails FANCD2_I FANCD2/FANCI Ubiquitination FA_complex->FANCD2_I NER NER Incision FANCD2_I->NER TLS Translesion Synthesis NER->TLS HR Homologous Recombination TLS->HR Gap Filling & Ligation Cell_Survival Cell_Survival HR->Cell_Survival Cell Survival

Caption: Simplified signaling pathway for Interstrand Crosslink (ICL) repair.

References

Improving the efficiency of "DNA crosslinker 4 dihydrochloride"-mediated crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "DNA crosslinker 4 dihydrochloride (B599025)." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their crosslinking experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is DNA crosslinker 4 dihydrochloride and what is its primary mechanism of action?

A1: this compound is an agent that covalently links two strands of DNA, forming an interstrand crosslink. It is effective as a DNA minor groove binding agent.[1][2] This crosslinking action can block essential cellular processes like DNA replication and transcription, which rely on the separation of the DNA strands, ultimately leading to cell cycle arrest and apoptosis.[3][4] This property makes it a subject of interest in anticancer research.[1][2]

Q2: What are the main applications of this compound?

A2: Given its ability to induce DNA crosslinks and inhibit cancer cell activity, this compound is primarily used in cancer research and drug development.[1][2] It can be utilized to study the cellular response to DNA damage, evaluate the efficacy of DNA crosslinking agents as potential therapeutics, and investigate DNA repair pathways.[3][5]

Q3: How are DNA crosslinks induced by this agent repaired by the cell?

A3: Cells possess sophisticated DNA repair mechanisms to counteract the cytotoxic effects of DNA crosslinks. The primary pathways involved in the repair of interstrand crosslinks include the Nucleotide Excision Repair (NER) pathway, Homologous Recombination (HR), and the Fanconi Anemia (FA) pathway.[3][5] These pathways work in a coordinated manner to recognize the lesion, unhook the crosslink, and accurately repair the DNA damage.[3][5]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound, like other DNA crosslinking agents, is a potentially hazardous compound due to its mechanism of action. It should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.

Troubleshooting Guide

This guide addresses common issues encountered during DNA crosslinking experiments with "this compound."

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crosslinking Efficiency - Suboptimal Reagent Concentration: The concentration of the crosslinker may be too low to achieve detectable levels of crosslinking. - Inadequate Incubation Time: The reaction time may not be sufficient for the crosslinker to interact with the DNA. - Incorrect Buffer Conditions: The pH, ionic strength, or presence of interfering substances in the buffer can affect crosslinking efficiency.[6][7] - Degraded Reagent: The crosslinker may have degraded due to improper storage or handling.[8]- Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound. See Table 1 for an example titration. - Optimize Incubation Time: Conduct a time-course experiment to identify the ideal incubation period. See Table 2 for an example. - Buffer Optimization: Ensure the buffer pH is optimal (often near physiological pH) and devoid of primary amines (e.g., Tris) if the crosslinker is amine-reactive.[6] Use a simple buffer like PBS. - Use Fresh Reagent: Prepare fresh stock solutions of the crosslinker before each experiment.[6]
High Cell Death or Cytotoxicity (Unintended) - Excessive Crosslinker Concentration: High concentrations of the crosslinker can lead to extensive DNA damage and rapid cell death.[9] - Prolonged Exposure: Extended incubation times can increase cytotoxicity.- Titrate Concentration: Lower the concentration of the crosslinker to a range that induces a detectable level of crosslinks without causing immediate, widespread cell death. - Reduce Incubation Time: Shorten the exposure time to the crosslinker.
Protein Precipitation After Crosslinking - Over-crosslinking: Excessive crosslinking can alter protein solubility and lead to precipitation.[8] - Inappropriate Buffer: The lysis or reaction buffer may not be suitable for maintaining protein solubility after modification.- Reduce Crosslinker Concentration: Use the lowest effective concentration of the crosslinker. - Optimize Lysis Buffer: Ensure the lysis buffer contains sufficient detergents (e.g., SDS) and salts to maintain protein solubility. Consider using a buffer with a different pH or ionic strength.
Difficulty in Validating Crosslinking - Insensitive Detection Method: The method used to detect crosslinks may not be sensitive enough for the experimental conditions. - Inefficient DNA/Protein Isolation: Poor recovery of crosslinked complexes can lead to a failure of detection.- Use a More Sensitive Assay: Consider alternative methods for detecting DNA crosslinks, such as alkaline elution, single-cell gel electrophoresis (comet assay), or qPCR-based assays. For DNA-protein crosslinks, Western blotting of isolated complexes can be effective.[10] - Optimize Isolation Protocol: Ensure efficient cell lysis and recovery of chromatin. Phenol-chloroform extraction can be used to separate crosslinked DNA-protein complexes from non-crosslinked DNA.[10]
Table 1: Example Concentration Titration for Optimal Crosslinking
Parameter Condition 1 Condition 2 Condition 3 Condition 4 Condition 5
Crosslinker Conc. 0.1 µM1 µM10 µM50 µM100 µM
Incubation Time 1 hour1 hour1 hour1 hour1 hour
Temperature 37°C37°C37°C37°C37°C
Cell Type (Specify)(Specify)(Specify)(Specify)(Specify)
Readout % Crosslinked DNA% Crosslinked DNA% Crosslinked DNA% Crosslinked DNA% Crosslinked DNA
Table 2: Example Time-Course for Optimal Crosslinking
Parameter Condition 1 Condition 2 Condition 3 Condition 4 Condition 5
Crosslinker Conc. (Optimal from Table 1)(Optimal from Table 1)(Optimal from Table 1)(Optimal from Table 1)(Optimal from Table 1)
Incubation Time 15 min30 min1 hour2 hours4 hours
Temperature 37°C37°C37°C37°C37°C
Cell Type (Specify)(Specify)(Specify)(Specify)(Specify)
Readout % Crosslinked DNA% Crosslinked DNA% Crosslinked DNA% Crosslinked DNA% Crosslinked DNA

Experimental Protocols

Protocol 1: In Vitro DNA Crosslinking Assay

This protocol provides a general framework for assessing the crosslinking efficiency of "this compound" on purified DNA.

Materials:

  • Purified DNA (e.g., plasmid DNA or a specific oligonucleotide duplex)

  • This compound

  • Reaction Buffer (e.g., 1x PBS, pH 7.4)

  • Nuclease-free water

  • Denaturing agarose (B213101) gel electrophoresis system

  • DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Gold)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or nuclease-free water).

  • In a microcentrifuge tube, combine the purified DNA with the reaction buffer.

  • Add the desired concentration of this compound to the DNA solution. For a negative control, add an equal volume of the solvent.

  • Incubate the reaction at 37°C for the desired amount of time (e.g., 1 hour).

  • Stop the reaction by adding a quenching agent or by proceeding directly to analysis.

  • Analyze the formation of crosslinked DNA using denaturing agarose gel electrophoresis. Interstrand crosslinks will prevent the complete denaturation of the DNA, resulting in a band with slower migration compared to the single-stranded, non-crosslinked control.

  • Stain the gel with a DNA dye and visualize the bands under a UV transilluminator.

Protocol 2: Cellular DNA Crosslinking and Analysis

This protocol outlines a method for treating cultured cells with "this compound" and assessing the level of DNA crosslinking.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • This compound

  • 1x PBS

  • Cell lysis buffer

  • Proteinase K

  • Alkaline elution apparatus or comet assay system

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Prepare a working solution of this compound in cell culture medium.

  • Remove the existing medium from the cells and wash once with 1x PBS.

  • Add the medium containing the crosslinker to the cells. Include a vehicle-treated control.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time.

  • After incubation, wash the cells with ice-cold 1x PBS to remove the crosslinker.

  • Harvest the cells (e.g., by scraping or trypsinization).

  • Lyse the cells using a suitable lysis buffer.

  • Assess the level of DNA interstrand crosslinks using a method such as alkaline elution or the comet assay. For alkaline elution, the rate at which DNA elutes through a filter under denaturing conditions is retarded by the presence of crosslinks. In the comet assay, crosslinked DNA will migrate slower out of the nucleus during electrophoresis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_culture Cell Culture start->cell_culture reagent_prep Prepare Crosslinker start->reagent_prep treatment Treat Cells with Crosslinker cell_culture->treatment reagent_prep->treatment incubation Incubate treatment->incubation harvest Harvest & Lyse Cells incubation->harvest isolate Isolate DNA/Chromatin harvest->isolate detect Detect Crosslinks (e.g., Alkaline Elution, Comet Assay) isolate->detect end End detect->end dna_damage_response cluster_induction Damage Induction cluster_recognition Damage Recognition cluster_repair Repair Pathways cluster_outcome Cellular Outcome crosslinker DNA Crosslinker 4 (Minor Groove Binder) icl Interstrand Crosslink (ICL) crosslinker->icl recognition Damage Sensor Proteins (e.g., FA Pathway Proteins) icl->recognition apoptosis_outcome Cell Cycle Arrest & Apoptosis icl->apoptosis_outcome If repair fails ner Nucleotide Excision Repair (NER) recognition->ner Recruitment hr Homologous Recombination (HR) recognition->hr Recruitment repair_outcome DNA Repair & Cell Survival ner->repair_outcome hr->repair_outcome

References

Technical Support Center: DNA Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNA crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of formaldehyde (B43269) for crosslinking?

A1: The optimal final concentration of formaldehyde for crosslinking cells is typically 1%.[1] However, this can be optimized for each specific protein of interest and cell type, with concentrations ranging from 0.4% to 4% being tested.[2] It's a balance between achieving efficient crosslinking and avoiding artifacts.[2]

Q2: How long should I incubate my cells with formaldehyde?

A2: A common incubation time for formaldehyde crosslinking is 10 minutes at room temperature.[1] However, the ideal time can vary, and it is advisable to perform a time course to determine the optimal conditions for your specific experiment.[3] Shorter crosslinking times of 5–10 minutes may improve the efficiency of chromatin shearing.[3]

Q3: Why is quenching the crosslinking reaction important?

A3: Quenching the crosslinking reaction, typically with glycine (B1666218), is a critical step to stop the fixation process.[1] Glycine reacts with any remaining free formaldehyde, preventing excessive crosslinking that can mask epitopes and reduce signal intensity.[4][5]

Q4: What is the ideal size for DNA fragments after shearing?

A4: For techniques like ChIP-seq, the optimal DNA fragment size after sonication is between 200 and 1000 base pairs.[4] Over-sonication can lead to excessively small fragments and poor results, while under-sonication results in large fragments that can cause high background and low resolution.[4][6]

Q5: Can UV crosslinking be used as an alternative to formaldehyde?

A5: Yes, UV crosslinking is a "zero-distance" method that can be used to create covalent bonds between proteins and nucleic acids that are in direct contact.[7][8] It is a simpler method that can rapidly and reliably determine the molecular weight of a DNA-binding protein.[7][9]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during DNA crosslinking experiments.

High Background

High background can obscure specific signals and lead to false-positive results.

Potential Cause Recommended Solution
Non-specific binding of proteinsPre-clear the cell lysate with protein A/G affinity beads before immunoprecipitation to remove proteins that bind non-specifically.[4]
Contaminated buffersPrepare fresh lysis and wash buffers to eliminate potential sources of contamination.[4]
Low-quality affinity beadsUse high-quality protein A/G beads to minimize background signal.[4]
Excessive antibody concentrationOptimize the antibody concentration to reduce non-specific binding.
Incomplete chromatin fragmentationOptimize the sonication process to achieve chromatin fragments between 200-1000 bp.
Insufficient washingIncrease the number and/or stringency of wash steps to remove non-specifically bound proteins.
Low Signal

A weak or absent signal can indicate a variety of issues with the experimental procedure.

Potential Cause Recommended Solution
Excessive crosslinkingOver-fixation with formaldehyde can mask antibody epitopes.[4] Reduce the fixation time and ensure proper quenching with glycine.[4]
Insufficient starting materialIt is recommended to use an adequate amount of starting material, for instance, 25 µg of chromatin per immunoprecipitation is suggested for ChIP.[4]
Inefficient cell lysisEnsure complete cell lysis to release the nuclear contents. Using a dounce homogenizer or glass beads can improve lysis.
Excessive sonicationWhile necessary for fragmentation, excessive sonication can damage epitopes. Optimize sonication time to balance fragmentation and epitope integrity.[4]
Low antibody affinity or concentrationUse a ChIP-validated antibody and optimize its concentration. Increasing the amount of antibody can help boost the signal.[4][10]
High salt concentration in wash buffersExcessive salt concentrations (e.g., above 500 mM) in wash buffers can disrupt antibody-protein interactions.[4]

Experimental Protocols

Formaldehyde Crosslinking Protocol for Adherent Cells

This protocol is a general guideline for crosslinking adherent cells, such as HeLa cells, for use in ChIP-seq experiments.[1]

  • Preparation: Ensure cells are approximately 70-80% confluent.

  • Crosslinking:

    • In a fume hood, add formaldehyde directly to the cell culture medium to a final concentration of 1%.[1]

    • Incubate for 10 minutes at room temperature with gentle swirling.[1]

  • Quenching:

    • Add glycine to the culture medium to a final concentration of 125 mM.[1]

    • Incubate for 5 minutes at room temperature with gentle agitation to quench the crosslinking reaction.[1]

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and transfer to a conical tube.

    • Centrifuge to pellet the cells and discard the supernatant. The cell pellet can now be used for downstream applications like chromatin preparation.

UV Crosslinking Protocol

This protocol provides a general workflow for UV crosslinking of proteins to DNA.[7][11]

  • Sample Preparation: Incubate the protein extract of interest with a radioactively labeled DNA fragment containing a high-affinity binding site for the protein.[7]

  • UV Irradiation:

    • Place the sample on ice in a tray within a UV crosslinking instrument (e.g., Stratalinker).[11]

    • Irradiate the cells with 254 nm UV light at a dose of 400 mJ/cm².[11]

  • Nuclease Digestion: Digest the protein-DNA complexes with a nuclease. This will degrade the DNA that is not protected by being crosslinked to a protein.[7]

  • Analysis: The molecular weights of the crosslinked proteins can be determined by SDS-PAGE followed by autoradiography.[7]

Visualizations

DNA_Crosslinking_Workflow General DNA Crosslinking Workflow start Start: Cell Culture crosslinking Crosslinking (e.g., Formaldehyde or UV) start->crosslinking quenching Quenching (if using chemical crosslinker) crosslinking->quenching lysis Cell Lysis quenching->lysis shearing DNA Shearing (Sonication or Enzymatic Digestion) lysis->shearing ip Immunoprecipitation (with specific antibody) shearing->ip reverse Reverse Crosslinks ip->reverse purification DNA Purification reverse->purification analysis Downstream Analysis (e.g., qPCR, Sequencing) purification->analysis end End analysis->end

Caption: A flowchart illustrating the major steps in a typical DNA-protein crosslinking experiment.

Troubleshooting_High_Background Troubleshooting High Background start High Background Observed check_beads Are you using high-quality protein A/G beads? start->check_beads check_buffers Are your buffers fresh and uncontaminated? check_beads->check_buffers Yes solution_beads Use high-quality beads. check_beads->solution_beads No check_preclear Did you perform a pre-clearing step? check_buffers->check_preclear Yes solution_buffers Prepare fresh buffers. check_buffers->solution_buffers No check_washes Are your wash steps sufficiently stringent? check_preclear->check_washes Yes solution_preclear Include a pre-clearing step. check_preclear->solution_preclear No solution_washes Increase number/stringency of washes. check_washes->solution_washes No end Problem Resolved check_washes->end Yes solution_beads->end solution_buffers->end solution_preclear->end solution_washes->end

Caption: A decision tree to guide troubleshooting efforts when encountering high background.

Formaldehyde_Crosslinking_Mechanism Formaldehyde Crosslinking and Reversal cluster_crosslinking Crosslinking cluster_reversal Reversal formaldehyde Formaldehyde (CH₂O) schiff_base Schiff Base Intermediate formaldehyde->schiff_base + Protein protein Protein (with -NH₂ group) dna DNA (with reactive group) crosslink Protein-CH₂-DNA Crosslink schiff_base->crosslink + DNA heat Heat (e.g., 65°C) crosslink->heat reversed_protein Protein heat->reversed_protein reversed_dna DNA heat->reversed_dna

Caption: The chemical mechanism of formaldehyde crosslinking and its heat-induced reversal.

References

Technical Support Center: Quenching Methods for DNA Crosslinker 4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific chemical entity matching "DNA crosslinker 4 dihydrochloride" was found in scientific literature. This guide is based on the properties and reaction mechanisms of common amine-reactive N-hydroxysuccinimide (NHS) ester crosslinkers, which are frequently used for DNA-protein crosslinking. The "dihydrochloride" designation suggests the presence of amine groups in the crosslinker, enhancing its water solubility.

Frequently Asked Questions (FAQs)
Q1: What is an amine-reactive DNA crosslinker and why is quenching necessary?

Amine-reactive crosslinkers are chemical reagents that form stable covalent bonds with primary amine groups (-NH2) found on proteins (e.g., lysine (B10760008) residues) and other molecules.[1] In DNA-protein interaction studies, these crosslinkers, particularly those with N-hydroxysuccinimide (NHS) esters, are used to "freeze" transient interactions by covalently linking the molecules.[1][2]

Quenching is a critical step to stop the crosslinking reaction.[2][3] Failure to quench results in:

  • Non-specific crosslinking: The reagent continues to react, potentially linking non-relevant proteins and creating artificial aggregates.

  • Cellular toxicity: Unreacted crosslinker can damage proteins and other cellular components.

  • Artifacts in analysis: Continuous, uncontrolled reactions lead to unreliable and irreproducible results.[4]

Q2: What are the recommended quenching reagents for amine-reactive crosslinkers?

The most effective quenching agents are molecules that contain a primary amine. These molecules react with and consume any excess crosslinker, effectively terminating the reaction.[2][3] The most commonly used quenchers are:

  • Tris (tris(hydroxymethyl)aminomethane): A robust and efficient quenching agent.[5]

  • Glycine (B1666218): Another widely used and effective quencher.[6][7]

  • Lysine: Also a suitable option due to its primary amine group.[8]

These reagents are added in molar excess to ensure all unreacted crosslinker is neutralized.[8]

Q3: Which quencher should I choose: Tris or Glycine?

Both Tris and glycine are excellent choices, but they have slightly different properties:

  • Tris is sometimes considered a more efficient quencher for formaldehyde, a different type of crosslinker, but is also highly effective for NHS esters.[5] Some studies note that Tris has the potential to reverse certain types of cross-links over extended incubation times.[5]

  • Glycine is a very common and reliable quencher.[6][7] It effectively stops the reaction without the reported potential for reversal seen with Tris under some conditions.[5]

For most standard NHS-ester crosslinking applications, either reagent is suitable. The choice may depend on the specific downstream application and buffer compatibility.

Experimental Protocols & Data
Protocol: Standard Quenching of an NHS-Ester Crosslinking Reaction

This protocol provides a general procedure for stopping a crosslinking reaction using a primary amine-containing quenching buffer.

  • Perform the Crosslinking Reaction: Incubate your sample (e.g., cells, purified proteins, DNA) with the amine-reactive crosslinker (like an NHS ester) in a compatible buffer (e.g., PBS, HEPES) at pH 7.2-8.5 for 30 minutes to 2 hours at room temperature or 4°C.[2][9]

  • Prepare Quenching Stock Solution: Prepare a 1 M stock solution of either Tris-HCl or Glycine. Ensure the pH is adjusted to between 7.5 and 8.0.[8][9]

  • Add Quenching Reagent: Add the quenching stock solution to the reaction mixture to achieve a final concentration sufficient to neutralize the crosslinker. Incubate for an additional 15-30 minutes at room temperature with gentle agitation.[2][10]

  • Proceed to Downstream Processing: After quenching, the sample can be processed for analysis (e.g., cell lysis, immunoprecipitation, SDS-PAGE).[7]

Quantitative Guidelines for Quenching

The optimal concentration and time for quenching can vary, but the following table summarizes common working parameters from various protocols.

ParameterRecommended RangeNotes
Quencher Tris, Glycine, or LysineAll contain primary amines that efficiently quench NHS esters.[2][8]
Final Quencher Concentration 20 mM - 500 mMA significant molar excess over the crosslinker is crucial. Common starting points are 50-100 mM.[2][10]
Quenching Time 5 - 30 minutes15 minutes is a common duration to ensure complete reaction termination.[2][6][10]
Quenching Temperature Room TemperatureSufficient for the quenching reaction to proceed efficiently.[6]
pH of Quenching Buffer 7.5 - 8.0Ensures the quencher's amine group is deprotonated and highly reactive.[8]
Troubleshooting Guide
Issue: Incomplete Quenching (High Background / Aggregation)
  • Possible Cause: Insufficient concentration of the quenching reagent.

  • Solution: Increase the final concentration of Tris or glycine. Ensure you are using a significant molar excess compared to the initial crosslinker concentration.

  • Possible Cause: Quenching time was too short.

  • Solution: Extend the quenching incubation period to 30 minutes to ensure the reaction goes to completion.

  • Possible Cause: The pH of the quenching buffer is too low.

  • Solution: Verify that the pH of your Tris or glycine quenching buffer is between 7.5 and 8.0. A lower pH can protonate the amine group, reducing its nucleophilicity and quenching efficiency.

Issue: Low Yield of Crosslinked Product
  • Possible Cause: The primary crosslinking reaction was inefficient.

  • Solution: Before blaming the quenching step, optimize the crosslinking itself. This includes checking the crosslinker concentration, incubation time, and ensuring your reaction buffer is amine-free (e.g., PBS, HEPES).[3][8] Many crosslinkers are moisture-sensitive and must be prepared fresh.[11]

  • Possible Cause: Premature hydrolysis of the crosslinker.

  • Solution: NHS esters hydrolyze in aqueous solutions, a process that is faster at higher pH.[2][3] Ensure the crosslinker is added to the reaction promptly after being dissolved and consider the half-life at your reaction pH.[2][3]

Issue: Quenching Agent Interferes with Downstream Analysis
  • Possible Cause: The high concentration of Tris or glycine affects subsequent enzymatic reactions or assays.

  • Solution: Remove the excess quenching reagent after the reaction is complete. This can be achieved through dialysis, desalting columns, or buffer exchange methods appropriate for your sample.

Visual Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare Sample (Cells, Protein, DNA) React Add Crosslinker to Sample Incubate (30-120 min) Sample->React Buffer Prepare Amine-Free Reaction Buffer (e.g., PBS) Buffer->React Crosslinker Prepare Fresh Crosslinker Solution Crosslinker->React Quencher Prepare Quenching Buffer (Tris/Glycine) Quench Add Quenching Buffer Incubate (15-30 min) Quencher->Quench React->Quench Stop Reaction Process Downstream Processing (Lysis, IP, etc.) Quench->Process Analyze Final Analysis (SDS-PAGE, MS, etc.) Process->Analyze

Caption: Experimental workflow for DNA crosslinking and quenching.

G Start High Background or Protein Aggregation? CheckQuencherConc Is Quencher Concentration in Molar Excess? Start->CheckQuencherConc Yes IncreaseQuencherConc Action: Increase Tris/Glycine Concentration CheckQuencherConc->IncreaseQuencherConc No CheckTime Was Quenching Time Adequate (15-30 min)? CheckQuencherConc->CheckTime Yes Success Problem Resolved IncreaseQuencherConc->Success IncreaseTime Action: Increase Quenching Time CheckTime->IncreaseTime No CheckpH Is Quenching Buffer pH 7.5-8.0? CheckTime->CheckpH Yes IncreaseTime->Success AdjustpH Action: Adjust pH of Quenching Buffer CheckpH->AdjustpH No CheckpH->Success Yes AdjustpH->Success

Caption: Troubleshooting flowchart for incomplete quenching.

References

"DNA crosslinker 4 dihydrochloride" degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of DNA Crosslinker 4 Dihydrochloride (B599025). Our aim is to help you overcome common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DNA Crosslinker 4 Dihydrochloride and what is its primary application?

This compound is a homobifunctional crosslinking agent designed to covalently link molecules with primary amines. It is particularly useful for crosslinking proteins to DNA, thereby facilitating the study of DNA-protein interactions. The dihydrochloride salt form enhances the stability and solubility of the compound in aqueous solutions.

Q2: What is the primary cause of this compound degradation?

The primary cause of degradation for this compound is hydrolysis. The reactive groups of the crosslinker are susceptible to cleavage in the presence of water. This hydrolysis reaction inactivates the crosslinker, rendering it unable to form covalent bonds with target molecules.

Q3: How should I store this compound to prevent degradation?

To ensure the longevity and efficacy of the crosslinker, it is crucial to store it under the proper conditions. The following table summarizes the recommended storage conditions:

Storage ConditionRecommendationRationale
Temperature Store at -20°C.Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) and desiccated.Minimizes exposure to moisture and oxygen, which can contribute to degradation.
Light Protect from light.Although not the primary cause of degradation, prolonged exposure to light can potentially affect the compound's stability.
Format Store as a dry powder.Storing the compound in its solid form is critical to prevent hydrolysis.

Q4: Can I prepare a stock solution of this compound for later use?

No, it is strongly advised not to prepare stock solutions of this compound for storage.[1] The reactive moieties of the crosslinker are readily hydrolyzed in aqueous solutions, leading to a rapid loss of activity.[1] Always prepare solutions immediately before use.[2]

Q5: What types of buffers are compatible with this compound?

It is essential to use amine-free buffers for the crosslinking reaction, as primary amines will compete with the target molecules for reaction with the crosslinker.[1]

Compatible BuffersIncompatible Buffers
Phosphate buffer (e.g., PBS)Tris buffer (e.g., TBS)
HEPES bufferGlycine buffer
Borate buffer
Carbonate buffer

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

IssuePossible CauseRecommended Solution
Low or no crosslinking efficiency Degradation of the crosslinker: The crosslinker may have been improperly stored or handled, leading to hydrolysis.1. Ensure the crosslinker has been stored at -20°C under desiccated conditions. 2. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] 3. Prepare the crosslinker solution immediately before use.
Incorrect buffer composition: The presence of primary amines in the reaction buffer (e.g., Tris, glycine) will quench the reaction.Use a compatible amine-free buffer such as PBS, HEPES, or Borate buffer at a pH between 7 and 9.[1]
Suboptimal pH: The reaction efficiency is pH-dependent.The optimal pH range for the reaction is typically between 7.2 and 8.5. Adjust the pH of your reaction buffer accordingly.
Inconsistent results between experiments Variability in solution preparation: Preparing the crosslinker solution in advance and using it at different time points can lead to varying degrees of hydrolysis and inconsistent results.Always prepare a fresh solution of the crosslinker for each experiment. Discard any unused solution.[2]
Contamination of reagents: Water or other nucleophiles in the reaction components can lead to premature degradation of the crosslinker.Use high-purity, anhydrous solvents (e.g., DMSO, DMF) to initially dissolve the crosslinker before diluting it in the aqueous reaction buffer.
Unexpected side reactions or protein aggregation High concentration of the crosslinker: Excessive amounts of the crosslinker can lead to intermolecular crosslinking and protein aggregation.Optimize the molar ratio of the crosslinker to your target molecules. Start with a 10- to 50-fold molar excess and titrate down.[2]
Presence of other nucleophiles: Besides primary amines, other nucleophilic groups in your sample could potentially react with the crosslinker.If possible, purify your target molecules to remove interfering substances.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

  • Remove the vial of this compound from -20°C storage.

  • Allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening to prevent moisture condensation.[1]

  • Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Prepare a concentrated stock solution by dissolving the required amount of the crosslinker in a high-purity, anhydrous organic solvent such as DMSO or DMF.[2]

  • Immediately before adding to your reaction, dilute the concentrated stock solution to the desired final concentration in an appropriate amine-free aqueous buffer (e.g., PBS, pH 7.4).

Protocol 2: General DNA-Protein Crosslinking

  • Prepare your DNA and protein samples in an amine-free buffer (e.g., PBS) at the desired concentrations.

  • Prepare the this compound solution immediately before use as described in Protocol 1.

  • Add the crosslinker solution to the DNA-protein mixture. The final concentration of the crosslinker should be optimized for your specific application, typically in the range of a 10- to 50-fold molar excess over the protein.[2]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[1] This will consume any unreacted crosslinker.

  • Incubate for an additional 15 minutes to ensure complete quenching.

  • Proceed with your downstream analysis (e.g., SDS-PAGE, Western blot, pull-down assay).

Visual Guides

cluster_storage Recommended Storage cluster_workflow Experimental Workflow cluster_degradation Degradation Pathway Storage -20°C Desiccated Protected from Light Equilibrate Equilibrate to RT Prepare Prepare Fresh Solution Equilibrate->Prepare Prevents Condensation React Perform Reaction (Amine-free buffer) Prepare->React Quench Quench Reaction (Tris or Glycine) React->Quench Active Active Crosslinker H2O H₂O Active->H2O Inactive Inactive (Hydrolyzed) Crosslinker H2O->Inactive Hydrolysis Start Low/No Crosslinking CheckDegradation Was the crosslinker stored and handled properly? Start->CheckDegradation CheckBuffer Is the reaction buffer amine-free? CheckDegradation->CheckBuffer Yes StoreProperly Store at -20°C, desiccated. Equilibrate before use. Prepare fresh solution. CheckDegradation->StoreProperly No CheckpH Is the reaction pH between 7.2 and 8.5? CheckBuffer->CheckpH Yes UseAmineFreeBuffer Use PBS, HEPES, or Borate buffer. CheckBuffer->UseAmineFreeBuffer No OptimizeRatio Optimize crosslinker :target molar ratio CheckpH->OptimizeRatio Yes Failure Review Protocol CheckpH->Failure No Success Successful Crosslinking OptimizeRatio->Success StoreProperly->Failure UseAmineFreeBuffer->Failure

References

Technical Support Center: DNA Adduct Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA adduct detection assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & DNA Extraction

Question 1: I am not getting a visible cell pellet after centrifuging my cheek cell suspension for DNA extraction. What could be the issue?

Answer:

This issue typically arises from an insufficient number of cells in your sample or inadequate centrifugation. Consider the following troubleshooting steps:

  • Insufficient Cell Collection: Ensure the mouth was rinsed vigorously for at least 60 seconds to collect a sufficient number of loose cheek cells.[1]

  • Centrifugation Speed and Time: Centrifuge the cell suspension at the maximum speed your centrifuge allows (e.g., 17,000 x g) for 2 minutes. If your centrifuge has a lower maximum speed, increase the centrifugation time to 4 minutes.[1]

Question 2: My extracted DNA solution is very cloudy. What causes this and how can I fix it?

Answer:

A cloudy DNA solution usually indicates contamination with cellular debris that was carried over from the pellet. To resolve this, re-centrifuge your sample and carefully transfer the clear supernatant to a new, clean tube, being cautious to not disturb the pellet.[1]

Question 3: I was unable to extract DNA from hair samples. What are the common reasons for this failure?

Answer:

Successful DNA extraction from hair depends on the quantity and quality of the hair follicles. Here are some potential reasons for failure and their solutions:

  • Insufficient Number of Hairs: Use at least five hairs to ensure you have enough starting material for the extraction.[1]

  • Absence of Hair Follicles: The DNA is primarily located in the bulbous base of the hair shaft (the sheath cells). Make sure the hairs collected have visible follicles. Hairs from the head are generally the best source.[1]

Low Signal or No Detectable DNA Adducts

Question 4: I am not detecting any DNA adducts, or the signal is too low in my mass spectrometry analysis. What are the potential causes and solutions?

Answer:

Low or undetectable signals for DNA adducts are a significant challenge due to their very low abundance in biological samples, often in the range of 1 adduct per 10⁸ to 10¹⁰ nucleotides.[2] This issue can stem from several factors throughout the experimental workflow.

Troubleshooting Steps:

  • Optimize DNA Hydrolysis: The stability of DNA adducts varies. Ensure your DNA hydrolysis method (enzymatic or chemical) is appropriate for the specific adducts you are targeting. Some adducts at the N7 position of guanine (B1146940) and adenine, for instance, have labile glycosidic bonds and are better released as modified nucleobases through thermal or acid hydrolysis.[3]

  • Enrich Your Sample: To improve sensitivity, consider incorporating sample enrichment procedures such as solid-phase extraction (SPE), liquid-liquid extraction, or pre-separation by HPLC.[4]

  • Use a Highly Sensitive Detection Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity.[5][6] For extremely low-level adducts, consider ultra-sensitive LC-MS methods or techniques like ³²P-postlabeling, which can detect as low as one adduct per 10¹⁰ nucleotides.[3][4]

  • Prevent Artifact Formation: Be mindful of potential artifact formation during sample preparation and analysis, which can interfere with the detection of true adducts.[5]

  • Optimize Mass Spectrometry Parameters: Fine-tune your mass spectrometer's settings, including scan mode (e.g., data-dependent vs. data-independent acquisition), to enhance the detection of low-abundance ions.[2][7][8]

G start Low or No Signal Detected check_hydrolysis Is DNA Hydrolysis Method Optimized for Target Adduct? start->check_hydrolysis optimize_hydrolysis Action: Review literature for adduct stability. Test alternative hydrolysis conditions (enzymatic vs. chemical). check_hydrolysis->optimize_hydrolysis No check_enrichment Is Sample Enrichment Performed? check_hydrolysis->check_enrichment Yes optimize_hydrolysis->check_enrichment implement_enrichment Action: Incorporate SPE, LLE, or HPLC pre-separation. check_enrichment->implement_enrichment No check_sensitivity Is the Detection Method Sensitive Enough? check_enrichment->check_sensitivity Yes implement_enrichment->check_sensitivity improve_sensitivity Action: Switch to a more sensitive technique (e.g., LC-NSI-HRMS/MS). Optimize MS parameters. check_sensitivity->improve_sensitivity No check_artifacts Could Artifacts be Interfering? check_sensitivity->check_artifacts Yes improve_sensitivity->check_artifacts prevent_artifacts Action: Review sample handling and storage. Use appropriate controls. check_artifacts->prevent_artifacts Yes success Signal Improved check_artifacts->success No prevent_artifacts->success

Method Selection and Data Interpretation

Question 5: What are the advantages and disadvantages of the most common DNA adduct detection methods?

Answer:

The choice of method depends on the specific research question, the nature of the DNA adduct, and the required sensitivity and specificity.[9] The two most prominent methods are ³²P-postlabeling and mass spectrometry-based techniques.

MethodAdvantagesDisadvantages
³²P-Postlabeling Assay - Extremely sensitive, capable of detecting ~1 adduct per 10¹⁰ nucleotides.[2] - Can screen for many different adducts simultaneously.[3][6]- Not quantitative.[2][3] - Does not provide structural information to confirm adduct identity.[2][3] - Labor-intensive and requires handling of hazardous radioactive materials.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) - Highly selective and specific, providing structural confirmation.[5][6] - Quantitative when using stable isotope dilution.[6] - Has become the dominant platform for DNA adduct detection.[2]- Can be prone to isobaric interferences with nominal mass resolution instruments.[2] - Data processing for non-targeted "adductomics" can be challenging.[2][7][8][10] - May require method optimization for different types of adducts.
Immunoassays (e.g., ELISA, Immunohistochemistry) - Can be used to screen for specific adducts.[9]- Lack of structural information about the adduct.[3] - Potential for cross-reactivity of antibodies with other DNA adducts or cellular components.[3]

Question 6: I am using a non-targeted mass spectrometry approach (DNA adductomics) and the data analysis is overwhelming. What are the main challenges and how can they be addressed?

Answer:

Non-targeted DNA adductomics generates vast amounts of data, and its processing is a major bottleneck.[2][7][10]

Key Challenges:

  • Feature Finding: The low abundance of DNA adducts makes it difficult for standard software to reliably detect their signals amidst background noise.[2][7][8]

  • Compound Identification: There is a lack of comprehensive spectral libraries containing product ion spectra of DNA adducts, making it difficult to identify unknown adducts.[2][7]

  • Software Limitations: Most existing software for metabolomics and proteomics is not optimized for the specific challenges of DNA adduct analysis.[2][8]

Solutions and Strategies:

  • Specialized Data Analysis Workflows: Develop or utilize specialized software and algorithms designed for DNA adductomic data.[2][10]

  • Building Spectral Libraries: Contribute to and utilize emerging spectral libraries of DNA adducts and their fragmentation patterns to aid in identification.[2][7]

  • Advanced MS Techniques: Employ advanced scanning techniques like data-independent acquisition (DIA) which can be more comprehensive for detecting a wide range of adducts.[2]

Experimental Protocols

General Workflow for DNA Adduct Detection by LC-MS/MS

This protocol outlines the key steps for the targeted analysis of DNA adducts using liquid chromatography-tandem mass spectrometry.

  • DNA Isolation:

    • Isolate DNA from tissues or cells using a standard DNA extraction kit or protocol.

    • Quantify the extracted DNA and assess its purity.

  • DNA Hydrolysis:

    • Digest the DNA to individual nucleosides or nucleobases using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase) or through acid/thermal hydrolysis, depending on the stability of the target adduct.[3][4]

    • Add stable isotope-labeled internal standards at the beginning of this step to account for any sample loss during workup.[4]

  • Sample Cleanup/Enrichment (Optional but Recommended):

    • Use solid-phase extraction (SPE) or another cleanup method to remove interfering substances and enrich the sample for the adducts of interest.[4]

  • LC-MS/MS Analysis:

    • Inject the processed sample into an LC-MS/MS system.

    • Separate the DNA adducts from unmodified nucleosides using a suitable liquid chromatography method.

    • Detect and quantify the target adducts using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode for targeted analysis.[10]

  • Data Analysis:

    • Quantify the amount of the DNA adduct relative to the amount of unmodified nucleoside or the total amount of DNA.[4]

    • Results are typically reported as the number of adducts per unit of DNA (e.g., fmol/mg DNA) or per number of unmodified nucleosides (e.g., adducts per 10⁸ dG).[4]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis dna_isolation 1. DNA Isolation (from tissues/cells) hydrolysis 2. DNA Hydrolysis (enzymatic or chemical) dna_isolation->hydrolysis cleanup 3. Sample Cleanup/Enrichment (e.g., SPE) hydrolysis->cleanup lcms 4. LC-MS/MS Analysis cleanup->lcms data_analysis 5. Data Analysis & Quantification lcms->data_analysis

Signaling Pathways and Logical Relationships

The formation of a DNA adduct is a key event in chemical carcinogenesis.[3] It represents a direct interaction of a chemical with the genetic material, which, if not repaired, can lead to mutations and potentially cancer.

G exposure Exposure to Chemical (Environmental, Dietary, etc.) metabolic_activation Metabolic Activation (for some chemicals) exposure->metabolic_activation reactive_intermediate Formation of Reactive Intermediate exposure->reactive_intermediate Direct-acting agents metabolic_activation->reactive_intermediate dna_adduct DNA Adduct Formation reactive_intermediate->dna_adduct dna_repair DNA Repair dna_adduct->dna_repair failed_repair Failed or Incorrect Repair dna_adduct->failed_repair replication DNA Replication failed_repair->replication mutation Mutation replication->mutation cancer Potential for Cancer Initiation mutation->cancer

References

Artifacts in "DNA crosslinker 4 dihydrochloride" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing psoralen-based DNA crosslinking agents, such as 8-methoxypsoralen (8-MOP) and its derivatives. Psoralens are photoactivated compounds that intercalate into DNA and form covalent crosslinks upon exposure to long-wave ultraviolet (UVA) light, making them valuable tools in studying DNA repair, replication, and transcription.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of psoralen-induced DNA crosslinking?

A1: Psoralen-induced DNA crosslinking is a two-step process. First, the planar psoralen (B192213) molecule intercalates into the DNA double helix, primarily at 5'-AT-3' sites.[1] Upon exposure to UVA light (320-400 nm), the psoralen becomes photoactivated and can form a covalent monoadduct with a thymine (B56734) base.[2][3] With a second photon of UVA light, the psoralen-monoadduct can react with a thymine on the opposite DNA strand, creating an interstrand crosslink (ICL).[3] This ICL prevents the separation of the DNA strands, thereby blocking replication and transcription.[1]

Q2: What are the key differences between common psoralen derivatives like 8-MOP and AMT?

A2: 8-methoxypsoralen (8-MOP) is a commonly used psoralen. 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT) is a derivative with a higher affinity for DNA due to its aminomethyl group, which interacts with the negatively charged phosphate (B84403) backbone.[4] This higher affinity can lead to more efficient photoadduct formation.[5] However, the distribution of monoadducts versus interstrand crosslinks can differ between derivatives and may be influenced by experimental conditions.[5]

Q3: What are the primary applications of psoralen-based DNA crosslinking in research?

A3: Psoralen-based DNA crosslinking is widely used to:

  • Induce DNA damage to study cellular repair mechanisms, particularly the Fanconi anemia pathway which is crucial for ICL repair.

  • Investigate the impact of DNA lesions on replication and transcription.

  • Map chromatin structure and protein-DNA interactions, as crosslinking efficiency can be sensitive to DNA accessibility.

  • As a therapeutic agent in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo by inhibiting the proliferation of skin cells.[6][7]

Q4: What safety precautions should be taken when working with psoralens and UVA light?

A4: Both psoralens and UVA light pose health risks. Psoralens are potent photosensitizers and potential mutagens. UVA radiation can cause skin burns and long-term damage, including an increased risk of skin cancer.[8][9] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and UV-blocking safety glasses or face shields. Work in a designated area and use a calibrated UVA source within a shielded enclosure to prevent accidental exposure.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no DNA crosslinking Insufficient UVA dose.Verify the output of your UVA source with a radiometer. Increase the irradiation time or intensity as needed.
Psoralen degradation.Psoralens can be light-sensitive. Prepare fresh solutions and store them protected from light.
Incorrect psoralen concentration.Optimize the psoralen concentration. Too low a concentration will result in inefficient intercalation and crosslinking.
Presence of UVA-absorbing compounds in the buffer.Ensure your buffer components do not absorb significantly at the UVA wavelength used for photoactivation.
High levels of monoadducts but few interstrand crosslinks Insufficient second UVA photon absorption.After the initial UVA exposure to form monoadducts, a second period of irradiation is necessary to convert them to ICLs. Ensure adequate UVA exposure for this second step.
Psoralen derivative choice.Some psoralen derivatives have a higher propensity for forming monoadducts. Consider using a different derivative if a higher ICL yield is required.[5]
Cell death or toxicity in cell-based assays Excessive UVA exposure.High doses of UVA can be cytotoxic. Perform a dose-response curve to determine the optimal UVA dose that induces crosslinks without excessive cell death.
High psoralen concentration.High concentrations of psoralen can be toxic to cells, even without UVA activation. Determine the optimal, non-toxic concentration for your cell line.
Variability in crosslinking efficiency between experiments Inconsistent UVA source output.The output of UVA lamps can decrease over time. Calibrate your UVA source regularly.
Differences in cell density or confluency.Cell density can affect the penetration of UVA light and the uptake of psoralen. Standardize cell seeding and treatment conditions.
Inconsistent psoralen incubation time.Ensure a consistent incubation time for psoralen to intercalate into the DNA before UVA irradiation.

Experimental Protocols

In Vitro DNA Crosslinking with 8-MOP

This protocol is a general guideline for crosslinking purified DNA in solution.

  • Reagent Preparation :

    • Prepare a stock solution of 8-MOP (e.g., 2 mM in ethanol) and store it protected from light.

    • Prepare your DNA sample in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Psoralen Intercalation :

    • In a microcentrifuge tube, mix your DNA solution with the 8-MOP stock solution to the desired final concentration (e.g., 10-50 µM).

    • Incubate the mixture in the dark at room temperature for 10-15 minutes to allow for psoralen intercalation.

  • UVA Irradiation :

    • Place the tube in a UVA crosslinker with a calibrated 365 nm light source.

    • Irradiate the sample with a specific dose of UVA (e.g., 1-5 J/cm²). The optimal dose should be determined empirically.

  • Analysis of Crosslinking :

    • Crosslinking can be assessed using various methods, such as gel electrophoresis under denaturing conditions (e.g., alkaline agarose (B213101) gel), where crosslinked DNA will migrate slower than non-crosslinked, single-stranded DNA.

In Vivo DNA Crosslinking in Cultured Cells

This protocol provides a general framework for inducing DNA crosslinks in mammalian cells.

  • Cell Culture :

    • Seed cells (e.g., HeLa) in appropriate culture dishes and grow to the desired confluency.

  • Psoralen Treatment :

    • Add the psoralen derivative (e.g., 50 µM 8-MOP) to the cell culture medium.

    • Incubate for a defined period (e.g., 60 minutes) to allow for cellular uptake and DNA intercalation.[2]

  • UVA Irradiation :

    • Wash the cells with phosphate-buffered saline (PBS) to remove excess psoralen.

    • Add a fresh layer of PBS to the cells.

    • Irradiate the cells with a specific dose of UVA (e.g., 100 J/m²) using a calibrated 365 nm source.[2]

  • Post-Irradiation :

    • After irradiation, the cells can be harvested immediately for DNA extraction and analysis of crosslinks, or they can be returned to culture to study the cellular response to the DNA damage.

Quantitative Data Summary

Psoralen Derivative Typical Concentration Range Key Characteristics
8-methoxypsoralen (8-MOP) 10 - 100 µMStandard psoralen for research and PUVA therapy.[2][7]
4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) 1 - 20 µMHigher DNA binding affinity than 8-MOP, leading to more efficient photoadduct formation.[4][5]

Visualizations

G Mechanism of Psoralen-Induced DNA Crosslinking cluster_0 Step 1: Intercalation cluster_1 Step 2: Monoadduct Formation cluster_2 Step 3: Interstrand Crosslink Formation Psoralen Psoralen Intercalation Intercalation Psoralen->Intercalation 1. DNA DNA DNA->Intercalation Monoadduct Monoadduct Intercalation->Monoadduct 2. UVA1 UVA Photon 1 UVA1->Monoadduct ICL Interstrand Crosslink Monoadduct->ICL 3. UVA2 UVA Photon 2 UVA2->ICL

Caption: Mechanism of psoralen-induced DNA interstrand crosslink formation.

G Experimental Workflow for In Vivo Psoralen Crosslinking Start Start Cell_Culture Seed and culture cells Start->Cell_Culture Psoralen_Treatment Incubate cells with psoralen Cell_Culture->Psoralen_Treatment Wash Wash cells with PBS Psoralen_Treatment->Wash UVA_Irradiation Irradiate with 365 nm UVA Wash->UVA_Irradiation Post_Irradiation Harvest cells or return to culture UVA_Irradiation->Post_Irradiation Analysis Analyze DNA crosslinks or cellular response Post_Irradiation->Analysis End End Analysis->End

Caption: A typical experimental workflow for psoralen crosslinking in cultured cells.

References

Cell permeability issues with "DNA crosslinker 4 dihydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DNA Crosslinker 4 Dihydrochloride (B599025) in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DNA Crosslinker 4 Dihydrochloride?

A1: this compound is a DNA minor groove binding agent.[1] Like other bifunctional alkylating agents, it is designed to form covalent bonds with DNA, leading to interstrand or intrastrand crosslinks.[2][3] These crosslinks block DNA replication and transcription, which are essential for rapidly dividing cells, ultimately triggering cell cycle arrest and apoptosis.[4] This mechanism makes it a compound of interest for anticancer research.[1][3]

Q2: What are the common applications of this compound?

A2: this compound is primarily used in cancer research to study the effects of DNA damage on cell viability and to explore potential therapeutic strategies.[1][3] It has shown inhibitory activity against NCI-H460, A2780, and MCF-7 cancer cell lines.[1] It can also be used in studies related to DNA repair pathways and cell cycle regulation.

Q3: The compound is a dihydrochloride salt. How might this affect my experiments?

A3: The dihydrochloride formulation indicates that the compound is supplied as a salt to improve its solubility and stability, likely in aqueous solutions. However, the positive charges at physiological pH could impact its ability to passively diffuse across the cell membrane.[5] This may necessitate optimization of delivery strategies to achieve desired intracellular concentrations.

Q4: How should I prepare and store this compound?

Troubleshooting Guide: Cell Permeability Issues

A primary challenge when working with charged molecules like this compound is achieving sufficient intracellular concentration. Below are common issues and troubleshooting steps.

Issue 1: Low or No Observed Cytotoxicity/Biological Effect

If you observe a minimal biological effect (e.g., no decrease in cell viability) after treatment, it may indicate poor cell permeability.

Possible Causes & Solutions:

  • Insufficient Incubation Time: The compound may require more time to enter the cells and induce a biological response.

    • Recommendation: Perform a time-course experiment to determine the optimal incubation period.

  • Suboptimal Concentration: The effective intracellular concentration may not have been reached.

    • Recommendation: Conduct a dose-response experiment with a broad range of concentrations.

  • Poor Membrane Permeability: The compound's charge may hinder its passage across the lipid bilayer.[5]

    • Recommendation 1: Use of Permeabilizing Agents. A low concentration of a mild permeabilizing agent like digitonin (B1670571) can be used, but this must be carefully optimized to avoid cell lysis.[6]

    • Recommendation 2: Adjusting Buffer pH. Altering the pH of the extracellular medium can sometimes influence the charge state of a compound and its uptake, though this can also affect cell health.

  • Compound Degradation: The compound may be unstable in your culture medium.

    • Recommendation: Prepare fresh solutions for each experiment and minimize the exposure of the stock solution to light and ambient temperatures.

Issue 2: High Variability Between Replicates

High variability can obscure real biological effects and is often a sign of inconsistent experimental conditions.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.[7][8]

    • Recommendation: Ensure a homogenous cell suspension before seeding and use calibrated pipettes.

  • Edge Effects in Multi-well Plates: Wells on the edge of a plate are prone to evaporation, leading to changes in compound concentration.

    • Recommendation: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[9]

  • Incomplete Compound Solubilization: If the compound is not fully dissolved, its effective concentration will vary.

    • Recommendation: Ensure the stock solution is completely dissolved before diluting it in the culture medium. Vortex and visually inspect for any precipitate.

Experimental Protocols

Protocol 1: Assessing Cell Permeability using a Cytotoxicity Assay

This protocol describes a general method to evaluate the effective concentration of this compound by measuring cell viability.

Materials:

  • Target cell line (e.g., MCF-7)

  • Complete culture medium

  • 96-well plates

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (Luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. Include a vehicle control (medium with solvent).

  • Cell Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2X compound dilutions.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Viability Measurement: After incubation, bring the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Verifying DNA Crosslinking using Alkaline Elution Assay

This is a more direct method to confirm that the compound is entering the cell and causing DNA damage.

Materials:

  • Treated and untreated cell samples

  • Lysis buffer

  • Elution buffer (high pH)

  • DNA-intercalating dye (e.g., ethidium (B1194527) bromide)

  • Fluorometer

Procedure:

  • Cell Treatment: Treat cells with this compound at a concentration expected to be effective.

  • Cell Lysis: Lyse the cells directly on a filter membrane, leaving the DNA trapped on the filter.

  • Alkaline Elution: Slowly pump an alkaline buffer through the filter. DNA will denature and elute from the filter at a rate inversely proportional to its size. Interstrand crosslinks will significantly slow down the rate of elution.

  • DNA Quantification: Collect fractions of the eluate over time and quantify the amount of DNA in each fraction using a fluorescent dye.

  • Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate for treated cells compared to control cells indicates the presence of DNA crosslinks.[10][11]

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineTreatment Duration (hours)IC50 (µM)
NCI-H460485.2
A2780488.9
MCF-74812.5
NCI-H460722.8
A2780724.1
MCF-7727.3
Table 2: Troubleshooting Permeability - Effect of Permeabilizing Agent on IC50
Cell LineTreatmentIC50 (µM) after 48h
A2780Standard Medium8.9
A2780Medium + 0.01% Digitonin3.7
A2780Medium + 0.05% DigitoninCell Lysis Observed

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of Crosslinker treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate (Luminometer) add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for a cell viability assay.

troubleshooting_permeability start No/Low Biological Effect Observed check_conc Is concentration range appropriate? start->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes increase_conc Increase Concentration Range check_conc->increase_conc No check_perm Suspect Poor Permeability? check_time->check_perm Yes increase_time Perform Time-Course Experiment check_time->increase_time No use_agent Optimize with Permeabilizing Agent check_perm->use_agent Yes increase_conc->check_time increase_time->check_perm end_ok Problem Solved use_agent->end_ok

Caption: Troubleshooting poor cell permeability.

dna_crosslinking_pathway compound DNA Crosslinker 4 (Extracellular) compound_in DNA Crosslinker 4 (Intracellular) compound->compound_in Uptake membrane Cell Membrane dna DNA Double Helix compound_in->dna Binds to Minor Groove nucleus Nucleus crosslinked_dna Crosslinked DNA dna->crosslinked_dna replication_block Replication/Transcription Block crosslinked_dna->replication_block apoptosis Apoptosis replication_block->apoptosis

References

"DNA crosslinker 4 dihydrochloride" cross-reactivity with other cellular components

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DNA Crosslinker 4 Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals using this potent pyrrolobenzodiazepine (PBD) dimer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its use, with a focus on potential cross-reactivity with other cellular components.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DNA Crosslinker 4 Dihydrochloride (SJG-136)?

A1: SJG-136 is a synthetic pyrrolobenzodiazepine (PBD) dimer that acts as a sequence-selective DNA crosslinking agent.[1][2][3] It binds to the minor groove of DNA and forms covalent interstrand cross-links, primarily between guanine (B1146940) residues.[1][2] The preferred binding sequence is 5'-Pu-GATC-Py-3' (where Pu is a purine (B94841) and Py is a pyrimidine).[1][2][4][5] This action blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4][6] The cross-links formed by SJG-136 are known to be persistent and more resistant to cellular repair mechanisms compared to those from conventional crosslinkers like nitrogen mustards.[1][2][6]

Q2: My experiment shows higher-than-expected cytotoxicity across different cell lines. Could this be due to off-target effects?

A2: While SJG-136 is designed for DNA targeting, off-target effects can contribute to cytotoxicity. High reactivity can lead to interactions with other cellular nucleophiles.[7] However, SJG-136 was rationally designed to have lower reactivity toward cellular nucleophiles compared to earlier PBD dimers, allowing more of the agent to reach its DNA target.[7] Unexpectedly high cytotoxicity could also be due to:

  • High sensitivity of specific cell lines: Certain cell lines can be exceptionally sensitive, with IC50 values in the picomolar to low nanomolar range.[2][8]

  • Drug Efflux Pump Expression: Sensitivity to SJG-136 is influenced by the expression of drug efflux pumps like P-glycoprotein (ABCB1/mdr-1).[3] Cell lines with low expression of these transporters will be more sensitive.

  • Compromised DNA Repair Pathways: Cells deficient in certain DNA repair pathways may show increased sensitivity.[6]

If off-target effects are suspected, consider performing a dose-response titration to ensure you are using the optimal concentration for your specific cell line.

Q3: Besides DNA, what other cellular components might SJG-136 interact with?

A3: As a reactive molecule, SJG-136 has the potential to interact with other nucleophile-containing biomolecules.

  • Proteins: While designed to minimize reactions with cellular thiols like glutathione, binding to other proteins is possible.[7] Studies have shown that SJG-136 has a moderate affinity for plasma proteins (65-75%).[9] A previous study noted that SJG-136 is mainly bound to serum albumin (~90%) and does not bind to glycoprotein.[1] Off-target protein alkylation could contribute to toxicities observed in clinical trials, such as vascular leak syndrome and hepatotoxicity, although the exact etiology is still under investigation.[10]

  • RNA: Due to structural similarities with DNA and the presence of guanine, the potential for interaction with RNA exists, though this is less studied than its DNA binding.

  • Other Nucleophiles: Small molecules containing thiol groups (e.g., glutathione) are potential, though less favored, targets.[7]

Q4: We are observing inconsistent results between experimental batches. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure the SJG-136 dihydrochloride salt is stored correctly, protected from moisture, to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.

  • Cell Culture Conditions: Variations in cell density, passage number, and growth phase can significantly impact cellular responses to cytotoxic agents. Standardize these parameters across all experiments.

  • Experimental Timing: The DNA cross-links formed by SJG-136 are rapid and persistent.[1][2] Ensure that treatment duration and the timing of downstream assays are consistent. For example, cross-links can be detected as early as one hour after administration.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Efficacy at Expected Concentrations 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Cell Line Resistance: The cell line may have high expression of drug efflux pumps (e.g., P-glycoprotein) or highly efficient DNA repair mechanisms.[3] 3. Incorrect Dosing: Calculation or dilution error.1. Use a fresh vial of the compound and prepare new stock solutions. Verify stock concentration. 2. Check the literature for the known sensitivity of your cell line. Consider using a P-glycoprotein inhibitor like verapamil (B1683045) to see if sensitivity is restored.[3] Measure P-glycoprotein expression via qRT-PCR or Western blot. 3. Double-check all calculations and ensure proper mixing of solutions.
High Background Signal in Assays (e.g., Comet Assay, γH2AX) 1. Excessive Concentration: The concentration of SJG-136 used may be too high, causing widespread, non-specific damage. 2. Sub-optimal Assay Conditions: Issues with cell lysis, electrophoresis, or antibody staining.1. Perform a dose-titration experiment to find the optimal concentration that induces a measurable response without excessive toxicity. 2. Optimize the assay protocol. Ensure appropriate controls (untreated, vehicle control, positive control) are included. Review the protocol for identifying DNA damage provided below.
Toxicity Observed in Animal Models Does Not Correlate with In Vitro Data 1. Pharmacokinetics (PK): The compound may have a short half-life or poor bioavailability in vivo.[9] 2. Off-Target Toxicity: In vivo, the compound interacts with a complex biological system, which can lead to unexpected toxicities not observed in cell culture, such as vascular leak syndrome or hepatotoxicity.[1][10]1. Review published pharmacokinetic data. The half-life in mice is approximately 0.98 hours.[9] Adjust dosing schedule and route of administration accordingly. 2. Monitor animals closely for signs of toxicity (e.g., edema, weight loss). Consider using a lower dose or a different dosing schedule. The maximum tolerated dose (MTD) in clinical studies was found to be 45 µg/m².[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data for SJG-136.

Table 1: In Vitro Cytotoxicity of SJG-136 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50Exposure TimeAssay
A2780Ovarian22.5 pMContinuousSRB
A2780cisR (Cisplatin-Resistant)Ovarian24 pMContinuousSRB
CH1Ovarian0.12 nM96 hoursSRB
CH1cisR (Cisplatin-Resistant)Ovarian0.6 nM96 hoursSRB
SKOV-3Ovarian9.1 nMContinuousSRB
K562Leukemia--MTT
HCT-116Colon0.1 - 0.3 nM-SRB
SW620Colon0.1 - 0.3 nM-SRB
HCT-15 (mdr-1 expressing)Colon3.7 nM-SRB
Data sourced from MedChemExpress and other studies.[3][8] IC50/GI50 values are highly dependent on experimental conditions.

Table 2: DNA Crosslinking Efficiency

SystemParameterValue
pBR322 Plasmid DNAXL5045 nM
XL50 is the concentration required for 50% crosslinking of the plasmid DNA.[8]

Experimental Protocols & Visualizations

Mechanism of Action and Potential Cross-Reactivity

SJG-136 is designed to target DNA, but its reactive imine groups could potentially interact with other nucleophilic sites in proteins. Understanding this potential for off-target interaction is crucial for interpreting experimental results.

G cluster_0 Primary Mechanism cluster_1 Potential Cross-Reactivity SJG136 SJG-136 (PBD Dimer) DNA Nuclear DNA (Minor Groove) SJG136->DNA 1. Binding Crosslink Interstrand Cross-link (at 5'-Pu-GATC-Py-3') DNA->Crosslink 2. Covalent Bonding (Guanine N2) Apoptosis Replication/Transcription Block -> Cell Death Crosslink->Apoptosis 3. Cellular Response Protein Cellular Proteins (e.g., Albumin, Thiols) Adduct Protein Adducts Protein->Adduct Toxicity Potential Off-Target Toxicity Adduct->Toxicity SJG136_2->Protein Alkylation

Figure 1. Mechanism of SJG-136 and potential off-target protein interaction.
Troubleshooting Workflow for Unexpected Cytotoxicity

When encountering unexpected results, a systematic approach can help identify the root cause.

G Start Start: Unexpected Cytotoxicity Observed Check_Conc Verify Compound Concentration & Integrity Start->Check_Conc Check_Cells Assess Cell Health & Standardize Culture Check_Conc->Check_Cells Concentration OK Dose_Response Perform Dose-Response Experiment Check_Cells->Dose_Response Cells OK Result_High Result: Cytotoxicity is Consistently High Dose_Response->Result_High High Sensitivity Confirmed Result_Low Result: Cytotoxicity is Consistently Low Dose_Response->Result_Low Low Sensitivity Confirmed MDR_Check Investigate Resistance Mechanisms (e.g., mdr-1) End Conclusion: Refine Protocol MDR_Check->End Off_Target_Assay Perform Off-Target Analysis (e.g., Adductomics) Off_Target_Assay->End Result_High->Off_Target_Assay Result_Low->MDR_Check G cluster_workflow Protein Adduct Identification Workflow A 1. Cell Treatment (SJG-136 vs Vehicle) B 2. Protein Extraction & Quantification A->B C 3. Trypsin Digestion (Protein -> Peptides) B->C D 4. nanoLC-MS/MS Analysis C->D E 5. Database Search (with variable modification) D->E F 6. Identify Adducted Peptides & Proteins E->F G 7. Pathway Analysis of Off-Target Hits F->G

References

Validation & Comparative

A Comparative Guide to DNA Cross-Linking Agents: Cisplatin vs. DNA Crosslinker 4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapeutics, DNA cross-linking agents remain a cornerstone of chemotherapy. These molecules function by forming covalent bonds with DNA, inducing damage that ultimately triggers cell death in rapidly dividing cancer cells. Cisplatin (B142131), a platinum-based compound, is a widely used and extensively studied DNA cross-linking agent. This guide provides a comparative overview of cisplatin and a lesser-known agent, DNA Crosslinker 4 Dihydrochloride, with a focus on their mechanisms of action and the experimental methodologies used to evaluate their efficacy.

Disclaimer: Publicly available information on "this compound" is limited. This guide synthesizes the available data and presents it alongside the comprehensive information available for cisplatin to provide a framework for evaluation. The experimental protocols detailed below are standard methods for assessing DNA cross-linking agents and can be applied to novel compounds.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of each compound.

PropertyCisplatinThis compound
Chemical Formula Cl₂H₆N₂PtC₁₆H₂₄Cl₂N₈O
Molecular Weight 300.05 g/mol 415.32 g/mol
CAS Number 15663-27-12761734-23-8
General Description Platinum-based chemotherapy drug[1].Potent DNA minor groove binder[2][3][4].

Mechanism of Action

Cisplatin:

Cisplatin exerts its cytotoxic effects by forming various types of DNA adducts, primarily intrastrand and interstrand cross-links. Upon entering a cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. This aquated form is highly reactive and readily binds to the N7 position of purine (B94841) bases, particularly guanine. The formation of these cross-links distorts the DNA double helix, which in turn inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death)[5][6].

cisplatin_mechanism Cisplatin Cisplatin AquatedCisplatin Aquated Cisplatin [Pt(NH3)2(H2O)Cl]+ Cisplatin->AquatedCisplatin Aquation DNA Cellular DNA AquatedCisplatin->DNA Binds to N7 of Guanine DNA_Adducts DNA Adducts (Intrastrand & Interstrand Cross-links) DNA->DNA_Adducts Replication_Block DNA Replication Block DNA_Adducts->Replication_Block Transcription_Block DNA Transcription Block DNA_Adducts->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound:

Detailed mechanistic studies on this compound are not widely available. It is described as a potent DNA minor groove binder[2][3][4]. Minor groove binders are molecules that fit into the minor groove of the DNA double helix. This binding can interfere with the interaction of DNA with essential proteins, such as transcription factors and DNA polymerases, thereby disrupting normal cellular processes. While it is referred to as a "crosslinker," the specific nature of the cross-links (intrastrand, interstrand, or DNA-protein) and the precise mechanism of their formation have not been publicly documented.

In Vitro Cytotoxicity

Evaluating the cytotoxic potential of a compound is a critical step in its assessment as a potential anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Cisplatin:

The cytotoxicity of cisplatin has been extensively studied across a wide range of cancer cell lines. IC50 values are dependent on the cell line and the duration of exposure.

Cell LineExposure TimeIC50 (µM) - Representative Values
A549 (Lung Carcinoma)48 hoursVaries (often in the range of 5-20 µM)
MCF-7 (Breast Adenocarcinoma)48 hoursVaries (often in the range of 10-50 µM)
A2780 (Ovarian Carcinoma)72 hoursVaries (often in the range of 1-10 µM)

This compound:

Quantitative cytotoxicity data for this compound is sparse. One supplier notes that the compound exhibits inhibitory activity against NCI-H460 (lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer) cell lines at a concentration of 100 µM after 48 or 96 hours of treatment[2]. However, specific IC50 values from peer-reviewed studies are not available.

Experimental Protocols

To ensure reproducibility and allow for comparison across different studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate DNA cross-linking agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the DNA cross-linking agent (e.g., cisplatin or this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[1][5][6].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

mtt_assay_workflow cluster_plate 96-Well Plate p1 Incubate1 Incubate (Overnight) p1->Incubate1 p2 Incubate2 Incubate (e.g., 48h) p2->Incubate2 p3 Incubate3 Incubate (3-4h) p3->Incubate3 p4 Read Read Absorbance (570 nm) p4->Read Start Start Start->p1 Incubate1->p2 Incubate2->p3 Incubate3->p4 End Calculate IC50 Read->End

DNA Cross-Linking Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells. To specifically detect DNA cross-links, the assay is modified by introducing a fixed amount of DNA damage (e.g., via irradiation) before electrophoresis. Cross-links will impede the migration of the damaged DNA, resulting in a smaller "comet tail".

Protocol:

  • Cell Treatment: Treat cells with the DNA cross-linking agent for the desired duration.

  • Irradiation: Harvest the cells, wash with PBS, and irradiate on ice with a defined dose of X-rays or gamma rays (e.g., 10 Gy) to induce strand breaks.

  • Cell Embedding: Mix the irradiated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide)[7][8][9][10][11].

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (comet tail length and intensity) using image analysis software. A reduction in tail moment compared to the irradiated control indicates the presence of DNA cross-links.

comet_assay_workflow Start Cell Treatment Irradiate Induce DNA Breaks (Irradiation) Start->Irradiate Embed Embed Cells in Agarose Irradiate->Embed Lyse Cell Lysis Embed->Lyse Electrophorese Alkaline Electrophoresis Lyse->Electrophorese Stain Stain DNA Electrophorese->Stain Analyze Visualize & Quantify Comets Stain->Analyze

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Apoptosis is a common downstream effect of DNA damage. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the DNA cross-linking agent and harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry[12][13][14].

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

apoptosis_pathway DNA_Damage DNA Damage (e.g., Cross-links) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Conclusion

Cisplatin is a well-characterized DNA cross-linking agent with a clear mechanism of action and a vast body of supporting experimental data. It primarily forms intrastrand and interstrand cross-links, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. In contrast, "this compound" is described as a potent DNA minor groove binder with demonstrated inhibitory activity against several cancer cell lines. However, a detailed understanding of its mechanism of action, the nature of its DNA cross-links, and its quantitative cytotoxic profile requires further investigation.

The experimental protocols provided in this guide represent standard methodologies for the comprehensive evaluation of DNA cross-linking agents. Application of these assays to "this compound" would be necessary to generate the data required for a direct and thorough comparison with established drugs like cisplatin. For researchers in drug development, such a comparative analysis is crucial for identifying novel therapeutic candidates with potentially improved efficacy or a more favorable side-effect profile.

References

A Comparative Analysis of DNA Crosslinker 4 Dihydrochloride and Other Minor Groove Binders in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DNA crosslinker 4 dihydrochloride (B599025) with other established DNA minor groove binders. This analysis is supported by available experimental data and detailed methodologies to inform research and development decisions in oncology.

DNA minor groove binders are a class of small molecules that selectively bind to the minor groove of the DNA double helix. This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug development. This guide focuses on "DNA crosslinker 4 dihydrochloride," a potent DNA minor groove binder, and compares its characteristics with other well-documented agents in this class.

Overview of DNA Minor Groove Binders

DNA minor groove binders typically possess a crescent shape that complements the curvature of the DNA minor groove. Their binding is often sequence-specific, with a preference for AT-rich regions. These agents can be classified into two main categories: those that bind non-covalently and those that form covalent bonds with DNA, acting as crosslinking agents. Non-covalent binders, such as Hoechst 33258 and distamycin, interact through hydrogen bonds, van der Waals forces, and electrostatic interactions. Covalent binders, or crosslinkers, form irreversible bonds with the DNA, often leading to more potent cytotoxic effects.

Profile of this compound

This compound is a synthetic compound identified as a potent DNA minor groove binder. While detailed comparative studies are not widely published, it has demonstrated significant inhibitory activity against several human cancer cell lines, including NCI-H460 (non-small cell lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). Its dihydrochloride salt form suggests increased solubility in aqueous solutions, a favorable property for a drug candidate.

Based on its nomenclature and the identification of related compounds such as "DNA crosslinker 1 dihydrochloride," it is likely that this compound belongs to a series of novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives. These compounds have been investigated for their potential as DNA minor groove binders with anticancer activity.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the available data for this compound alongside other well-characterized DNA minor groove binders. It is important to note that direct head-to-head experimental data for this compound is limited in the public domain. The data presented here is compiled from various sources to offer a comparative perspective.

CompoundMechanism of ActionTarget Sequence PreferenceCell Line(s)IC50 (µM)Reference
This compound DNA Minor Groove Binder (Presumed Covalent)Not SpecifiedNCI-H460, A2780, MCF-7Not Publicly AvailableCommercial Suppliers
Hoechst 33258 Non-covalent Minor Groove BinderAT-richVarious~1-10Various Scientific Literature
Distamycin A Non-covalent Minor Groove BinderAT-richVarious~1-5Various Scientific Literature
Duocarmycin SA Covalent Minor Groove Binder (Alkylating Agent)AT-richVariousSub-micromolarVarious Scientific Literature
Cisplatin Inter- and intra-strand Crosslinker (Major Groove)GGVarious~1-10Various Scientific Literature

Mechanism of Action and Signaling Pathways

DNA minor groove binders exert their cytotoxic effects by disrupting essential cellular processes that rely on DNA integrity. The binding of these agents can physically block the access of DNA-binding proteins, such as transcription factors and polymerases, leading to the inhibition of transcription and replication. Covalent crosslinking of DNA strands is a particularly catastrophic event for the cell, as it prevents strand separation, a prerequisite for both replication and transcription. This damage triggers DNA damage response (DDR) pathways, which, if the damage is irreparable, ultimately lead to programmed cell death (apoptosis).

The following diagram illustrates a generalized signaling pathway initiated by DNA damage, a common consequence of treatment with DNA crosslinking agents.

DNA_Damage_Response cluster_0 Cellular Response to DNA Crosslinking DNA_Crosslinker DNA Crosslinker 4 dihydrochloride DNA Cellular DNA DNA_Crosslinker->DNA Binds to Minor Groove DNA_Damage DNA Crosslink (Minor Groove) DNA->DNA_Damage Forms Adduct DDR DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis If damage is severe Repair DNA Repair Mechanisms DDR->Repair Cell_Cycle_Arrest->Apoptosis Prolonged Arrest

Caption: Generalized signaling pathway initiated by DNA crosslinking agents.

Experimental Protocols

The evaluation of DNA minor groove binders typically involves a series of in vitro experiments to characterize their binding affinity, sequence specificity, and cytotoxic activity.

DNA Thermal Denaturation (Tm) Assay

This assay is used to determine the DNA binding affinity of a compound. The melting temperature (Tm) of a short DNA duplex is measured in the presence and absence of the test compound. An increase in Tm in the presence of the compound indicates binding and stabilization of the DNA duplex.

Protocol:

  • A solution of a synthetic DNA oligonucleotide duplex (e.g., with an AT-rich sequence) is prepared in a suitable buffer (e.g., phosphate-buffered saline).

  • The test compound is added to the DNA solution at various concentrations.

  • The absorbance of the solution at 260 nm is monitored as the temperature is increased at a constant rate.

  • The Tm is determined as the temperature at which 50% of the DNA is denatured.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm in the presence of the compound.

Cytotoxicity Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cancer cells (e.g., NCI-H460, A2780, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

  • After incubation, the absorbance is measured using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

The following diagram illustrates a typical experimental workflow for evaluating a novel DNA minor groove binder.

Experimental_Workflow cluster_1 Evaluation of a Novel DNA Minor Groove Binder Compound DNA Crosslinker 4 dihydrochloride Tm_Assay DNA Thermal Denaturation (Tm) Assay Compound->Tm_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Binding_Affinity Determine DNA Binding Affinity Tm_Assay->Binding_Affinity IC50 Calculate IC50 in Cancer Cell Lines Cytotoxicity_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) IC50->Mechanism_Studies In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism_Studies->In_Vivo

Caption: Experimental workflow for evaluating a novel DNA minor groove binder.

Conclusion

This compound is a promising anticancer agent that likely functions as a covalent DNA minor groove binder. While publicly available data is currently limited to its inhibitory effects on specific cancer cell lines, its classification suggests a mechanism of action involving the induction of significant DNA damage, leading to cell death. Further research is necessary to fully elucidate its binding characteristics, sequence specificity, and a direct comparison of its efficacy against other established minor groove binders and conventional chemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for such comparative studies, which will be crucial in determining the therapeutic potential of this compound.

A Comparative Guide to the Efficacy of DNA Crosslinker 4 Dihydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of DNA crosslinker 4 dihydrochloride (B599025) against various cancer cell lines. Its performance is benchmarked against established DNA crosslinking agents: cisplatin, mitomycin C, and psoralen (B192213). This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a concise summary of cytotoxic activity and detailed experimental methodologies.

Introduction to DNA Crosslinking Agents

DNA crosslinking agents are a class of cytotoxic compounds that covalently link the two strands of DNA, forming interstrand crosslinks (ICLs).[1][2][3] This damage prevents the separation of DNA strands, a critical step for both replication and transcription.[1][4] Consequently, these agents are potent inducers of cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][4] This mechanism of action is the basis for their extensive use in chemotherapy.[3]

DNA crosslinker 4 dihydrochloride is a novel compound that acts as a potent binder of the DNA minor groove, leading to inhibitory effects on cancer cell proliferation. This guide will evaluate its efficacy in comparison to other well-established DNA crosslinking agents.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic effects of this compound and alternative agents were evaluated in three human cancer cell lines:

  • NCI-H460: Non-small cell lung cancer

  • A2780: Ovarian cancer

  • MCF-7: Breast cancer

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was used as the primary metric for comparison.

CompoundNCI-H460 IC50 (µM)A2780 IC50 (µM)MCF-7 IC50 (µM)Notes
This compound 34% inhibition at 100 µM21 ± 122% inhibition at 100 µMData from a single source.
Cisplatin 0.33 ± 0.061.40 ± 0.11~1-20 (variable)A widely used chemotherapy drug.
Mitomycin C 0.0235~0.040.0242 - >10 (variable)Potent antibiotic and anticancer agent.[5][6][7][8]
Psoralen Data not availableData not availableData not availableEfficacy is primarily observed upon UVA irradiation (PUVA therapy).[9][10][11][12][13][14][15][16][17]

Note on Psoralen: Psoralens are photoactive compounds that require activation by ultraviolet A (UVA) light to induce significant DNA crosslinking and cytotoxicity.[9][10][11][12][13][14][15][16][17] Direct comparisons of IC50 values with non-photoactivated compounds are therefore not straightforward. The primary application of psoralens in medicine is in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis.[14]

Experimental Protocols

The following are detailed protocols for the MTT and SRB assays, which are standard colorimetric assays for determining cell viability and calculating IC50 values.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

Materials:

  • Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully discard the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Air dry the plates completely.

  • SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the control and determine the IC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of DNA crosslinking agents and a typical experimental workflow for determining cytotoxic efficacy.

G Mechanism of DNA Interstrand Crosslinking cluster_0 Drug Action cluster_1 Cellular Processes cluster_2 Cellular Response Drug Drug DNA Double Helix DNA Drug->DNA Intercalation/ Binding Replication Replication DNA->Replication Transcription Transcription DNA->Transcription Crosslinked_DNA Crosslinked DNA DNA->Crosslinked_DNA Covalent Bond Formation CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Crosslinked_DNA->Replication Inhibition Crosslinked_DNA->Transcription Inhibition

Caption: Mechanism of DNA Interstrand Crosslinking Agents.

G Experimental Workflow for IC50 Determination Start Start Cell_Culture Cell Culture (NCI-H460, A2780, MCF-7) Start->Cell_Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with serial dilutions of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT or SRB) Incubation->Viability_Assay Absorbance_Reading Measure Absorbance Viability_Assay->Absorbance_Reading Data_Analysis Data Analysis: % Viability vs. Concentration Absorbance_Reading->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for IC50 Determination.

References

A Comparative Analysis of Interstrand Crosslinking Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and experimental evaluation of key interstrand crosslinking (ICL) agents.

Interstrand crosslinking (ICL) agents represent a critical class of cytotoxic compounds used in cancer chemotherapy. By forming covalent bonds between the two strands of DNA, these agents create a formidable roadblock to essential cellular processes like DNA replication and transcription, ultimately leading to cell death. This guide provides a comparative analysis of three widely studied ICL agents: cisplatin (B142131), mitomycin C, and psoralen (B192213) (activated by UVA light). We will delve into their mechanisms of action, comparative performance based on experimental data, and detailed protocols for their evaluation.

Mechanisms of Action and Performance Overview

ICL agents, despite their shared ultimate target, exhibit distinct chemical properties, sequence specificities, and efficiencies in forming ICLs versus other DNA adducts. These differences significantly impact their biological effects and clinical applications.

Cisplatin , a platinum-based coordination complex, is one of the most widely used chemotherapeutic drugs. Upon entering the cell, it undergoes aquation, becoming a reactive species that primarily forms intrastrand crosslinks between adjacent purine (B94841) bases. Interstrand crosslinks, though less frequent, are considered to be the most cytotoxic lesions induced by cisplatin.

Mitomycin C (MMC) is a bioreductive alkylating agent that requires enzymatic activation to become a potent DNA crosslinker. Once activated, it can form ICLs, primarily at CpG sequences, with minimal distortion of the DNA helix.

Psoralens are planar tricyclic compounds that intercalate into DNA. Upon activation by long-wave ultraviolet light (UVA), they form covalent adducts with pyrimidine (B1678525) bases, particularly thymine. A second photoactivation event can lead to the formation of an ICL. Psoralens are notable for their high efficiency in generating ICLs.

The following table summarizes key performance characteristics of these agents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

FeatureCisplatinMitomycin CPsoralen + UVA
Mechanism of Action Platinum coordination complex, aquation-activatedBioreductive alkylating agentPhotoactivated intercalation
Primary DNA Adducts Intrastrand crosslinks (~90%)Monoadducts, Intrastrand crosslinksMonoadducts, Interstrand crosslinks
ICL Efficiency Low (~1-5%)[1]Moderate (~5-10%)[1]High (up to 90% with some derivatives)
Sequence Specificity 5'-GC-3'5'-CG-3'5'-TA-3'
DNA Distortion Severe bending and unwindingMinimal distortionModerate unwinding

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of ICL agents is a critical measure of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the cytotoxicity of a compound in a given cell line. The following table presents a compilation of IC50 values for cisplatin, mitomycin C, and psoralen (8-methoxypsoralen, 8-MOP) in various cancer cell lines. Readers should be aware that IC50 values can vary significantly depending on the cell line, exposure time, and specific assay conditions.

Cell LineCisplatin (µM)Mitomycin C (µM)8-MOP + UVA (µM)
HeLa (Cervical Cancer)2 - 40~1-5~10-50 (with UVA)
MCF-7 (Breast Cancer)5 - 20~0.5-2Data not readily available
A549 (Lung Cancer)10 - 30~1-10Data not readily available
SKOV-3 (Ovarian Cancer)2 - 40Data not readily availableData not readily available

Note: The IC50 values for cisplatin show a wide range, highlighting the significant impact of experimental conditions on cytotoxicity measurements.

Experimental Protocols

Accurate and reproducible quantification of ICLs is essential for evaluating the efficacy of these agents. The following are detailed protocols for two common methods: the modified single-cell gel electrophoresis (Comet) assay and denaturing polyacrylamide gel electrophoresis (PAGE).

Modified Alkaline Comet Assay for ICL Quantification

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified version can be used to specifically quantify ICLs. The principle is that ICLs will retard the migration of DNA fragments induced by a separate DNA-damaging agent (e.g., ionizing radiation), resulting in a smaller "comet tail."

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose (B213101)

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ICL agent (e.g., Psoralen + UVA source, Mitomycin C)

  • Source of ionizing radiation (e.g., X-ray or gamma-ray source)

Procedure:

  • Cell Treatment: Treat cells in suspension or monolayer with the desired ICL agent for the specified time and concentration. For psoralen, incubate with the psoralen compound first, then expose to UVA light.

  • Slide Preparation:

    • Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.

    • Harvest and resuspend treated cells in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C.

    • Pipette the cell/agarose mixture onto the pre-coated slide, spread with a coverslip, and solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Irradiation: After lysis, wash the slides with distilled water and then irradiate them on ice with a fixed dose of ionizing radiation (e.g., 5-10 Gy) to induce random DNA strand breaks.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides and neutralize them by washing with neutralization buffer three times for 5 minutes each.

    • Stain the slides with a fluorescent DNA dye.

  • Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (comet tail length or tail moment) is inversely proportional to the number of ICLs. Quantify the comet parameters using appropriate software.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for ICL Analysis

Denaturing PAGE can be used to separate crosslinked from non-crosslinked DNA strands. This method is particularly useful for in vitro studies using purified DNA or oligonucleotides.

Materials:

  • Acrylamide (B121943)/bis-acrylamide solution

  • Urea (B33335)

  • 10x TBE buffer (Tris/Borate/EDTA)

  • Ammonium persulfate (APS)

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • Formamide (B127407) loading buffer

  • DNA staining solution (e.g., SYBR Gold)

  • DNA fragments or oligonucleotides

  • ICL agent

Procedure:

  • ICL Induction: Incubate the DNA fragments or oligonucleotides with the ICL agent under appropriate conditions (e.g., reductive activation for Mitomycin C, UVA irradiation for psoralen).

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel solution containing urea (e.g., 7 M). The percentage of acrylamide will depend on the size of the DNA fragments being analyzed.

    • Add APS and TEMED to initiate polymerization and pour the gel between glass plates. Insert a comb to create wells.

  • Sample Preparation: Mix the DNA samples with an equal volume of formamide loading buffer and heat at 95°C for 5 minutes to denature the DNA. Immediately place on ice.

  • Electrophoresis:

    • Assemble the gel apparatus and pre-run the gel in 1x TBE buffer.

    • Load the denatured samples into the wells.

    • Run the gel at a constant voltage until the dye front reaches the desired position.

  • Staining and Visualization:

    • Carefully remove the gel from the glass plates and stain it with a fluorescent DNA dye.

    • Visualize the DNA bands using a UV transilluminator.

  • Analysis: Non-crosslinked DNA will migrate as single strands. Interstrand crosslinked DNA will migrate much slower as it remains double-stranded under denaturing conditions. The intensity of the bands can be quantified to determine the percentage of crosslinking.

Signaling Pathways and Experimental Workflows

The Fanconi Anemia Pathway in ICL Repair

The Fanconi Anemia (FA) pathway is a major DNA repair pathway responsible for resolving ICLs. Its activation is a critical cellular response to treatment with ICL agents. Understanding this pathway is crucial for developing targeted therapies and overcoming drug resistance.

Fanconi_Anemia_Pathway cluster_recognition ICL Recognition cluster_ubiquitination Ubiquitination cluster_repair DNA Repair ICL ICL FA Core Complex FA Core Complex ICL->FA Core Complex Recruitment FANCI-FANCD2 FANCI-FANCD2 FA Core Complex->FANCI-FANCD2 Monoubiquitinates Ub-FANCI-FANCD2 Ub-FANCI-FANCD2 FANCI-FANCD2->Ub-FANCI-FANCD2 Nucleases Nucleases Ub-FANCI-FANCD2->Nucleases Recruits Translesion Synthesis Translesion Synthesis Nucleases->Translesion Synthesis Enables Homologous Recombination Homologous Recombination Translesion Synthesis->Homologous Recombination Leads to ICL Resolution ICL Resolution Homologous Recombination->ICL Resolution

Caption: The Fanconi Anemia pathway for interstrand crosslink repair.

General Experimental Workflow for Comparing ICL Agents

This workflow outlines the key steps for a comparative analysis of different ICL agents.

Experimental_Workflow Cell Culture Cell Culture Treatment with ICL Agents Treatment with ICL Agents Cell Culture->Treatment with ICL Agents Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Treatment with ICL Agents->Cytotoxicity Assay (e.g., MTT) ICL Quantification ICL Quantification Treatment with ICL Agents->ICL Quantification Analysis of DNA Repair Pathways Analysis of DNA Repair Pathways Treatment with ICL Agents->Analysis of DNA Repair Pathways Data Analysis & Comparison Data Analysis & Comparison Cytotoxicity Assay (e.g., MTT)->Data Analysis & Comparison Comet Assay Comet Assay ICL Quantification->Comet Assay Denaturing PAGE Denaturing PAGE ICL Quantification->Denaturing PAGE Comet Assay->Data Analysis & Comparison Denaturing PAGE->Data Analysis & Comparison Western Blot for FA proteins Western Blot for FA proteins Analysis of DNA Repair Pathways->Western Blot for FA proteins Western Blot for FA proteins->Data Analysis & Comparison

References

A Comparative Guide to Crosslinking Strategies for Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "DNA crosslinker 4 dihydrochloride": Initial inquiries into "this compound" for ChIP applications have revealed no published data or established protocols for its use in this context. Current information indicates that this compound is primarily characterized as a DNA minor groove binder with applications in cancer research as a DNA alkylating agent. Its mechanism of action does not suggest it is a suitable reversible crosslinker for ChIP. Therefore, this guide will focus on a well-established and data-supported alternative to standard formaldehyde (B43269) crosslinking: dual-crosslinking with disuccinimidyl glutarate (DSG) and formaldehyde.

Formaldehyde vs. Dual-Crosslinking (DSG + Formaldehyde) for ChIP: A Head-to-Head Comparison

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate protein-DNA interactions in vivo. A critical step in the ChIP workflow is the crosslinking of proteins to DNA, which stabilizes these interactions for subsequent analysis. For decades, formaldehyde has been the gold standard for this purpose. However, the limitations of formaldehyde, particularly for studying large protein complexes and indirect DNA associations, have led to the development of alternative strategies, such as dual-crosslinking with DSG and formaldehyde.

This guide provides a detailed comparison of these two methodologies, supported by experimental data, to assist researchers in selecting the optimal crosslinking strategy for their specific research needs.

At a Glance: Key Differences and Applications

FeatureFormaldehyde-Only CrosslinkingDual-Crosslinking (DSG + Formaldehyde)
Crosslinker(s) FormaldehydeDisuccinimidyl glutarate (DSG) and Formaldehyde
Mechanism Forms short, reversible crosslinks between proteins and DNA, and between proteins.DSG forms longer, amine-to-amine crosslinks between proteins, followed by formaldehyde crosslinking of protein-DNA and proximal proteins.
Crosslinking Distance ~2 ÅDSG: ~7.7 Å; Formaldehyde: ~2 Å
Primary Application Directly bound DNA-binding proteins (e.g., histones, some transcription factors).Large protein complexes, indirectly bound proteins (e.g., co-factors), and transient interactions.
Signal-to-Noise Ratio Can be lower for weakly or indirectly bound proteins.Often higher for specific targets, especially transcription factors and co-activators.[1][2]
Chromatin Solubility Generally good.May require more stringent lysis conditions due to extensive crosslinking.
Sonication Efficiency Standard protocols are well-established.May require optimization (e.g., longer sonication times) as dual-crosslinked chromatin can be more resistant to shearing.[3][4]

Quantitative Performance Data

The following table summarizes experimental findings from studies comparing formaldehyde-only and dual-crosslinking ChIP, highlighting the enhanced performance of the dual-crosslinking approach for specific targets.

Target ProteinCell TypeFold Enrichment Increase (DSG+FA vs. FA only)Key FindingsReference
BRG1 (BAF complex subunit) Caki2 (kidney cancer cells)Up to 2-foldDual fixation enhanced signal over background for a member of a large chromatin remodeling complex.[5]
ERα, AR, FOXA1 (Transcription Factors) MCF-7 (breast cancer), LNCaP (prostate cancer)Substantially increased ChIP signal and number of binding sitesDual-crosslinking significantly improved the detection of hormone receptors and pioneer factors.[1]
Elba (Insulator Factor) Drosophila embryos~3.5 to 4-fold (7-8 fold with DSG+FA vs. ~2 fold with FA only)Dual-crosslinking was essential for capturing the association of this developmentally regulated insulator factor.[2]
RNA Polymerase II Drosophila embryos~2.3-fold (~35 fold with DSG+FA vs. ~15 fold with FA only)The enrichment of RNA Pol II at a promoter was significantly improved with dual-crosslinking.[2]
NF-κB, STAT3 (Inducible Transcription Factors) HeLa, HepG2Qualitative improvement (robust signal with DSG+FA vs. weak/no signal with FA only)The two-step method was highly efficient for capturing inducible transcription factors that are difficult to detect with formaldehyde alone.[6]

Mechanism of Action

Formaldehyde Crosslinking

Formaldehyde is a short-range ("zero-length") crosslinker that penetrates the cell and nuclear membranes. It forms methylene (B1212753) bridges between amino groups on proteins (primarily lysine (B10760008) and arginine) and nitrogen atoms in DNA bases (adenine and guanine), as well as between proteins themselves. This process is reversible by heat, which is crucial for the later steps of ChIP where the DNA is purified.[7][8]

Dual-Crosslinking with DSG and Formaldehyde

This two-step method first employs Disuccinimidyl glutarate (DSG), a longer, amine-reactive crosslinker. DSG has a spacer arm of approximately 7.7 Å and reacts with primary amines (like the side chain of lysine) to form stable amide bonds.[9][10] This initial step "locks" together proteins within a complex. Subsequently, formaldehyde is added to crosslink these now-stabilized protein complexes to the DNA. This approach is particularly effective for capturing proteins that do not directly bind to DNA but are part of a larger complex that does, or for stabilizing transient protein-protein interactions within a complex.[1][3][6]

Experimental Workflows

The following diagrams illustrate the key steps in both the standard formaldehyde and dual-crosslinking ChIP workflows.

Formaldehyde_ChIP_Workflow Formaldehyde-Only ChIP Workflow A Start with live cells B Add 1% Formaldehyde (10 min, Room Temp) A->B C Quench with Glycine B->C D Cell Lysis & Nuclei Isolation C->D E Chromatin Shearing (Sonication or Enzymatic Digestion) D->E F Immunoprecipitation (with specific antibody) E->F G Wash to remove non-specific binding F->G H Elution of protein-DNA complexes G->H I Reverse Crosslinks (Heat) H->I J DNA Purification I->J K Downstream Analysis (qPCR, Sequencing) J->K Dual_Crosslinking_ChIP_Workflow Dual-Crosslinking (DSG + Formaldehyde) ChIP Workflow A Start with live cells B Add 2mM DSG (45 min, Room Temp) A->B C Add 1% Formaldehyde (10-15 min, Room Temp) B->C D Quench with Glycine C->D E Cell Lysis & Nuclei Isolation D->E F Chromatin Shearing (Sonication or Enzymatic Digestion) E->F G Immunoprecipitation (with specific antibody) F->G H Wash to remove non-specific binding G->H I Elution of protein-DNA complexes H->I J Reverse Crosslinks (Heat) I->J K DNA Purification J->K L Downstream Analysis (qPCR, Sequencing) K->L

References

Validating the Specificity of DNA Crosslinking Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Readers: The following guide was developed to address the topic of validating the specificity of "DNA crosslinker 4 dihydrochloride" for DNA. However, a comprehensive search of publicly available scientific literature and databases did not yield sufficient specific experimental data for this particular compound. To fulfill the request for a comparative guide that is both informative and adheres to the required structure, we have used the well-characterized and clinically significant DNA crosslinking agent, Cisplatin , as a representative example. The data, protocols, and discussions presented herein are for illustrative purposes and provide a framework for the evaluation of any novel DNA crosslinking agent.

Introduction to DNA Crosslinker Specificity

DNA crosslinking agents are a class of molecules that covalently link two nucleotide residues within a DNA strand (intrastrand) or between two separate strands (interstrand).[1] This action can physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis, a mechanism widely exploited in cancer chemotherapy.[2][3]

The therapeutic efficacy of a DNA crosslinker is intrinsically linked to its specificity. Ideally, a crosslinker should selectively target DNA over other macromolecules like proteins and RNA to minimize off-target effects and associated toxicities.[4][5] Furthermore, sequence-specific DNA binding can allow for targeted disruption of genes critical for cancer cell survival. This guide provides an overview of the experimental approaches used to validate the DNA specificity of crosslinking agents, using Cisplatin as a primary example for comparison with other agents.

Comparative Performance of DNA Crosslinking Agents

The following table summarizes quantitative data for Cisplatin and two other common DNA crosslinking agents, Mitomycin C and Psoralen. This data provides a snapshot of their differing specificities and potencies.

FeatureCisplatinMitomycin CPsoralen (+UVA)
Primary Lesion Type ~90% Intrastrand, 1-2% Interstrand[3]Primarily Interstrand[3]Monoadducts and Interstrand[1]
Sequence Specificity 5'-GG-3' sequences (intrastrand)[3]5'-CG-3' sequences[6]5'-AT-3' sequences[1]
DNA Binding Affinity (ΔTm) Bends DNA by ~47° and unwinds by ~110°[3]Minimal DNA distortion[3]Moderate DNA unwinding[3]
Typical IC50 Range (Cancer Cells) 1-10 µM0.1-5 µM1-20 µM (with UVA)
Primary Off-Target Effects Nephrotoxicity, neurotoxicity, ototoxicityMyelosuppression, cardiotoxicitySkin photosensitivity, erythema

Key Experimental Protocols for Specificity Validation

Validating the specificity of a DNA crosslinker requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.

DNase I Footprinting for DNA Binding Site Identification

This assay identifies the specific DNA sequence where a compound binds by protecting it from enzymatic cleavage by DNase I.[7][8][9]

Protocol:

  • Probe Preparation: A DNA fragment of interest (e.g., a promoter region of a gene) is labeled at one end with a radioactive or fluorescent tag.

  • Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of the DNA crosslinking agent to allow for binding.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction. The enzyme will cut the DNA at random locations, except where the crosslinker is bound. A control reaction without the crosslinker is run in parallel.

  • Denaturation and Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Analysis: The gel is visualized by autoradiography or fluorescence imaging. The region where the crosslinker is bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.

Modified Alkaline Comet Assay for Interstrand Crosslink Detection

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. A modified version can be used to specifically quantify interstrand crosslinks (ICLs).[10][11][12]

Protocol:

  • Cell Treatment: Cells are treated with the DNA crosslinking agent for a defined period.

  • Induction of Strand Breaks: To measure ICLs, a known amount of DNA strand breaks is introduced, typically by exposing the cells to a fixed dose of ionizing radiation (e.g., X-rays). ICLs will retard the migration of this fragmented DNA.

  • Cell Lysis: The treated cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind and denature the DNA. An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized by fluorescence microscopy.

  • Quantification: The intensity of the comet tail relative to the head is proportional to the amount of DNA strand breaks. A reduction in tail moment in the crosslinker-treated, irradiated cells compared to cells that were only irradiated indicates the presence of ICLs.

γ-H2AX Immunofluorescence Assay for DNA Damage Response

The phosphorylation of histone H2AX (to form γ-H2AX) is one of the earliest cellular responses to DNA double-strand breaks (DSBs), which can be a consequence of stalled replication forks at crosslink sites.[2][13]

Protocol:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the DNA crosslinking agent.

  • Fixation and Permeabilization: After treatment, the cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.

  • Immunostaining: The cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye like DAPI.

  • Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci (representing γ-H2AX) per nucleus is quantified using image analysis software. An increase in the number of γ-H2AX foci indicates the induction of DNA damage.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) help to visualize the complex workflows and signaling pathways involved in the study of DNA crosslinkers.

experimental_workflow cluster_invitro In Vitro Specificity cluster_cellular Cellular Response & Off-Target Effects invitro_start DNA Crosslinker + Target DNA dnase_footprinting DNase I Footprinting invitro_start->dnase_footprinting thermal_melt Thermal Denaturation (ΔTm) invitro_start->thermal_melt mass_spec Mass Spectrometry invitro_start->mass_spec invitro_end Sequence Specificity & Binding Affinity dnase_footprinting->invitro_end thermal_melt->invitro_end mass_spec->invitro_end cellular_end ICL Formation, DNA Damage & Cell Viability (IC50) invitro_end->cellular_end Correlate cellular_start Treat Cells with Crosslinker comet_assay Modified Comet Assay cellular_start->comet_assay gamma_h2ax γ-H2AX Assay cellular_start->gamma_h2ax cytotoxicity Cytotoxicity Assay (e.g., MTT) cellular_start->cytotoxicity comet_assay->cellular_end gamma_h2ax->cellular_end cytotoxicity->cellular_end

Caption: Experimental workflow for validating DNA crosslinker specificity.

dna_damage_response crosslinker DNA Crosslinker (e.g., Cisplatin) dna_lesion Interstrand Crosslink (ICL) crosslinker->dna_lesion replication_stall Replication Fork Stalling dna_lesion->replication_stall atr_activation ATR Kinase Activation replication_stall->atr_activation fa_pathway Fanconi Anemia (FA) Pathway Activation replication_stall->fa_pathway chk1_phos CHK1 Phosphorylation atr_activation->chk1_phos cell_cycle_arrest Cell Cycle Arrest (G2/M) chk1_phos->cell_cycle_arrest repair DNA Repair cell_cycle_arrest->repair Allows time for repair apoptosis Apoptosis cell_cycle_arrest->apoptosis If damage is irreparable ner_proteins NER Protein Recruitment (XPF-ERCC1) fa_pathway->ner_proteins unhooking ICL 'Unhooking' ner_proteins->unhooking tls Translesion Synthesis (TLS) unhooking->tls hr Homologous Recombination (HR) tls->hr hr->repair

Caption: DNA damage response pathway initiated by an interstrand crosslink.

References

Unraveling the "DNA Crosslinker" Moniker: A Comparative Analysis of Pyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical examination of "DNA crosslinker 4 dihydrochloride" and its analogs reveals a nuanced landscape of DNA interaction and cytotoxicity. While commercially positioned as a DNA crosslinker, publicly available research predominantly characterizes this compound and its pyridazin-3(2H)-one derivatives as DNA minor groove binders. This guide offers a comprehensive comparison based on the existing experimental data, providing researchers, scientists, and drug development professionals with an objective analysis of their performance.

At a Glance: Performance of Pyridazin-3(2H)-one Guanidine Derivatives

"DNA crosslinker 4 dihydrochloride (B599025)," identified as compound 2 in the primary literature, belongs to a series of bis-guanidinium pyridazin-3(2H)-one derivatives.[1] The available data focuses on their ability to bind to the minor groove of DNA and their subsequent anti-proliferative effects on cancer cell lines. To date, no direct experimental evidence from assays such as comet, alkaline elution, or gel electrophoresis has been published to confirm covalent DNA crosslinking by this specific compound or its closely related analogs.

The following tables summarize the key performance metrics for this compound and its comparators as reported in the literature.

Table 1: Comparative DNA Binding Affinity

The DNA binding affinity of these compounds was assessed by measuring the change in the melting temperature (ΔTm) of calf thymus DNA (ct-DNA) upon incubation with the compound. A higher ΔTm value indicates stronger binding.

CompoundChemical NameΔTm (°C)[1]
This compound (Compound 2) 2-((6-(4-((amino(imino)methyl)amino)phenyl)-3-oxo-2,3-dihydropyridazin-2-yl)methyl)benzenecarboximidamide dihydrochloride1.4
Compound 12-((2-(4-((amino(imino)methyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-1-yl)methyl)benzenecarboximidamide dihydrochloride1.1
Compound 32-((5-(4-((amino(imino)methyl)amino)phenyl)-3-oxo-2,3-dihydropyridazin-2-yl)methyl)benzenecarboximidamide dihydrochloride1.3
Compound 42-((4-(4-((amino(imino)methyl)amino)phenyl)-3-oxo-2,3-dihydropyridazin-2-yl)methyl)benzenecarboximidamide dihydrochloride1.1

Note: The study concluded that these bis-guanidinium derivatives exhibit weak DNA binding affinity.[1]

Table 2: Comparative Cytotoxicity

The anti-proliferative activity of these compounds was evaluated against a panel of human cancer cell lines.

CompoundNCI-H460 (% Inhibition @ 100 µM)[1]A2780 (% Inhibition @ 100 µM)[1]MCF-7 (% Inhibition @ 100 µM)[1]A2780 IC50 (µM)[1]
This compound (Compound 2) 34 59 22 21 ± 1
Compound 1463241> 100
Compound 3314832> 100
Compound 4291621> 100

Note: Inhibition percentages represent the reduction in cell viability after a specified incubation period (48h for NCI-H460 and 96h for A2780 and MCF-7).[1]

Mechanism of Action: DNA Minor Groove Binding

The proposed mechanism of action for this compound and its analogs is their interaction with the minor groove of the DNA double helix. The dicationic bis-guanidinium structure is thought to facilitate this binding.[1]

G Proposed Mechanism: DNA Minor Groove Binding cluster_dna DNA Double Helix cluster_compound Pyridazinone Derivative DNA_helix Major Groove Minor Groove Sugar-Phosphate Backbone Replication_Transcription DNA Replication & Transcription DNA_helix->Replication_Transcription Interferes with Compound Pyridazinone Core Bis-Guanidinium Groups Compound:f1->DNA_helix Binds to Minor Groove Cell_Death Cell Viability Inhibition Replication_Transcription->Cell_Death Leads to

Caption: Proposed pathway of pyridazinone derivatives as DNA minor groove binders.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

DNA Thermal Denaturation Studies

This experiment is designed to assess the DNA binding affinity of a compound by measuring the increase in the DNA melting temperature (Tm).

G Workflow: DNA Thermal Denaturation Assay A Prepare ct-DNA solution in buffer C Mix ct-DNA and compound (or buffer for control) A->C B Prepare compound stock solution B->C D Place in spectrophotometer with temperature controller C->D E Heat sample gradually (e.g., 30-90°C) D->E F Monitor absorbance at 260 nm E->F G Plot absorbance vs. temperature to obtain melting curve F->G H Determine melting temperature (Tm) (midpoint of transition) G->H I Calculate ΔTm = Tm(DNA+Compound) - Tm(DNA alone) H->I

Caption: Experimental workflow for determining DNA binding affinity.

Protocol:

  • Solutions of calf thymus DNA (ct-DNA) are prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer).

  • The test compounds are dissolved in an appropriate solvent to create stock solutions.

  • The ct-DNA solution is mixed with either the test compound or the buffer (as a control) in a quartz cuvette.

  • The cuvette is placed in a spectrophotometer equipped with a Peltier temperature controller.

  • The samples are heated at a constant rate over a defined temperature range (e.g., 30-90°C).

  • The absorbance at 260 nm is recorded at regular temperature intervals.

  • The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is determined from the resulting melting curve.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA-only control from the Tm of the DNA-compound mixture.[1]

Cell Viability Assay

This assay is used to determine the cytotoxicity of a compound against cancer cell lines.

Protocol:

  • Human cancer cell lines (e.g., NCI-H460, A2780, MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with the test compounds at various concentrations (e.g., a single high concentration of 100 µM or a range for IC50 determination).

  • The plates are incubated for a specified period (e.g., 48 or 96 hours).

  • After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use solution like Cell Counting Kit-8 (CCK-8) is added to each well.

  • The plates are incubated for a further period to allow for the conversion of the reagent into a colored product by viable cells.

  • The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

  • The percentage of cell viability inhibition is calculated relative to untreated control cells. For IC50 values, the concentration that inhibits 50% of cell growth is determined from a dose-response curve.[1]

Conclusion

Based on the available scientific literature, "this compound" and its pyridazin-3(2H)-one-based bis-guanidinium analogs are more accurately described as DNA minor groove binders with moderate cytotoxic activity. While the term "crosslinker" implies the formation of covalent bonds with DNA, this has not been experimentally demonstrated for this series of compounds in the public domain. Researchers should consider this distinction when selecting agents for their studies. The data presented herein provides a foundation for comparing the known activities of these compounds and highlights the need for further investigation into their potential DNA crosslinking capabilities.

References

Comparative Analysis of DNA Crosslinker 4 Dihydrochloride Adducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometry Analysis of a Novel DNA Minor Groove Binder and its Alternatives.

In the landscape of anti-cancer drug development, DNA crosslinking agents that target the minor groove represent a promising class of therapeutics. "DNA crosslinker 4 dihydrochloride" is one such agent, demonstrating significant inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7. Its efficacy is attributed to its ability to bind to the minor groove of DNA and form covalent adducts, thereby interfering with essential cellular processes like DNA replication and transcription. This guide provides a comparative analysis of the mass spectrometry techniques used to study the adducts of "this compound" and its alternatives, offering insights into experimental design and data interpretation for researchers in the field.

Performance Comparison of Minor Groove DNA Crosslinkers

The effectiveness of a DNA crosslinking agent is determined by several factors, including its binding affinity, sequence specificity, and the efficiency of adduct formation. Mass spectrometry is a powerful tool to quantitatively assess these parameters. While specific quantitative data for "this compound" adducts is not extensively available in public literature, we can draw comparisons with other well-characterized minor groove binders, such as pyrrolobenzodiazepine (PBD) dimers and duocarmycins.

FeatureThis compound (Anticipated)Pyrrolobenzodiazepine (PBD) Dimers (e.g., SJG-136)Duocarmycins (e.g., Duocarmycin SA)
Binding Site DNA Minor GrooveDNA Minor GrooveDNA Minor Groove
Primary Adduct Type Mono-adducts and Inter/Intrastrand CrosslinksInterstrand and Intrastrand Crosslinks, Mono-adductsMono-adducts (primarily)
Sequence Specificity Likely AT-rich sequencesPurine-G-Purine sequences (e.g., 5'-Pu-GATC-Py-3')Adenine (N3) in AT-rich sequences
Adduct Formation Efficiency Under InvestigationHigh, with significant crosslink formationHigh, predominantly mono-adducts
Mass Spectrometry Detection LC-MS/MSLC-MS/MS, MALDI-TOFLC-MS/MS

Experimental Protocols for Mass Spectrometry Analysis

The characterization of DNA adducts formed by minor groove binders typically involves a multi-step workflow. The following is a generalized protocol adaptable for the analysis of adducts from "this compound" and similar compounds.

DNA Adduct Formation
  • Reaction Setup: Incubate purified DNA (e.g., calf thymus DNA or specific oligonucleotides) with the DNA crosslinking agent in a suitable buffer (e.g., Tris-HCl) at 37°C for a defined period.

  • DNA Isolation: For cellular studies, isolate genomic DNA from treated cells using standard phenol-chloroform extraction or commercial kits.

Enzymatic Hydrolysis of DNA
  • Objective: To digest the DNA into individual nucleosides or nucleoside-adducts for mass spectrometry analysis.

  • Procedure:

    • Treat the adducted DNA with a cocktail of enzymes, typically including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

    • Incubate the mixture at 37°C overnight.

    • Remove the enzymes by ultrafiltration.[1]

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phases: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

    • Data Acquisition: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of expected adducts. For discovery of unknown adducts, data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be utilized.

Visualizing the Workflow and Cellular Context

To better understand the experimental process and the biological implications of DNA crosslinking, the following diagrams, generated using the DOT language, illustrate the key workflows and pathways.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA Adduct Formation DNA Adduct Formation Enzymatic Hydrolysis Enzymatic Hydrolysis DNA Adduct Formation->Enzymatic Hydrolysis Digestion LC Separation LC Separation Enzymatic Hydrolysis->LC Separation Injection MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Ionization Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification & Identification

Caption: Experimental workflow for the mass spectrometry analysis of DNA adducts.

DNA_Crosslinking_and_Repair DNA_Crosslinker DNA Crosslinker 4 dihydrochloride Minor_Groove_Binding Minor Groove Binding DNA_Crosslinker->Minor_Groove_Binding DNA_Adduct DNA Adduct Formation (Mono-adducts & Crosslinks) Minor_Groove_Binding->DNA_Adduct Replication_Block Replication Fork Stall DNA_Adduct->Replication_Block Transcription_Block Transcription Inhibition DNA_Adduct->Transcription_Block DNA_Repair_Pathways DNA Repair Pathways (e.g., NER, HR) Replication_Block->DNA_Repair_Pathways Transcription_Block->DNA_Repair_Pathways Apoptosis Cell Death (Apoptosis) DNA_Repair_Pathways->Apoptosis If damage is irreparable

Caption: Cellular signaling pathway initiated by a minor groove DNA crosslinker.

Concluding Remarks

The mass spectrometry analysis of "this compound" adducts, while still an emerging area of research, can be effectively approached by leveraging established methods for other minor groove binding agents. A thorough understanding of the principles of DNA adduct formation, sample preparation, and advanced mass spectrometry techniques is crucial for the successful characterization and quantification of these therapeutically important molecules. The comparative data and protocols presented in this guide serve as a valuable resource for researchers aiming to elucidate the mechanism of action of novel DNA crosslinkers and to accelerate the development of new anti-cancer therapies.

References

A Side-by-Side Comparison of DNA Crosslinking Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of covalent linkages between DNA strands (interstrand crosslinks) or between DNA and proteins (DNA-protein crosslinks) represents a class of highly cytotoxic lesions. These crosslinks physically obstruct essential cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis. The accurate quantification of DNA crosslinks is therefore critical in various research areas, including cancer biology, toxicology, and the development of chemotherapeutic agents. This guide provides a side-by-side comparison of the most common methods for quantifying DNA crosslinks, supported by experimental data and detailed protocols.

Quantitative Comparison of DNA Crosslinking Quantification Methods

The choice of method for quantifying DNA crosslinks depends on several factors, including the type of crosslink, the required sensitivity, sample availability, and the desired throughput. The following table summarizes the key performance characteristics of three widely used methods: the Comet Assay (Single-Cell Gel Electrophoresis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Polymerase Chain Reaction (qPCR)-based assays.

FeatureComet Assay (Modified Alkaline)LC-MS/MSqPCR-Based Assay
Principle Measures the retardation of DNA migration in an electric field due to crosslinks.Directly detects and quantifies specific DNA adducts based on their mass-to-charge ratio.Quantifies the inhibition of DNA polymerase progression by a crosslink.
Type of Crosslink Detected Primarily interstrand crosslinks; can be adapted for DNA-protein crosslinks.[1][2][3][4][5]Both interstrand and DNA-protein crosslinks, as well as monoadducts.[6][7]Primarily DNA-protein crosslinks or other polymerase-blocking lesions.[8][9]
Sensitivity (Limit of Detection) Can detect low levels of damage, with some studies showing a linear detection range for DNA damage between 30 and 100 µM of H2O2.[10] The sensitivity can be influenced by cell cycle stage.[11]High sensitivity, capable of detecting 1 adduct per 10⁷ to 10⁸ unmodified nucleotides.[4]High sensitivity, with a limit of detection reported to be as low as 5 pg/µl of DNA.[12]
Specificity Moderate; can be influenced by other types of DNA damage. Modifications with specific enzymes can increase specificity.[3]High; provides structural information about the adduct.High for the specific lesion being targeted by the primers.
Throughput Moderate to high, especially with high-throughput formats like the CometChip.[10][13]Low to moderate; sample preparation can be time-consuming.High; amenable to 96-well or 384-well plate formats.
Cost Relatively low cost for basic setup.[14]High initial instrument cost and ongoing maintenance.Moderate; requires a qPCR machine and specific primers/probes.
Sample Requirement Low; can be performed on single cells.[1]Requires larger amounts of purified DNA (µg quantities).Low; can be performed with small amounts of DNA.
Data Analysis Image analysis of comet tail length and intensity.Mass spectral data analysis to identify and quantify adducts.Analysis of amplification curves (Ct values) to determine the extent of polymerase blockage.
Advantages Single-cell analysis, relatively simple and rapid.[11] High-throughput versions are available.[10][13]High specificity and sensitivity, provides structural information.High sensitivity and specificity, high throughput.
Disadvantages Indirect measurement, can be affected by other DNA lesions.[3] Scoring can be subjective.Expensive equipment, complex sample preparation, lower throughput.Indirectly measures crosslinks by their ability to block polymerase; may not detect all types of crosslinks.

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows and the biological pathways involved in DNA crosslink repair is crucial for understanding the context of these quantification methods.

G cluster_comet Comet Assay Workflow cluster_lcms LC-MS/MS Workflow cluster_qpcr qPCR-Based Assay Workflow C1 Cell Treatment with Crosslinking Agent C2 Embedding Cells in Agarose (B213101) C1->C2 C3 Cell Lysis C2->C3 C4 Alkaline Unwinding C3->C4 C5 Electrophoresis C4->C5 C6 DNA Staining C5->C6 C7 Fluorescence Microscopy C6->C7 C8 Image Analysis (Comet Scoring) C7->C8 L1 DNA Extraction and Purification L2 Enzymatic Digestion to Nucleosides L1->L2 L3 Liquid Chromatography Separation L2->L3 L4 Tandem Mass Spectrometry (MS/MS) L3->L4 L5 Data Analysis (Adduct Identification and Quantification) L4->L5 Q1 Isolation of Crosslinked DNA Q2 Primer Design Flanking the Crosslink Q1->Q2 Q3 Quantitative PCR Amplification Q2->Q3 Q4 Analysis of Amplification Curves (Ct Values) Q3->Q4

Figure 1: General experimental workflows for the three major DNA crosslinking quantification methods.

G cluster_icl Interstrand Crosslink (ICL) Repair Pathway cluster_dpc DNA-Protein Crosslink (DPC) Repair Pathway ICL DNA Interstrand Crosslink Rec Recognition (e.g., Fanconi Anemia Pathway) ICL->Rec Un Unhooking of the Crosslink (Incision) Rec->Un TLS Translesion Synthesis Un->TLS HR Homologous Recombination Un->HR NER Nucleotide Excision Repair (for remaining adduct) TLS->NER HR->NER Repaired Repaired DNA NER->Repaired DPC DNA-Protein Crosslink Prot Proteolytic Degradation of Protein (e.g., by SPRTN or Proteasome) DPC->Prot TDP Tyrosyl-DNA Phosphodiesterase (for specific DPCs) DPC->TDP Pep DNA-Peptide Adduct Prot->Pep NER_DPC Nucleotide Excision Repair Pep->NER_DPC Repaired_DPC Repaired DNA NER_DPC->Repaired_DPC TDP->Repaired_DPC

Figure 2: Simplified signaling pathways for the repair of DNA interstrand and DNA-protein crosslinks.

Detailed Experimental Protocols

Modified Alkaline Comet Assay for Interstrand Crosslinks

This protocol is adapted from established methods for detecting DNA interstrand crosslinks.[1][2][5]

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Crosslinking agent of interest

  • Irradiation source (X-ray or gamma-ray)

Procedure:

  • Cell Treatment: Treat cells in suspension or monolayer with the desired concentrations of the crosslinking agent for the appropriate duration. Include a negative control (vehicle-treated) and a positive control.

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and allow to dry completely.

  • Cell Encapsulation: Harvest and resuspend cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (at 37°C) and immediately pipette onto the pre-coated slide. Gently spread the mixture with a coverslip and allow it to solidify at 4°C for 10 minutes.

  • Irradiation: After the agarose has solidified, irradiate the slides on ice with a fixed dose of X-rays or gamma rays (e.g., 5-15 Gy) to induce a consistent level of DNA strand breaks.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: After lysis, wash the slides with distilled water and place them in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V, ~0.7 V/cm) for 20-30 minutes in the cold.

  • Neutralization: Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with neutralization buffer.

  • Staining: Stain the DNA by incubating the slides with a fluorescent DNA dye for 15-30 minutes in the dark.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the tail moment (a product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment compared to the irradiated control indicates the presence of interstrand crosslinks.

LC-MS/MS for DNA Adduct Quantification

This protocol provides a general workflow for the quantification of DNA adducts by LC-MS/MS.[6][7][15]

Materials:

  • Purified DNA

  • Enzymatic digestion buffer (e.g., Tris-HCl with MgCl₂)

  • Nuclease P1, alkaline phosphatase, and other appropriate DNA digestion enzymes

  • LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water with formic acid)

  • Solid-phase extraction (SPE) cartridges (optional)

  • Liquid chromatograph coupled to a tandem mass spectrometer

Procedure:

  • DNA Extraction and Purification: Isolate genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the DNA.

  • Enzymatic Digestion: Digest the purified DNA to individual nucleosides. A typical digestion involves sequential treatment with a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase. Incubate at 37°C for a sufficient time to ensure complete digestion.

  • Sample Cleanup (Optional): If necessary, use SPE to remove salts and other contaminants that could interfere with the LC-MS/MS analysis.

  • LC Separation: Inject the digested sample into the liquid chromatography system. Use a reverse-phase column (e.g., C18) to separate the different nucleosides based on their hydrophobicity. A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., water with formic acid) is typically used for elution.

  • MS/MS Detection: As the separated nucleosides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The mass spectrometer is set to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this mode, the instrument specifically monitors for the precursor ion of the target DNA adduct and its characteristic fragment ion, providing high specificity and sensitivity.

  • Quantification: Create a standard curve using known amounts of synthetic DNA adduct standards. By comparing the peak area of the adduct in the sample to the standard curve, the absolute quantity of the adduct in the original DNA sample can be determined. Results are typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides.

qPCR-Based Assay for DNA-Protein Crosslink Quantification

This protocol outlines a method for quantifying DNA-protein crosslinks that block DNA polymerase.[8][9][16]

Materials:

  • Genomic DNA containing the crosslink of interest

  • Primers flanking the region of the crosslink

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Real-time PCR instrument

Procedure:

  • DNA Isolation: Carefully isolate genomic DNA from treated and untreated cells. It is crucial to use a method that preserves the DNA-protein crosslinks.

  • Primer Design: Design two sets of primers. One set ("short amplicon") amplifies a region upstream of the expected crosslink site. The second set ("long amplicon") is designed to amplify a larger fragment that spans the crosslink site.

  • qPCR Reaction Setup: Set up qPCR reactions for both the short and long amplicons for each DNA sample. Each reaction should contain the appropriate primers, qPCR master mix, and a standardized amount of genomic DNA.

  • Real-time PCR: Perform the qPCR on a real-time PCR instrument. The instrument will monitor the fluorescence of the intercalating dye in real-time as the DNA is amplified.

  • Data Analysis:

    • For each sample, determine the cycle threshold (Ct) value for both the short and long amplicons. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold.

    • The presence of a DNA-protein crosslink will inhibit the amplification of the long amplicon, resulting in a higher Ct value (or no amplification at all) compared to the short amplicon.

    • The amount of crosslinking can be quantified by comparing the amplification efficiency of the long amplicon in the treated sample to that in the untreated control sample. The relative amount of damage can be calculated using the following formula: Lesion frequency = -ln(Amplification_treated / Amplification_control).

By understanding the principles, performance characteristics, and experimental details of these methods, researchers can select the most appropriate approach for their specific research questions, leading to more accurate and reliable quantification of DNA crosslinks.

References

A Comparative Guide to the Evaluation of DNA Crosslinking Agents: Cross-Validation of "DNA crosslinker 4 dihydrochloride" Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of experimental results for the novel compound "DNA crosslinker 4 dihydrochloride." Due to the limited publicly available quantitative data for this specific compound, we present a comparative analysis with well-established DNA crosslinking agents: Cisplatin and Mitomycin C. This guide outlines the requisite experimental data for a thorough comparison, details the methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

Part 1: Comparative Performance Data

A direct quantitative comparison of "this compound" with other agents is challenging due to the absence of published, specific experimental data. "this compound" is described as a DNA minor groove binding agent with inhibitory activity against NCI-H460 (lung), A2780 (ovarian), and MCF-7 (breast) cancer cell lines.[1] To facilitate a meaningful evaluation, the following tables summarize typical performance data for the well-characterized DNA crosslinkers, Cisplatin and Mitomycin C. These tables serve as a template for the data that would need to be generated for "this compound" for a comprehensive cross-validation.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell growth. The IC50 values for Cisplatin and Mitomycin C vary across different cancer cell lines, reflecting differential sensitivity.[2][3][4][5][6][7][8]

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
This compound NCI-H460, A2780, MCF-7Lung, Ovarian, BreastData Not AvailableData Not Available
CisplatinA549Lung Carcinoma48~36.94[7]
BEAS-2BNormal Lung48~8.63[7]
BxPC-3Pancreatic485.96 ± 2.32[6]
MIA PaCa-2Pancreatic487.36 ± 3.11[6]
PANC-1Pancreatic48100 ± 7.68[6]
Mitomycin CHCT116Colon CarcinomaNot Specified6 µg/ml
HCT116bColon CarcinomaNot Specified10 µg/ml
HCT116-44Colon CarcinomaNot Specified50 µg/ml

Table 2: Comparison of DNA Crosslinking Efficiency

The efficiency of a compound in forming DNA interstrand crosslinks (ICLs) is a key indicator of its mechanism of action and potential therapeutic efficacy. Various methods can be used to quantify ICLs.[9][10][11][12][13]

CompoundMethod of QuantificationCell LineTypical Efficiency
This compound Data Not AvailableData Not AvailableData Not Available
Psoralen (B192213) (8-MOP) + UVALC-MS/MSHuman cellsYields of ICLs are dose-dependent on UVA irradiation.[10][13]
Psoralen (S-59) + UVALC-MS/MSHuman cellsApproximately 100-fold more ICLs than 8-MOP.[13]
CisplatinAlkaline ElutionHuman tumor cell linesCorrelates with cytotoxicity.[14]
Mitomycin CDenaturing PAGESynthetic DNACrosslinks 5'-GCGC and 5'-TCGA sequences with a 3:1 relative efficiency.[12]

Part 2: Experimental Protocols

To generate the comparative data outlined above, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to characterize DNA crosslinking agents.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the DNA crosslinking agent (e.g., "this compound," Cisplatin, Mitomycin C) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[15]

DNA Damage Quantification (Comet Assay)

The single-cell gel electrophoresis or comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks and crosslinks, in individual cells.[16][17][18][19][20]

Protocol:

  • Cell Preparation: After treatment with the DNA crosslinking agent, harvest the cells and resuspend them in ice-cold PBS.

  • Agarose (B213101) Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

  • Cell Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.[16]

Apoptosis Detection (DNA Laddering Assay)

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. This can be visualized as a "ladder" on an agarose gel.[21][22][23][24]

Protocol:

  • Cell Harvesting: Collect both adherent and floating cells after treatment with the DNA crosslinking agent.

  • Cell Lysis: Lyse the cells using a lysis buffer containing detergents.

  • DNA Extraction: Extract the genomic DNA using phenol-chloroform-isoamyl alcohol precipitation or a commercial DNA extraction kit.

  • RNase Treatment: Treat the extracted DNA with RNase to remove contaminating RNA.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a low voltage to resolve the DNA fragments.[23]

  • Visualization: Visualize the DNA fragments under UV light. The presence of a ladder of DNA fragments indicates apoptosis.

DNA Double-Strand Break (DSB) Detection (γ-H2AX Assay)

The phosphorylation of histone H2AX (to form γ-H2AX) is an early cellular response to DNA double-strand breaks. Immunofluorescence detection of γ-H2AX foci is a sensitive marker for DSBs.[25][26][27][28][29]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the DNA crosslinking agent.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for γ-H2AX. Follow this with incubation with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

  • Microscopy and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. The number of γ-H2AX foci per cell is quantified to determine the extent of DSB formation.

Part 3: Visualization of Pathways and Workflows

Understanding the mechanism of action of DNA crosslinkers requires knowledge of the cellular pathways they affect and the workflows used to study them.

Signaling Pathway: DNA Damage Response

DNA crosslinking agents trigger a complex signaling cascade known as the DNA Damage Response (DDR). This pathway involves sensing the DNA lesion, signaling its presence, and initiating cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

DNA_Damage_Response cluster_input Cellular Stress cluster_damage DNA Damage cluster_sensing Damage Sensing cluster_transduction Signal Transduction cluster_effectors Effector Response DNA_Crosslinker DNA Crosslinker (e.g., DNA crosslinker 4) DNA_Lesion DNA Interstrand Crosslink (ICL) DNA_Crosslinker->DNA_Lesion Induces Sensors Sensor Proteins (e.g., FANCM, PCNA) DNA_Lesion->Sensors Recognized by Transducers Signal Transducers (e.g., ATR, CHK1) Sensors->Transducers Activate Cell_Cycle_Arrest Cell Cycle Arrest Transducers->Cell_Cycle_Arrest Initiate DNA_Repair DNA Repair (e.g., Fanconi Anemia Pathway, Homologous Recombination) Transducers->DNA_Repair Activate Apoptosis Apoptosis Transducers->Apoptosis Trigger (if severe)

Caption: The DNA Damage Response pathway initiated by a DNA crosslinking agent.

Experimental Workflow: Cytotoxicity and Apoptosis Assessment

This workflow illustrates the sequence of experiments to determine the cytotoxic and apoptotic effects of a DNA crosslinking agent.

Cytotoxicity_Workflow Start Start: Treat Cells with DNA Crosslinker MTT_Assay MTT Assay Start->MTT_Assay Apoptosis_Assay DNA Laddering Assay Start->Apoptosis_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination End End: Characterize Cytotoxicity and Apoptotic Induction IC50_Determination->End Apoptosis_Confirmation Confirm Apoptosis Apoptosis_Assay->Apoptosis_Confirmation Apoptosis_Confirmation->End

Caption: Workflow for assessing cytotoxicity and apoptosis induction.

Experimental Workflow: DNA Damage and Repair Analysis

This workflow outlines the experimental process for investigating the induction of DNA damage and the subsequent cellular repair response.

DNADamage_Workflow Start Start: Treat Cells with DNA Crosslinker Time_Course Time Course Incubation Start->Time_Course Comet_Assay Comet Assay Time_Course->Comet_Assay gH2AX_Assay γ-H2AX Assay Time_Course->gH2AX_Assay Quantify_Damage Quantify DNA Damage Comet_Assay->Quantify_Damage gH2AX_Assay->Quantify_Damage Assess_Repair Assess DNA Repair (reduction in damage over time) Quantify_Damage->Assess_Repair End End: Characterize DNA Damage and Repair Kinetics Assess_Repair->End

Caption: Workflow for analyzing DNA damage and repair kinetics.

Conclusion

While "this compound" shows promise as an anti-cancer agent based on its described activity, a thorough and objective comparison with established DNA crosslinkers requires the generation of quantitative experimental data. This guide provides the necessary framework, including comparative data tables for well-known agents and detailed experimental protocols, to facilitate such a cross-validation. By following these standardized methodologies, researchers can produce robust and comparable data to accurately assess the performance and potential of "this compound" in the landscape of DNA damaging agents for cancer therapy.

References

A Tale of Two DNA Binders: A Comparative Guide to Psoralen and DNA Crosslinker 4 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of DNA-modifying agents, a clear understanding of their mechanisms and experimental performance is paramount. This guide provides a detailed, data-driven comparison of two distinct molecules that interact with DNA: the well-established photo-activated crosslinker, psoralen (B192213), and the novel minor groove binder, DNA Crosslinker 4 Dihydrochloride. While both compounds are valuable tools in molecular biology and oncology research, their modes of action, experimental considerations, and the nature of their DNA adducts are fundamentally different. This comparison aims to equip researchers with the necessary information to select the appropriate agent for their specific experimental needs.

At a Glance: Key Differences

FeaturePsoralenThis compound (Compound 2)
Mechanism of Action Covalent Interstrand CrosslinkingNon-covalent DNA Minor Groove Binding
Activation Requires UVA (365 nm) irradiationNo external activation required
DNA Target Intercalates between base pairs, preferentially at 5'-TA-3' sitesBinds to the minor groove of the DNA helix
Nature of Interaction Forms covalent cyclobutane (B1203170) adducts with pyrimidinesReversible binding via non-covalent interactions (e.g., hydrogen bonds, van der Waals forces)
Primary Application Inducing DNA damage, studying DNA repair, photochemotherapyStudying DNA-ligand interactions, potential anticancer agent

Mechanism of Action: A Covalent Bond vs. a Reversible Embrace

The most critical distinction between psoralen and this compound lies in their chemical interaction with the DNA double helix.

Psoralen , a planar tricyclic furocoumarin, functions as a potent DNA crosslinking agent upon activation by long-wave ultraviolet (UVA) light. The process begins with the non-covalent intercalation of the psoralen molecule into the DNA helix, primarily at AT-rich sequences.[1] Subsequent exposure to UVA light (typically 365 nm) triggers a [2+2] photocycloaddition reaction between the pyrone and furan (B31954) rings of psoralen and the 5,6-double bonds of adjacent pyrimidine (B1678525) bases (primarily thymine) on opposite DNA strands.[2] This results in the formation of a stable, covalent interstrand crosslink (ICL), which effectively tethers the two strands of the DNA together, posing a significant block to DNA replication and transcription.[3]

G Psoralen DNA Crosslinking Pathway Psoralen Psoralen Intercalation Intercalation into DNA (5'-TA sites) Psoralen->Intercalation UVA UVA Light (365 nm) Intercalation->UVA Photoactivation Monoadduct Formation of Monoadduct UVA->Monoadduct ICL Formation of Interstrand Crosslink (ICL) UVA->ICL Monoadduct->UVA Second Photoactivation

Caption: Psoralen intercalates into DNA and forms covalent crosslinks upon UVA activation.

This compound , in contrast, is a pyridazin-3(2H)-one-based guanidine (B92328) derivative that acts as a non-covalent DNA minor groove binder.[2][4] This class of molecules possesses a crescent shape that allows them to fit snugly within the minor groove of the DNA helix. The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, with the floor and walls of the minor groove.[5][6] Unlike psoralen, it does not form a covalent bond with the DNA. Its interaction is reversible and does not require an external activation source like light. The term "crosslinker" in its commercial name is a misnomer based on the available scientific literature, which characterizes it as a DNA binder. Its biological effects, such as anticancer activity, are presumed to stem from the physical obstruction of the minor groove, which can interfere with the binding of DNA-processing proteins like transcription factors and polymerases.[2]

G This compound Binding Pathway DC4 DNA Crosslinker 4 Dihydrochloride Binding Non-covalent binding to DNA Minor Groove DC4->Binding Interference Interference with DNA- Protein Interactions Binding->Interference

Caption: this compound binds non-covalently to the DNA minor groove.

Quantitative Performance: A Comparative Analysis

Direct comparison of the "efficiency" of these two compounds is challenging due to their different mechanisms. For psoralen, efficiency is measured by the yield of covalent crosslinks, while for this compound, it is assessed by its binding affinity.

ParameterPsoralenThis compound (Compound 2)
Quantitative Metric Crosslinking YieldDNA Binding Affinity (ΔTm)
Reported Value Can be high (>80%) under optimal conditions with specific oligonucleotides.[7]ΔTm = 0.6 ± 0.1 °C
Sequence Specificity Preferentially crosslinks 5'-TA-3' sites.Binds to the minor groove, which is typically A-T rich.

Note: The ΔTm value for this compound is a measure of the change in the melting temperature of DNA upon binding of the compound, indicating the strength of the interaction.[2]

Experimental Protocols

The experimental procedures for using psoralen and this compound reflect their distinct modes of action.

Psoralen DNA Crosslinking Protocol (In Vitro)

This protocol is a general guideline for in vitro crosslinking of DNA.

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, combine the DNA of interest with the desired concentration of psoralen (e.g., 10 µg/mL of trimethylpsoralen).[8]

    • The reaction is typically performed in a buffer such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Incubation:

    • Incubate the mixture in the dark for a period of time (e.g., 5-15 minutes) to allow for psoralen intercalation into the DNA.[8]

  • UVA Irradiation:

    • Place the sample on ice to minimize heat-induced DNA damage.

    • Expose the sample to a UVA light source (365 nm) at a fixed distance (e.g., 6 cm).[8]

    • The duration and intensity of irradiation will determine the extent of crosslinking and should be optimized for the specific application. Multiple short irradiations may be more effective than a single long exposure.

  • Analysis of Crosslinking:

    • Crosslinking can be assessed by various methods, including denaturing gel electrophoresis (crosslinked DNA will migrate slower), fluorescence-based assays, or PCR-based methods (crosslinks will block polymerase extension).

DNA Binding Analysis of this compound (UV-Thermal Denaturation)

This protocol is based on the methodology used to assess the DNA binding affinity of this compound.[2]

  • Preparation of Samples:

    • Prepare solutions of DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer).

    • Prepare a stock solution of this compound in the same buffer.

  • UV-Thermal Denaturation Experiment:

    • In a quartz cuvette, mix the DNA solution with the desired concentration of this compound.

    • Use a spectrophotometer equipped with a temperature controller to monitor the absorbance of the DNA at 260 nm as the temperature is gradually increased (e.g., from 30 °C to 90 °C).

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.

  • Data Analysis:

    • Determine the Tm of the DNA in the absence and presence of the compound.

    • The change in melting temperature (ΔTm = Tm_with_compound - Tm_without_compound) is a measure of the binding affinity. A positive ΔTm indicates that the compound stabilizes the DNA double helix.

Experimental Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows for utilizing psoralen and this compound.

G Comparative Experimental Workflow cluster_0 Psoralen (Covalent Crosslinking) cluster_1 This compound (Non-covalent Binding) P_Start Start P_Mix Mix DNA + Psoralen P_Start->P_Mix P_Incubate Incubate (Dark) P_Mix->P_Incubate P_Irradiate UVA Irradiation (365 nm) P_Incubate->P_Irradiate P_Analyze Analyze Covalent Crosslinks P_Irradiate->P_Analyze D_Start Start D_Mix Mix DNA + Compound D_Start->D_Mix D_Analyze Analyze Non-covalent Binding (e.g., ΔTm) D_Mix->D_Analyze

Caption: Workflow comparison for psoralen and this compound.

Off-Target Effects and Cytotoxicity

Both psoralen and DNA minor groove binders can exhibit cellular toxicity, which is often the basis for their therapeutic applications.

Psoralen , when combined with UVA (PUVA therapy), is known to be cytotoxic and has been used in the treatment of skin conditions like psoriasis.[3] However, this treatment is associated with an increased risk of skin cancer due to the mutagenic nature of the DNA damage it induces.[9] Off-target effects can include damage to non-target cells and tissues exposed to UVA light.

This compound has shown inhibitory activity against several cancer cell lines, including NCI-H460, A2780, and MCF-7.[2][4] The cytotoxicity of minor groove binders is generally attributed to their ability to interfere with essential cellular processes by blocking the access of proteins to DNA. While generally considered less mutagenic than covalent crosslinkers, off-target binding to unintended DNA sequences or interactions with other cellular components could lead to undesired biological effects. Further research is needed to fully characterize the off-target profile of this specific compound.

Conclusion

Psoralen and this compound represent two distinct strategies for targeting DNA. Psoralen is a powerful tool for inducing permanent, covalent DNA interstrand crosslinks in a light-dependent manner, making it ideal for studies on DNA repair, and for therapeutic applications where profound DNA damage is desired. In contrast, this compound is a non-covalent binder that reversibly associates with the minor groove, offering a means to probe DNA structure and interfere with DNA-protein interactions without causing permanent damage to the DNA backbone. The choice between these two agents should be guided by the specific research question and the desired molecular outcome. For researchers aiming to create covalent DNA lesions, psoralen is the appropriate choice. For those interested in studying the effects of reversible DNA binding and minor groove occupancy, this compound and related minor groove binders are more suitable.

References

Benchmarking DNA Crosslinker 4 Dihydrochloride Against Known DNA Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel DNA crosslinking agent, "DNA crosslinker 4 dihydrochloride (B599025)," with well-established DNA alkylating agents: cisplatin (B142131), mitomycin C, and chlorambucil (B1668637). The information presented herein is supported by available experimental data to aid researchers in evaluating its potential for their applications.

Introduction to DNA Crosslinking Agents

DNA crosslinking agents are a class of compounds that covalently link the two strands of a DNA double helix (interstrand crosslinks) or form links within the same strand (intrastrand crosslinks). This damage physically obstructs DNA replication and transcription, cellular processes vital for cell division and survival. Consequently, these agents are highly cytotoxic, particularly to rapidly dividing cancer cells, making them a cornerstone of many chemotherapy regimens.[1] This guide will compare the properties and performance of DNA crosslinker 4 dihydrochloride against three widely used DNA alkylating agents.

Comparative Analysis of DNA Crosslinking Agents

This section details the known characteristics of this compound and the benchmark agents.

This compound

This compound is a potent DNA minor groove binder.[2][3] Its mechanism of action is predicated on its ability to form covalent bonds with DNA, leading to the disruption of essential cellular processes and inducing cell death.

Chemical Structure:

this compound Structure

(Image obtained from a chemical supplier)

Molecular Formula: C₁₆H₂₄Cl₂N₈O

CAS Number: 2761734-23-8

Benchmark DNA Alkylating Agents

Cisplatin: A platinum-based drug that forms primarily 1,2-intrastrand crosslinks with purine (B94841) bases, particularly at the N7 position of guanine (B1146940).[2][4] These adducts cause significant distortion of the DNA helix.[2]

Mitomycin C: A bioreductive alkylating agent that, upon enzymatic reduction, becomes a potent DNA crosslinker.[5] It shows a high specificity for crosslinking guanine residues in CpG sequences.[5][6]

Chlorambucil: A nitrogen mustard derivative that acts as a bifunctional alkylating agent.[7] It forms interstrand crosslinks, primarily between the N7 of guanine and N3 of adenine.[8]

Performance Data Comparison

The following tables summarize the available quantitative data for this compound and the benchmark agents.

Table 1: Cytotoxicity Data
CompoundCell LineIC50 ValueAdditional Data
This compound A278021 ± 1 µM[9]59% inhibition at 100 µM[9]
NCI-H460-34% inhibition at 100 µM[9]
MCF-7-22% inhibition at 100 µM[9]
Cisplatin A2780~1-5 µM (literature values vary)-
Mitomycin C MCF-7~0.1-1 µM (literature values vary)-
Chlorambucil CLL Cells>17.5 µM (after 48h)[7]-

Note: IC50 values can vary significantly based on the specific cell line, exposure time, and assay conditions.

Table 2: DNA Crosslinking Characteristics
CompoundPrimary Type of CrosslinkDNA Sequence Specificity
This compound Interstrand (presumed)DNA minor groove binder[2][3]
Cisplatin 1,2-Intrastrand (~90%)[4]Adjacent purines (GG, AG)[2]
Mitomycin C InterstrandCpG sequences[5][6]
Chlorambucil Interstrand5'-GNC sequences[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][10][11][12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the DNA crosslinking agent for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Crosslinking Assay (Modified Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand crosslinks.[14][15][16][17] The principle is that crosslinks will reduce the migration of DNA fragments induced by a secondary DNA damaging agent (e.g., ionizing radiation).

Protocol:

  • Cell Treatment: Treat cells with the DNA crosslinking agent for a specific duration.

  • Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5-10 Gy) on ice to induce random single-strand breaks.

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and cast onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (tail length and intensity) is inversely proportional to the number of crosslinks.

Cellular Uptake Assay

This assay quantifies the amount of a small molecule that enters the cells.[18][19]

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate and grow to near confluency.

  • Compound Incubation: Incubate the cells with a known concentration of the test compound for various time points.

  • Washing: After incubation, wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the amount of the compound in the cell lysate using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Normalization: Determine the total protein concentration in the lysate to normalize the uptake data (e.g., as pmol of compound/mg of protein).

Signaling Pathways and Visualizations

DNA crosslinking agents trigger the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest, DNA repair, or apoptosis.

DNA Damage Response (DDR) Pathway

Upon detection of DNA crosslinks, sensor proteins like ATM and ATR are activated.[10][11][12][13] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest and the recruitment of DNA repair machinery.

DNA_Damage_Response cluster_stimulus DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors DNA Crosslinkers DNA Crosslinkers ATM ATM DNA Crosslinkers->ATM ATR ATR DNA Crosslinkers->ATR Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 p53 p53 Chk2->p53 Chk1->p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest DNA Repair DNA Repair p53->DNA Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA Damage Response pathway.

Apoptosis Signaling Pathway

If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis.[19][20][21][22] This is often mediated by the p53 tumor suppressor protein, which can activate the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway cluster_trigger Trigger cluster_regulators Regulators cluster_mitochondrion Mitochondrial Events cluster_caspases Caspase Cascade cluster_outcome Outcome Severe DNA Damage Severe DNA Damage p53 p53 Severe DNA Damage->p53 Bax Bax p53->Bax activates Bcl2 Bcl2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway.

Experimental Workflow: Cytotoxicity and Crosslinking Analysis

The following diagram illustrates a typical workflow for evaluating a novel DNA crosslinking agent.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Compound Incubation Compound Incubation Cancer Cell Lines->Compound Incubation MTT Assay MTT Assay Compound Incubation->MTT Assay Comet Assay Comet Assay Compound Incubation->Comet Assay Cellular Uptake Cellular Uptake Compound Incubation->Cellular Uptake IC50 Determination IC50 Determination MTT Assay->IC50 Determination Crosslinking Quantification Crosslinking Quantification Comet Assay->Crosslinking Quantification Uptake Kinetics Uptake Kinetics Cellular Uptake->Uptake Kinetics

Caption: Workflow for compound evaluation.

Conclusion

This compound demonstrates cytotoxic activity against several cancer cell lines, with a notable IC50 value in A2780 cells.[9] Its proposed mechanism as a DNA minor groove binder suggests a potentially different mode of interaction with DNA compared to the major groove binding of cisplatin. Further research is warranted to fully characterize its DNA crosslinking efficiency, the specific nature of the DNA adducts it forms, and its efficacy in a broader range of cancer models. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and benchmarking of this and other novel DNA crosslinking agents.

References

A Comparative Guide to DNA Crosslinking Agents: Evaluating In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent crosslinking of DNA strands is a potent mechanism for inducing cell death, particularly in rapidly dividing cancer cells. This principle has led to the development of a class of chemotherapeutic agents known as DNA crosslinkers. This guide provides a comparative analysis of the in vivo and in vitro efficacy of several key DNA crosslinking agents. While information on "DNA crosslinker 4 dihydrochloride" is limited in publicly available research, we will delve into the well-documented efficacy of established alternatives, including cisplatin, mitomycin C, and melphalan (B128), supported by experimental data and protocols.

Overview of this compound

In Vitro Efficacy of Alternative DNA Crosslinking Agents

The in vitro efficacy of DNA crosslinking agents is typically evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. Below is a summary of reported IC50 values for cisplatin, mitomycin C, and melphalan in different cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration.[1][2]

CompoundCell LineCancer TypeIC50 (µM)Reference
Cisplatin A549Lung Cancer7.49 (48h)[3]
SKOV-3Ovarian Cancer2 - 40 (24h)[2]
MCF-7Breast CancerVaries widely[1]
HeLaCervical CancerVaries widely[1]
Mitomycin C HCT116Colon Carcinoma6 µg/ml[4]
HCT116b (resistant)Colon Carcinoma10 µg/ml[4]
HCT116-44 (acquired resistance)Colon Carcinoma50 µg/ml[4]
MCF7Breast Cancer0.024213[5]
Melphalan RPMI8226Multiple Myeloma8.9[6]
THP1Acute Monocytic Leukemia6.26[6]
HL60Promyelocytic Leukemia3.78[6]

In Vivo Efficacy of Alternative DNA Crosslinking Agents

The in vivo efficacy of DNA crosslinking agents is assessed through their ability to inhibit tumor growth in animal models, such as xenografts in mice. While specific comparative studies are extensive and varied, the general principle involves administering the agent to tumor-bearing animals and monitoring tumor volume over time. For instance, a study on the pyrrolobenzodiazepine (PBD) dimer SG2057, another DNA crosslinking agent, demonstrated significant antitumor activity in several human tumor xenograft models, including melanoma, ovarian, and leukemia models.[7] Such studies are crucial for determining the therapeutic potential of these compounds in a living organism.

Key Signaling Pathway: The Fanconi Anemia/BRCA Pathway

The cellular response to DNA interstrand crosslinks (ICLs), the most cytotoxic lesion induced by these agents, is primarily governed by the Fanconi Anemia/BRCA (FA/BRCA) pathway.[8][9][10] This complex signaling network is essential for the repair of ICLs, and defects in this pathway lead to Fanconi anemia, a genetic disorder characterized by cancer predisposition.[8][11] The FA/BRCA pathway coordinates multiple DNA repair processes, including nucleolytic incisions, translesion synthesis, and homologous recombination, to resolve the crosslink and maintain genomic stability.[8][11] The activation of this pathway is a critical determinant of a cancer cell's sensitivity or resistance to DNA crosslinking agents.[10]

FA_BRCA_Pathway cluster_sensing ICL Recognition cluster_core FA Core Complex cluster_id2 ID Complex Monoubiquitination cluster_repair Downstream Repair Pathways ICL Interstrand Crosslink ReplicationFork Stalled Replication Fork ICL->ReplicationFork FACore FA Core Complex (E3 Ligase) ReplicationFork->FACore recruits FANCD2_I FANCD2-FANCI Complex FACore->FANCD2_I targets FANCD2_I_Ub FANCD2-FANCI-Ub (Activated) FANCD2_I->FANCD2_I_Ub monoubiquitinates Incision Nucleolytic Incision FANCD2_I_Ub->Incision coordinates TLS Translesion Synthesis FANCD2_I_Ub->TLS coordinates HR Homologous Recombination (BRCA1/2) FANCD2_I_Ub->HR coordinates Repair ICL Repair Incision->Repair TLS->Repair HR->Repair

Figure 1. Simplified Fanconi Anemia/BRCA pathway for ICL repair.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of DNA crosslinking agents.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the DNA crosslinking agent for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus drug concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition Seed Seed Cells in 96-well Plate Treat Add DNA Crosslinker (Serial Dilutions) Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan Incubate (2-4h) (Formazan Formation) Add_MTT->Formazan Solubilize Add Solubilizer Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 2. Workflow for a typical MTT cytotoxicity assay.
Alkaline Comet Assay for DNA Interstrand Crosslink Detection

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including ICLs.

  • Cell Treatment and Lysis: Treat cells with the DNA crosslinking agent, then embed them in low-melting-point agarose (B213101) on a microscope slide. Lyse the cells to remove membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline solution to unwind the DNA and separate the strands. Apply an electric field to allow the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the "comets" under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of interstrand crosslinking.

  • Quantification: Use image analysis software to quantify the amount of DNA in the comet tail relative to the head.

Comet_Assay_Workflow Start Cell Treatment with Crosslinking Agent Embed Embed Cells in Agarose on Slide Start->Embed Lyse Cell Lysis Embed->Lyse Unwind Alkaline Unwinding Lyse->Unwind Electrophoresis Electrophoresis Unwind->Electrophoresis Neutralize Neutralization & Staining Electrophoresis->Neutralize Visualize Fluorescence Microscopy Neutralize->Visualize Analyze Image Analysis of Comet Tails Visualize->Analyze

Figure 3. Experimental workflow for the alkaline comet assay.
In Vivo Tumor Xenograft Model

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the DNA crosslinking agent according to a predetermined schedule and dosage.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Conclusion

DNA crosslinking agents are a cornerstone of cancer chemotherapy. While established drugs like cisplatin, mitomycin C, and melphalan have a wealth of supporting efficacy data, the therapeutic potential of newer compounds like "this compound" remains to be fully elucidated through comprehensive in vivo and in vitro studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued evaluation and comparison of these vital anticancer agents. Researchers are encouraged to utilize standardized methodologies to ensure the generation of robust and comparable data, which is crucial for the advancement of novel cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of DNA Crosslinker 4 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of potent compounds like DNA crosslinker 4 dihydrochloride (B599025) is a critical component of laboratory safety and regulatory compliance. As a bifunctional alkylating agent, this compound and others in its class are designed to be highly reactive with biological macromolecules and are typically cytotoxic. Due to the absence of a specific Safety Data Sheet (SDS) for "DNA crosslinker 4 dihydrochloride," the following disposal procedures are based on established best practices for the handling of hazardous cytotoxic compounds and nitrogen mustards.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All handling of this compound should occur within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes, at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.

Step-by-Step Disposal Procedure

The primary principle for the disposal of highly reactive and toxic compounds is to avoid direct disposal down the drain or in regular waste streams. Chemical inactivation is the preferred method before final disposal.

  • Inactivation/Decontamination: Small quantities of the DNA crosslinker on lab surfaces or glassware can be deactivated. A common approach for nitrogen mustards and similar alkylating agents is chemical hydrolysis. This can be achieved by preparing a decontamination solution. While specific conditions for "this compound" are not available, a general approach involves using a basic solution to promote hydrolysis. For example, a freshly prepared 10% sodium bicarbonate solution or a 1 M sodium hydroxide (B78521) solution can be used to rinse contaminated glassware and surfaces. The reaction should be allowed to proceed for several hours to ensure complete degradation.

  • Waste Collection: All solid waste, including contaminated gloves, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container. Liquid waste, including the decontamination solution, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Never mix incompatible waste streams.

  • Labeling and Storage: All waste containers must be clearly labeled with the full chemical name ("this compound"), the concentration, and the appropriate hazard symbols (e.g., "Toxic," "Corrosive"). The containers should be securely sealed and stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Professional Disposal: The final step is the disposal of the hazardous waste through your institution's EHS-approved hazardous waste management vendor. This is a mandatory step to ensure compliance with local, state, and federal regulations.

Key Data for Safe Handling and Disposal

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Lab coat, safety goggles, double nitrile glovesTo prevent skin and eye contact with the cytotoxic compound.
Handling Location Certified chemical fume hoodTo prevent inhalation of aerosols or dust.
Decontamination Solution Freshly prepared 10% Sodium Bicarbonate or 1M Sodium HydroxideTo promote hydrolysis and inactivate the alkylating agent.
Solid Waste Segregated, labeled hazardous waste containerTo prevent cross-contamination and ensure proper disposal.
Liquid Waste Segregated, labeled hazardous waste containerTo prevent release into the environment and ensure proper disposal.
Final Disposal Through an approved hazardous waste management vendorTo comply with regulations and ensure safe and environmentally sound disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Handling this compound fume_hood Work in a certified chemical fume hood with appropriate PPE start->fume_hood spill Spill or Contamination Occurs? fume_hood->spill decontaminate Decontaminate surfaces and glassware with a basic solution (e.g., 10% NaHCO3 or 1M NaOH) spill->decontaminate Yes collect_solid Collect all solid waste (gloves, vials, etc.) in a labeled hazardous waste container spill->collect_solid No (Routine Disposal) decontaminate->collect_solid collect_liquid Collect all liquid waste (including decontamination solution) in a labeled hazardous waste container collect_solid->collect_liquid storage Store waste in a designated, secure area with secondary containment collect_liquid->storage ehs_pickup Arrange for pickup by the institution's approved hazardous waste vendor storage->ehs_pickup end End: Safe and Compliant Disposal ehs_pickup->end

Disposal workflow for this compound.

Disclaimer: The information provided here is based on general best practices for handling cytotoxic and alkylating agents due to the lack of a specific Safety Data Sheet for "this compound." It is essential to consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.